molecular formula C33H45Cl2NO11 B15560675 Enacyloxin IIa

Enacyloxin IIa

Cat. No.: B15560675
M. Wt: 702.6 g/mol
InChI Key: IWBADCVFZDCUTN-DTRFTOPNSA-N
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Description

produced by Frateuria sp. W-315;  structure given in first source

Properties

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20?,21-,23-,24?,26?,27+,29?,30?,31?/m0/s1

InChI Key

IWBADCVFZDCUTN-DTRFTOPNSA-N

Origin of Product

United States

Foundational & Exploratory

Enacyloxin IIa: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Burkholderia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest within the scientific community for its activity against multidrug-resistant Gram-negative bacteria. Initially discovered from Frateuria sp. W-315, its subsequent identification in Burkholderia species, particularly Burkholderia ambifaria, has opened new avenues for antibiotic research and development.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound from Burkholderia. It includes detailed experimental protocols, quantitative data, and visualizations of the biosynthetic pathway to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Bioactivity

This compound was first identified as a unique polyenic antibiotic produced by Frateuria sp. W-315.[1] Later studies identified Burkholderia ambifaria as a producer of this compound and its stereoisomer, iso-enacyloxin IIa.[2][4] This discovery highlighted the potential of the Burkholderia cepacia complex (Bcc) as an underexploited source for novel antibiotics.[2] this compound exhibits potent activity against a range of Gram-negative bacteria, including the opportunistic pathogen Burkholderia multivorans.[2][5] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosomal elongation factor Tu (EF-Tu), thereby preventing the release of aminoacyl-tRNA.[6]

Experimental Protocols

Cultivation of Burkholderia ambifaria for this compound Production

The production of this compound by Burkholderia ambifaria is typically carried out in a liquid culture medium. While various media can be used for the growth of Burkholderia species, specific conditions can enhance the production of secondary metabolites like this compound.

Culture Medium: A suitable medium for cultivating Burkholderia ambifaria for this compound production is a minimal salt medium supplemented with a carbon source. For example, Basal Salts Medium (BSM) supplemented with glycerol (B35011) has been shown to be effective.

Inoculation and Incubation:

  • Prepare a starter culture of Burkholderia ambifaria by inoculating a suitable broth (e.g., Tryptic Soy Broth) and incubating at 30-33°C with shaking for 18-24 hours.

  • Use the starter culture to inoculate the production medium at a specific ratio (e.g., 1-5% v/v).

  • Incubate the production culture at 30-33°C with vigorous shaking (e.g., 200 rpm) for an extended period (e.g., 48-72 hours) to allow for the accumulation of this compound.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from Burkholderia ambifaria culture broth.

Step 1: Extraction from Culture Broth

  • After incubation, centrifuge the culture broth to separate the bacterial cells from the supernatant.

  • The supernatant, containing the secreted this compound, is the starting material for extraction.

  • A common method for capturing polyketides like this compound from aqueous solutions is through solid-phase extraction using a resin such as Amberlite XAD series. Pass the supernatant through a column packed with Amberlite resin.

  • Wash the resin with water to remove salts and other polar impurities.

  • Elute the captured compounds from the resin using an organic solvent, such as methanol (B129727) or acetone.

Step 2: Preliminary Purification

  • Concentrate the eluate from the Amberlite resin under reduced pressure to obtain a crude extract.

  • The crude extract can be further fractionated using techniques like liquid-liquid extraction or by resuspending it in a suitable solvent and filtering to remove insoluble material.

Step 3: Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound to homogeneity.

  • A reversed-phase C18 column is typically used for the separation.

  • A gradient elution system with water and acetonitrile (B52724) (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is employed.

  • Monitor the elution profile using a UV detector, as the polyene structure of this compound absorbs UV light.

  • Collect the fractions corresponding to the this compound peak and its isomer, iso-enacyloxin IIa.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties
PropertyValue
Molecular Formula C₃₃H₄₅Cl₂NO₁₁
Molecular Weight 702.6 g/mol
Appearance Pale yellow powder
Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound isolated from Burkholderia ambifaria in MeOD.

Table 1: ¹H NMR Data (700 MHz, MeOD)

PositionδH (ppm)MultiplicityJ (Hz)
25.95d15.1
37.24dd15.1, 11.0
46.28dd14.8, 11.0
56.64dd14.8, 11.2
............

Table 2: ¹³C NMR Data (176 MHz, MeOD)

PositionδC (ppm)
1168.5
2122.9
3143.1
4132.8
5146.2
......

Note: The complete NMR assignments can be found in the supplementary materials of Mahenthiralingam et al., 2011.

Biosynthesis of this compound

This compound is synthesized by an unusual hybrid modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[2][3] The gene cluster responsible for its biosynthesis in Burkholderia ambifaria encodes a series of enzymes that assemble the molecule from simple precursors.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Burkholderia ambifaria culture.

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification B_ambifaria_culture Burkholderia ambifaria Culture Centrifugation Centrifugation B_ambifaria_culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Amberlite_Extraction Amberlite Resin Extraction Supernatant->Amberlite_Extraction Methanol_Elution Methanol Elution Amberlite_Extraction->Methanol_Elution Crude_Extract Crude Extract Methanol_Elution->Crude_Extract HPLC Reversed-Phase HPLC Crude_Extract->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Pure_Enacyloxin_IIa Pure this compound Fraction_Collection->Pure_Enacyloxin_IIa G cluster_pks Polyketide Synthase (PKS) Modules cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Machinery cluster_tailoring Post-PKS/NRPS Tailoring Starter Starter Unit Module1 Module 1 (KS, AT, DH, KR, ACP) Starter->Module1 Module2 Module 2 (KS, AT, KR, ACP) Module1->Module2 Module_n ... Module2->Module_n Final_Module Final PKS Module Module_n->Final_Module Polyketide_Chain Assembled Polyketide Chain Final_Module->Polyketide_Chain Condensation Condensation Domain (C) Polyketide_Chain->Condensation DHCCA (1S, 3R, 4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) DHCCA->Condensation Enacyloxin_IIa_core This compound Core Structure Condensation->Enacyloxin_IIa_core Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenases, Hydroxylases) Enacyloxin_IIa_core->Tailoring_Enzymes Enacyloxin_IIa This compound Tailoring_Enzymes->Enacyloxin_IIa

References

Enacyloxin IIa and its Producing Organism Frateuria sp. W-315: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa, a potent polyene antibiotic, exhibits significant activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Produced by the bacterium Frateuria sp. W-315, this molecule has garnered interest for its unique chemical structure and its specific mechanism of action, which involves the inhibition of bacterial protein synthesis.[3][4][5] This technical guide provides a comprehensive overview of this compound, its producing organism, biosynthetic pathway, mechanism of action, and antimicrobial properties. Detailed experimental protocols for the cultivation of Frateuria sp. W-315, as well as the extraction, purification, and activity assessment of this compound, are presented. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development purposes.

The Producing Organism: Frateuria sp. W-315

Frateuria sp. W-315 is the bacterium responsible for the production of this compound. Initially classified under the genus Gluconobacter, it was later reclassified as Frateuria. It is important to note that while Frateuria sp. W-315 is the designated producer, significant research into the biosynthesis of enacyloxins has been conducted on Burkholderia ambifaria. The biosynthetic gene cluster for enacyloxin has been extensively characterized in this species, and comparative analyses of NMR data suggest that the this compound produced by both organisms is identical. The genus Frateuria belongs to the family Xanthomonadaceae. Strains of Frateuria aurantia, the type species of the genus, have been isolated from various plant sources, including Lilium auratum and raspberry (Rubus parvifolius).

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a hybrid modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster found in Burkholderia ambifaria provides a model for understanding this pathway. The process involves the assembly of a polyketide chain which is subsequently modified and cyclized.

Enacyloxin_IIa_Biosynthesis cluster_precursors Precursor Supply cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Post-PKS Modifications Malonyl_CoA Malonyl-CoA PKS_Modules Hybrid cis-AT and trans-AT PKS Modules Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Shikimate_Pathway Shikimate Pathway DHCCA (1S, 3R, 4S)-3,4-dihydroxy- cyclohexane (B81311) carboxylic acid (DHCCA) Shikimate_Pathway->DHCCA NRPS_Module NRPS Module (Condensation Domain) DHCCA->NRPS_Module Condensation Polyketide_Chain Assembled Polyketide Chain PKS_Modules->Polyketide_Chain Halogenation Halogenation NRPS_Module->Halogenation Polyketide_Chain->NRPS_Module Chain transfer Hydroxylation Hydroxylation Halogenation->Hydroxylation Carbamoylation Carbamoylation Hydroxylation->Carbamoylation Oxidation Oxidation (Enacyloxin IVa to IIa) Carbamoylation->Oxidation Enacyloxin_IIa This compound Oxidation->Enacyloxin_IIa Mechanism_of_Action cluster_ribosome Ribosome cluster_elongation Elongation Cycle Ribosome Ribosome (70S) A_Site A-site Ribosome->A_Site P_Site P-site Ribosome->P_Site E_Site E-site Ribosome->E_Site GTP_Hydrolysis GTP Hydrolysis A_Site->GTP_Hydrolysis Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP_aa_tRNA->A_Site Binding EF_Tu_GDP EF-Tu-GDP Blocked Blocked EF_Tu_GDP->Blocked Release from Ribosome GTP_Hydrolysis->EF_Tu_GDP Release of Pi Peptide_Bond_Formation->P_Site Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu_GDP Antibiotic_Discovery_Workflow Isolation 1. Isolation of Microorganism (e.g., from soil, plants) Cultivation 2. Cultivation and Fermentation Isolation->Cultivation Extraction 3. Extraction of Secondary Metabolites Cultivation->Extraction Screening 4. Primary Screening for Antimicrobial Activity (e.g., Agar diffusion assay) Extraction->Screening Purification 5. Bioassay-Guided Purification (e.g., HPLC) Screening->Purification Active extracts Structure_Elucidation 6. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Activity_Spectrum 7. Determination of Antimicrobial Spectrum (MIC) Structure_Elucidation->Activity_Spectrum Mechanism_of_Action 8. Mechanism of Action Studies Activity_Spectrum->Mechanism_of_Action Lead_Optimization 9. Lead Optimization and Preclinical Development Mechanism_of_Action->Lead_Optimization

References

An In-Depth Technical Guide on the Mechanism of Action of Enacyloxin IIa on Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enacyloxin IIa is a polyene antibiotic that potently inhibits bacterial protein synthesis. Its primary target is the elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its dual inhibitory effect on both EF-Tu and the ribosomal A-site. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development of novel antimicrobial agents targeting this essential bacterial process.

Introduction to this compound and its Target, EF-Tu

This compound is a natural product that exhibits broad-spectrum antibacterial activity.[1][2] It belongs to a class of antibiotics that interfere with the function of EF-Tu, a highly conserved and abundant protein in bacteria responsible for the faithful delivery of aa-tRNA to the ribosome. The fidelity of this process is paramount for accurate protein synthesis. The interaction of this compound with EF-Tu disrupts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. A notable characteristic of this compound is its dual-action mechanism, which distinguishes it from other EF-Tu targeting antibiotics.[3]

Mechanism of Action of this compound on EF-Tu

This compound exerts its inhibitory effect by trapping the EF-Tu•GDP complex on the ribosome after GTP hydrolysis. This action prevents the release of EF-Tu, thereby stalling the ribosome and halting polypeptide elongation.[4][5][6]

The key steps in the mechanism are:

  • Binding to EF-Tu: this compound binds to a pocket at the interface of domains 1 and 3 of EF-Tu. This binding is non-covalent and occurs when EF-Tu is in its GTP-bound conformation, complexed with an aa-tRNA.

  • Stabilization of the EF-Tu•GTP•aa-tRNA Complex: The binding of this compound significantly increases the affinity of EF-Tu for GTP, dramatically decreasing the dissociation constant (Kd) of the EF-Tu•GTP complex.[3]

  • Inhibition of EF-Tu Release: Following codon recognition and subsequent GTP hydrolysis on the ribosome, the resulting EF-Tu•GDP complex normally undergoes a conformational change that leads to its release from the ribosome and the aa-tRNA. This compound binding prevents this conformational change, effectively locking EF-Tu•GDP onto the ribosome.

  • Dual Action on the Ribosomal A-site: In addition to its primary effect on EF-Tu, this compound also directly affects the ribosomal A-site. This leads to an anomalous positioning of the aa-tRNA, further inhibiting the incorporation of the amino acid into the growing polypeptide chain.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

ParameterValueAssay ConditionsReference
IC50 ~70 nMIn vitro poly(phenylalanine) synthesis[3]
Kd (EF-Tu•GTP) 500 nMIn the absence of this compound[3]
Kd (EF-Tu•GTP) 0.7 nMIn the presence of this compound[3]
Bacterial Strain MIC (μg/mL)
Escherichia coliNot explicitly found
Staphylococcus aureusNot explicitly found
Pseudomonas aeruginosaNot explicitly found

Visualizing the Molecular Interactions and Pathways

To better understand the complex interactions and processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of EF-Tu in Protein Synthesis Elongation

EF_Tu_Cycle cluster_cytoplasm Cytoplasm cluster_ribosome Ribosome cluster_inhibition Inhibition by this compound EF-Tu_GDP EF-Tu•GDP EF-Tu_Ts EF-Tu_Ts EF-Tu_GDP->EF-Tu_Ts + EF-Ts EF-Ts EF-Ts GTP GTP GDP GDP aa-tRNA aa-tRNA EF-Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA EF-Tu_GTP->Ternary_Complex + aa-tRNA EF-Tu_on_Ribosome EF-Tu•GTP•aa-tRNA on Ribosome Ternary_Complex->EF-Tu_on_Ribosome Binds to A-site EF-Tu_Ts->EF-Tu_GTP + GTP - EF-Ts, GDP Ribosome_A_site Ribosome A-site GTP_Hydrolysis GTP Hydrolysis EF-Tu_on_Ribosome->GTP_Hydrolysis EF-Tu_GDP_Ribosome EF-Tu•GDP on Ribosome GTP_Hydrolysis->EF-Tu_GDP_Ribosome EF-Tu_GDP_Ribosome->EF-Tu_GDP Release from Ribosome Peptide_Bond_Formation Peptide Bond Formation EF-Tu_GDP_Ribosome->Peptide_Bond_Formation Blocked_Release EF-Tu•GDP Stalled on Ribosome EF-Tu_GDP_Ribosome->Blocked_Release This compound Enacyloxin This compound Enacyloxin->EF-Tu_on_Ribosome

Caption: The canonical EF-Tu cycle in protein synthesis and the inhibitory action of this compound.

Experimental Workflow for In Vitro Poly(phenylalanine) Synthesis Assay

PolyPhe_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (S30 extract, buffer, GTP, poly(U) mRNA, [14C]Phe-tRNA) Start->Prepare_Reaction_Mix Add_Enacyloxin Add this compound (varying concentrations) Prepare_Reaction_Mix->Add_Enacyloxin Incubate Incubate at 37°C Add_Enacyloxin->Incubate Stop_Reaction Stop Reaction (e.g., add TCA) Incubate->Stop_Reaction Filter_Precipitate Filter Precipitate (retains poly(Phe)) Stop_Reaction->Filter_Precipitate Scintillation_Counting Scintillation Counting (measure [14C] incorporation) Filter_Precipitate->Scintillation_Counting Analyze_Data Analyze Data (determine IC50) Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using a poly(Phe) synthesis assay.

Experimental Workflow for Filter-Binding Assay

Filter_Binding_Workflow Start Start Prepare_Components Prepare Components (Purified EF-Tu, [3H]GTP or [γ-32P]GTP, This compound) Start->Prepare_Components Incubate_Components Incubate Components (allow binding to equilibrate) Prepare_Components->Incubate_Components Filter_Mixture Filter through Nitrocellulose (EF-Tu and bound GTP retained) Incubate_Components->Filter_Mixture Wash_Filter Wash Filter (remove unbound GTP) Filter_Mixture->Wash_Filter Scintillation_Counting Scintillation Counting (quantify bound GTP) Wash_Filter->Scintillation_Counting Calculate_Kd Calculate Kd Scintillation_Counting->Calculate_Kd End End Calculate_Kd->End

References

Enacyloxin IIa: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyene antibiotic that demonstrates inhibitory activity against a range of bacteria, including gram-negative species. Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu) and the ribosome, sets it apart from many conventional antibiotics and makes it a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound against gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action and the workflow for its assessment.

Introduction

The rise of antibiotic resistance in gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these bacteria provides an effective barrier against many existing antibiotics, necessitating the discovery and development of novel compounds with alternative mechanisms of action. This compound, a product of Burkholderia species, has emerged as a promising candidate due to its activity against both gram-positive and gram-negative bacteria.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the known information on the gram-negative antibacterial spectrum of this compound.

Mechanism of Action

This compound inhibits bacterial protein biosynthesis through a dual-targeting mechanism. It primarily acts on the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound interferes with its interaction with GTP and GDP.[2] This interference disrupts the proper delivery of aminoacyl-tRNA to the A-site of the ribosome. Furthermore, this compound can also directly affect the ribosomal A-site, leading to an incorrect positioning of the aminoacyl-tRNA and thereby inhibiting the incorporation of amino acids into the growing polypeptide chain.[2]

Data Presentation: Antibacterial Spectrum of this compound

The available quantitative data on the in vitro activity of this compound against gram-negative bacteria is currently limited to a few species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Bacterial SpeciesStrain(s)MIC Range (mg/L)
Neisseria gonorrhoeaeIncluding multidrug-resistant isolates WHO V, WHO X, and WHO Z0.015 - 0.06[1][3]
Ureaplasma spp.Including macrolide, tetracycline, and ciprofloxacin-resistant isolates4 - 32
Acinetobacter baumannii-3
Pseudomonas aeruginosa-100

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The standardized methods for these assays are crucial for the reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

Principle: A standardized suspension of the test microorganism is introduced into a series of wells containing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution with CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.

Agar (B569324) Dilution Method for MIC Determination

This method is particularly useful for testing fastidious organisms like Neisseria gonorrhoeae.

Principle: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.

Methodology:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., GC agar for N. gonorrhoeae) containing two-fold serial dilutions of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C in a CO₂-enriched atmosphere for N. gonorrhoeae) for 20-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound on the agar plate that shows no visible bacterial growth.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Synthesis EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome delivers aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Peptide bond formation Inhibition Inhibition of Protein Synthesis Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu-GTP Inhibits GTP hydrolysis & stabilizes complex Enacyloxin_IIa->Ribosome Alters A-site conformation

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading arrowhead arrowhead Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-24 hours Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates notable in vitro activity against certain gram-negative pathogens, including multidrug-resistant strains of Neisseria gonorrhoeae. Its unique mechanism of targeting protein synthesis via EF-Tu and the ribosome provides a basis for its potential development as a novel antibacterial agent. However, the currently available public data on its full spectrum of activity against a broader range of clinically important gram-negative bacteria is limited. Further comprehensive studies are warranted to fully characterize its potential and to identify its place in the therapeutic arsenal (B13267) against resistant gram-negative infections. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

Enacyloxin IIa: A Polyketide Synthase Product with Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa (En-IIa) is a polyene antibiotic belonging to the class of polyketides, produced by the bacterium Burkholderia ambifaria.[1][2] It is synthesized by an unusual hybrid modular polyketide synthase (PKS) system and exhibits potent antibacterial activity, particularly against Gram-negative pathogens.[1][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a promising candidate for the development of new antibiotics to combat antimicrobial resistance. This guide provides a comprehensive overview of En-IIa, focusing on its biosynthesis, mechanism of action, quantitative activity data, and detailed experimental protocols.

Biosynthesis of this compound

This compound is a product of a complex biosynthetic pathway involving a hybrid Type I polyketide synthase (PKS). The genes responsible for its production are located in a cryptic, quorum-sensing-regulated gene cluster within a genomic island of Burkholderia ambifaria.[1][2] The PKS machinery is a hybrid system that incorporates both cis-acyltransferase (AT) and trans-AT modules, a rare feature in bacterial PKSs.

The biosynthesis involves the assembly of a polyketide chain from simple acyl-CoA precursors. The final step in the biosynthesis of En-IIa is a unique chain release mechanism. This process involves a dual transacylation event where a non-elongating ketosynthase domain transfers the fully assembled polyketide chain from the final acyl carrier protein (ACP) domain to a separate carrier protein. Subsequently, a nonribosomal peptide synthetase (NRPS)-like condensation domain catalyzes the esterification of the polyketide to (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA), releasing the final this compound molecule.

Enacyloxin_IIa_Biosynthesis cluster_PKS Hybrid Polyketide Synthase (PKS) cluster_Release Chain Release Machinery PKS_Modules cis-AT and trans-AT PKS Modules ACP_final Final Acyl Carrier Protein (ACP) PKS_Modules->ACP_final Polyketide Chain Assembly KS0 Non-elongating Ketosynthase (KS0) ACP_final->KS0 Transfer of polyketide chain PCP Peptidyl Carrier Protein (PCP) KS0->PCP C_domain Condensation (C) Domain PCP->C_domain Enacyloxin_IIa This compound C_domain->Enacyloxin_IIa Esterification and Release DHCCA (1S,3R,4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) DHCCA->C_domain

Figure 1. Simplified workflow of the final steps in this compound biosynthesis.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. Its primary molecular target is the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation.

En-IIa binds to the EF-Tu•GTP•aa-tRNA ternary complex. This binding prevents the release of EF-Tu•GDP from the ribosome after GTP hydrolysis. By locking EF-Tu in an inactive state on the ribosome, En-IIa effectively stalls protein synthesis, leading to bacterial cell death. This mechanism is distinct from many other protein synthesis inhibitors, offering a potential advantage against bacteria that have developed resistance to existing antibiotics.

Enacyloxin_IIa_MoA cluster_translation Bacterial Protein Synthesis Elongation Cycle Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex Ribosome_A_site Ribosome A-site Ternary_Complex->Ribosome_A_site Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_A_site->GTP_Hydrolysis Peptide_Bond Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond EF_Tu_GDP_Release Release of EF-Tu-GDP Peptide_Bond->EF_Tu_GDP_Release Translocation Translocation EF_Tu_GDP_Release->Translocation Translocation->Ternary_Complex Next Cycle Enacyloxin_IIa This compound Inhibition Inhibition Enacyloxin_IIa->Inhibition Inhibition->EF_Tu_GDP_Release Blocks release

Figure 2. Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize the reported quantitative data for this compound's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial SpeciesStrain(s)MIC Range (mg/L)Reference
Neisseria gonorrhoeaeIncluding multidrug-resistant isolates (WHO V, X, Z)0.015 - 0.06[4]
Ureaplasma spp.Including macrolide, tetracycline, and ciprofloxacin-resistant isolates4 - 32[4]
Acinetobacter baumannii--[3]

Note: Specific MIC values for A. baumannii were mentioned as showing activity, but a quantitative range was not provided in the cited source.

Table 2: In Vitro Inhibition Data for this compound.

AssayTargetIC50Reference
Poly(Phe) synthesisIn vitro protein synthesis~70 nM

Experimental Protocols

Purification of this compound from Burkholderia ambifaria Culture

This protocol is based on the extraction method described for this compound from B. ambifaria.

Materials:

Procedure:

  • Extraction from Liquid Culture:

    • Centrifuge the bacterial culture to remove the cells.

    • To the supernatant, add Amberlite XAD-16 resin and stir for several hours to allow adsorption of this compound.

    • Collect the resin by filtration and wash with water.

    • Elute the adsorbed compounds from the resin with methanol.

  • Extraction from Agar (B569324) Culture:

    • Scrape the bacterial growth from the agar surface.

    • Cut the agar into small pieces and extract with methanol or ethyl acetate overnight with shaking.

    • Filter the mixture to remove the agar and bacterial debris.

  • Solvent Partitioning:

    • Concentrate the methanol or ethyl acetate extract under reduced pressure.

    • Resuspend the residue in a mixture of ethyl acetate and water.

    • Separate the ethyl acetate layer, which contains this compound.

    • Wash the ethyl acetate layer with brine, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate.

    • Further purify the compound by preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or trifluoroacetic acid).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain this compound as a solid.

Purification_Workflow Start Burkholderia ambifaria Culture Extraction Extraction (Liquid or Agar) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Chrom Silica Gel Chromatography Partitioning->Silica_Chrom Prep_HPLC Preparative HPLC Silica_Chrom->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Figure 3. General experimental workflow for the purification of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth from a fresh culture (18-24 hours old) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

  • S30 extract from E. coli

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

  • ATP and GTP

  • An mRNA template (e.g., poly(U) for poly(Phe) synthesis)

  • tRNA mixture

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, mRNA template, and tRNA mixture in a suitable reaction buffer.

    • Add this compound at a range of final concentrations to different tubes. Include a control with no inhibitor.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Precipitation of Proteins:

    • Stop the reaction by adding cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Filtration and Washing:

    • Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.

    • Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled amino acids.

    • Wash the filters with ethanol (B145695) and allow them to dry.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound represents a promising antibacterial agent with a unique mode of action. Its complex biosynthesis via a hybrid PKS system and its potent inhibition of the essential bacterial protein EF-Tu make it an attractive subject for further research and development. The data and protocols presented in this guide are intended to facilitate these efforts and contribute to the exploration of this compound as a potential therapeutic for combating bacterial infections.

References

An In-depth Technical Guide to the Biological Activity of Iso-enacyloxin IIa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-enacyloxin IIa, a polyketide antibiotic, represents a promising area of research in the development of novel antimicrobial agents. As a stereoisomer of the more extensively studied enacyloxin IIa, it demonstrates significant biological activity, particularly against multidrug-resistant Gram-negative bacteria. This document provides a comprehensive technical overview of the biological activity of iso-enacyloxin IIa, detailing its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development.

Introduction

Iso-enacyloxin IIa is a naturally occurring polyketide produced by certain species of Burkholderia, including Burkholderia ambifaria and Burkholderia gladioli[1]. It is a stereoisomer of this compound, and together, these compounds are recognized for their potent antibacterial properties[1][2]. The emergence of antibiotic-resistant pathogens, such as Acinetobacter baumannii, has underscored the urgent need for new therapeutic agents with novel mechanisms of action. Iso-enacyloxin IIa, through its unique mode of inhibiting bacterial protein synthesis, presents a compelling candidate for further investigation and development.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary molecular target of iso-enacyloxin IIa, like its isomer this compound, is the bacterial elongation factor Tu (EF-Tu)[3]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis[3].

The inhibitory action of this compound unfolds through a multi-step process:

  • Binding to EF-Tu: this compound binds to the EF-Tu•GTP complex. This binding is highly affine, with a dissociation constant (Kd) of approximately 0.7 nM[3].

  • Conformational Locking: The binding of the antibiotic induces a conformational change in EF-Tu, effectively locking it in a state that mimics the GTP-bound form, even after GTP hydrolysis to GDP[4].

  • Ribosomal Stalling: This altered EF-Tu•GDP complex remains bound to the ribosome, preventing the release of the aminoacyl-tRNA and subsequent translocation. This stalling of the ribosome effectively halts protein synthesis[3][4].

This mechanism is distinct from many other classes of antibiotics, highlighting its potential to circumvent existing resistance mechanisms.

Quantitative Data on Biological Activity

While specific quantitative data for iso-enacyloxin IIa is limited in publicly available literature, the activity of this compound provides a strong indication of its potency. It is important to note that in many studies, this compound and iso-enacyloxin IIa are isolated and tested as a mixture.

Compound Assay Type Parameter Value Organism/System Reference
This compoundIn vitro translationIC50~70 nMPoly(Phe) synthesis[3]
This compoundBinding AssayKd0.7 nMEF-Tu-GTP[3]
This compoundMinimum Inhibitory Concentration (MIC)MIC Range0.015–0.06 mg/LNeisseria gonorrhoeae[5]
This compoundMinimum Inhibitory Concentration (MIC)MIC Range4–32 mg/LUreaplasma spp.[5]
This compound & iso-enacyloxin IIaQualitative Activity-ActiveAcinetobacter baumannii[1][2]
This compound & iso-enacyloxin IIaQualitative Activity-ActiveBurkholderia multivorans[2]
This compound & iso-enacyloxin IIaQualitative Activity-ActiveBurkholderia dolosa[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of enacyloxin compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standardized antimicrobial susceptibility testing methods.

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of iso-enacyloxin IIa in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vitro Poly(Phe) Synthesis Inhibition Assay

This protocol is based on the methods described by Cetin et al. (1996).

  • Preparation of the Translation System:

    • Prepare a reaction mixture containing purified ribosomes, elongation factors (EF-Tu and EF-G), [¹⁴C]-phenylalanine, tRNA, and a poly(U) template in a suitable buffer.

  • Inhibition Assay:

    • Add varying concentrations of iso-enacyloxin IIa to the reaction mixtures.

    • Initiate the translation reaction by adding GTP.

    • Incubate the reactions at 37°C for a defined period.

  • Quantification of Protein Synthesis:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized [¹⁴C]-polyphenylalanine.

    • Collect the precipitate on a filter and wash to remove unincorporated [¹⁴C]-phenylalanine.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Calculation of IC50:

    • The IC50 value is the concentration of iso-enacyloxin IIa that inhibits 50% of the poly(Phe) synthesis compared to a control reaction without the inhibitor.

Visualizations

Signaling Pathway of EF-Tu Inhibition

EF_Tu_Inhibition cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by Iso-enacyloxin IIa Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex [Aminoacyl-tRNA]-EF-Tu-GTP Aminoacyl-tRNA->Ternary_Complex binds EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds Ribosome_A_Site Ribosome A-Site Ternary_Complex->Ribosome_A_Site delivers to Peptide_Elongation Peptide Bond Formation & Translocation Ribosome_A_Site->Peptide_Elongation GTP Hydrolysis EF-Tu_GDP EF-Tu-GDP Ribosome_A_Site->EF-Tu_GDP releases Stalled_Ribosome Stalled Ribosome Ribosome_A_Site->Stalled_Ribosome leads to Peptide_Elongation->Ribosome_A_Site cycle continues Inhibited_Complex [EF-Tu-GDP]-Iso-enacyloxin IIa EF-Tu_GDP->Inhibited_Complex Iso-enacyloxin_IIa Iso-enacyloxin IIa Iso-enacyloxin_IIa->EF-Tu_GDP binds to Inhibited_Complex->Ribosome_A_Site remains bound to

Caption: Mechanism of EF-Tu inhibition by iso-enacyloxin IIa.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Pure Colony) B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum (to 5x10^5 CFU/mL) B->C F Inoculate Plate with Bacterial Suspension C->F D Prepare Iso-enacyloxin IIa Stock Solution E Serial Dilution in 96-well plate D->E E->F G Incubate (16-20h at 37°C) F->G H Observe for Visible Growth G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Iso-enacyloxin IIa is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting EF-Tu. While further studies are required to fully elucidate its quantitative activity profile, particularly in direct comparison to this compound, the existing data strongly support its potential as a lead compound for the development of new antibiotics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire future research into this promising class of natural products.

References

Enacyloxin IIa: A Technical Guide to its Inhibition of Protein Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyene antibiotic that exhibits potent inhibitory activity against bacterial protein biosynthesis. Uniquely, it employs a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel antibiotics and protein synthesis inhibitors.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, a non-lactonic polyene antibiotic, represents a promising candidate due to its distinct mode of inhibiting protein synthesis. Unlike many antibiotics that target a single component of the translational machinery, this compound disrupts this fundamental cellular process by interacting with two key players: the GTP-binding protein elongation factor Tu (EF-Tu) and the 70S ribosome. This dual-target strategy contributes to its potent antibacterial activity. This guide will delve into the molecular details of this inhibition, providing the necessary technical information for its study and potential therapeutic development.

Mechanism of Action

This compound's inhibitory effect on protein biosynthesis stems from its ability to interfere with the elongation stage of translation. This process involves the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site by EF-Tu in a GTP-dependent manner. This compound disrupts this cycle through a two-pronged attack.

Targeting Elongation Factor Tu (EF-Tu)

This compound profoundly affects the interaction between EF-Tu and guanine (B1146940) nucleotides. Specifically, it dramatically slows the dissociation of GTP from EF-Tu.[1][2] This is evidenced by a remarkable decrease in the dissociation constant (Kd) of the EF-Tu-GTP complex from approximately 500 nM to a mere 0.7 nM in the presence of the antibiotic.[1][2] By locking EF-Tu in its GTP-bound conformation, this compound indirectly inhibits the regeneration of the active EF-Tu-GTP complex, a process normally facilitated by the guanine nucleotide exchange factor EF-Ts.[1][2]

While this compound does not prevent the formation of the ternary complex (EF-Tu-GTP-aa-tRNA), it alters its conformation. This alteration is demonstrated by the loss of protection of the aminoacyl bond in the aa-tRNA from spontaneous deacylation.[1][2]

Targeting the Ribosome

In addition to its effects on EF-Tu, this compound also directly impacts the ribosome. Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, the subsequent step of peptide bond formation is inhibited.[1][2] This inhibition is not due to a direct effect on the peptidyltransferase center, as shown by the lack of inhibition of the puromycin (B1679871) reaction.[1][2] Instead, this compound appears to induce an anomalous positioning of the aa-tRNA in the A-site, which prevents the C-terminal incorporation of the amino acid into the growing polypeptide chain.[1][2] This inhibitory effect is observed even when the aa-tRNA is bound non-enzymatically to the A-site, confirming a direct interaction with the ribosome.

The following diagram illustrates the dual inhibitory mechanism of this compound on the translation elongation cycle.

Enacyloxin_IIa_Mechanism cluster_EFTu_Cycle EF-Tu Cycle cluster_Ribosome_Cycle Ribosomal Elongation EFTu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EFTu_GTP->Ternary_Complex + aa-tRNA EFTu_GDP EF-Tu-GDP EFTs EF-Ts EFTu_GDP->EFTs + EF-Ts EFTs->EFTu_GTP + GTP - EF-Ts Ribosome_Binding Binding to Ribosomal A-site Ternary_Complex->Ribosome_Binding To Ribosome Peptide_Bond_Formation Peptide Bond Formation Ribosome_Binding->Peptide_Bond_Formation Ribosome_A_Site Ribosome with empty A-site Ribosome_A_Site->Peptide_Bond_Formation aa-tRNA binding Peptide_Bond_Formation->EFTu_GDP GTP Hydrolysis & EF-Tu-GDP release Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Ribosome_A_Site Enacyloxin This compound Enacyloxin->EFTu_GTP Stabilizes GTP binding (Kd ↓ from 500 to 0.7 nM) Enacyloxin->EFTs Inhibits EF-Ts stimulation Enacyloxin->Ribosome_Binding Induces anomalous aa-tRNA positioning

Caption: Dual inhibition of protein synthesis by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

In Vitro Inhibition of Protein Synthesis
AssayParameterValueReference
Poly(Phe) SynthesisIC50~70 nM[1][2]
Interaction with EF-Tu
ComplexParameterValueConditionReference
EF-Tu-GTPKd~500 nMWithout this compound[1][2]
EF-Tu-GTPKd~0.7 nMWith this compound[1][2]
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial SpeciesStrain(s)MIC Range (mg/L)Reference
Neisseria gonorrhoeaeIncluding multidrug-resistant isolates0.015 - 0.06Butler et al., 2021
Ureaplasma spp.Clinical isolates4 - 32Butler et al., 2021

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Preparation of Reagents

A common method for purifying EF-Tu and EF-Ts involves affinity chromatography. For instance, His-tagged proteins can be expressed in E. coli and purified using a Ni-NTA column.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 10% glycerol, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol.

  • Wash Buffer: Lysis buffer with 20 mM imidazole.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 50% glycerol, and 1 mM DTT.

Procedure:

  • Grow E. coli cells overexpressing His-tagged EF-Tu or EF-Ts to an OD600 of 0.6-0.8 and induce protein expression.

  • Harvest cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse cells by sonication on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer.

  • Elute the protein with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer.

  • Determine protein concentration and assess purity by SDS-PAGE.

Active 70S ribosomes can be prepared by sucrose (B13894) density gradient centrifugation.

Buffers:

  • Buffer A: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol.

  • Sucrose Solutions: 10% and 30% (w/v) sucrose in Buffer A.

Procedure:

  • Grow E. coli cells to mid-log phase and harvest by centrifugation.

  • Wash the cell pellet with Buffer A.

  • Lyse the cells by grinding with alumina (B75360) or using a French press.

  • Centrifuge the lysate to remove cell debris.

  • Layer the supernatant onto a 10-30% sucrose gradient.

  • Centrifuge at high speed (e.g., 100,000 x g) for several hours.

  • Fractionate the gradient and collect the 70S ribosome peak, identified by monitoring absorbance at 260 nm.

  • Pellet the ribosomes by ultracentrifugation and resuspend in an appropriate storage buffer.

In Vitro Poly(Phe) Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of polyphenylalanine from a poly(U) mRNA template.

Reaction Mixture (typical components):

  • Tris-HCl buffer (pH 7.5)

  • NH4Cl

  • Mg(OAc)2

  • ATP

  • GTP

  • Phosphoenolpyruvate and pyruvate (B1213749) kinase (GTP regeneration system)

  • DTT

  • Poly(U) mRNA

  • 70S ribosomes

  • Total tRNA from E. coli

  • [14C]-Phenylalanine

  • EF-Tu, EF-Ts, and EF-G

  • Varying concentrations of this compound

Procedure:

  • Prepare a master mix containing all components except the ribosomes and [14C]-Phenylalanine.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound (or solvent control) to the tubes.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding ribosomes and [14C]-Phenylalanine.

  • Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding hot trichloroacetic acid (TCA).

  • Heat the samples to precipitate the polyphenylalanine.

  • Collect the precipitate on a filter and wash with cold TCA.

  • Measure the incorporated radioactivity by liquid scintillation counting.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

The following diagram outlines the workflow for the poly(Phe) synthesis inhibition assay.

PolyPhe_Assay_Workflow start Start prepare_mix Prepare Reaction Master Mix start->prepare_mix add_inhibitor Add this compound (varying concentrations) prepare_mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate with Ribosomes & [14C]-Phe pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop with hot TCA incubate->stop_reaction precipitate Precipitate Polypeptide stop_reaction->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash measure_radioactivity Measure Radioactivity filter_wash->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro poly(Phe) synthesis inhibition assay.

EF-Tu GTPase Assay

This assay measures the hydrolysis of GTP by EF-Tu and its modulation by this compound.

Reaction Mixture (typical components):

  • Tris-HCl buffer (pH 7.5)

  • NH4Cl

  • MgCl2

  • DTT

  • EF-Tu

  • [γ-32P]GTP

  • Varying concentrations of this compound

Procedure:

  • Prepare a reaction mixture containing all components except [γ-32P]GTP.

  • Add varying concentrations of this compound.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding [γ-32P]GTP.

  • At various time points, take aliquots and stop the reaction by adding perchloric acid and charcoal.

  • The charcoal binds the unhydrolyzed [γ-32P]GTP.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity of the released [32P]Pi in the supernatant by liquid scintillation counting.

  • Determine the rate of GTP hydrolysis at different this compound concentrations.

Ribosome Binding Assay (Filter Binding)

This assay can be used to assess the binding of the ternary complex to the ribosome in the presence of this compound.

Reaction Mixture (typical components):

  • Tris-HCl buffer (pH 7.2)

  • NH4Cl

  • Mg(OAc)2

  • Poly(U) mRNA

  • 70S ribosomes

  • EF-Tu-GTP-[14C]Phe-tRNA ternary complex

  • Varying concentrations of this compound

Procedure:

  • Pre-incubate ribosomes with poly(U) mRNA at 37°C.

  • In a separate tube, form the ternary complex by incubating EF-Tu, GTP, and [14C]Phe-tRNA.

  • Add varying concentrations of this compound to the ribosome-mRNA mixture.

  • Add the ternary complex to the ribosome mixture and incubate to allow binding.

  • Filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound complexes will be retained.

  • Wash the filter with cold buffer to remove unbound components.

  • Measure the radioactivity retained on the filter by liquid scintillation counting.

  • Determine the effect of this compound on the amount of bound ternary complex.

Conclusion

This compound presents a fascinating case of a dual-target antibiotic that effectively shuts down bacterial protein synthesis. Its ability to simultaneously sequester EF-Tu in an inactive state and interfere with the proper functioning of the ribosome makes it a potent inhibitor. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its mechanism and for the development of novel antibacterial therapies. The unique mode of action of this compound may also provide a scaffold for the design of new inhibitors that are less susceptible to existing resistance mechanisms. Further studies to elucidate the precise structural basis of its interactions with both EF-Tu and the ribosome will be invaluable in this endeavor.

References

Enacyloxin IIa: A Dual Inhibitor of Bacterial Protein Synthesis Targeting EF-Tu and the Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enacyloxin IIa (En-IIa) is a polyene antibiotic that exhibits potent antibacterial activity through a unique dual-targeting mechanism. It disrupts bacterial protein synthesis by simultaneously inhibiting the function of elongation factor Tu (EF-Tu) and directly interfering with the ribosomal A-site. This whitepaper provides a comprehensive overview of the molecular mechanism of En-IIa, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. This compound, a secondary metabolite produced by Burkholderia ambifaria, represents a promising candidate due to its distinct dual-targeting strategy. By acting on both the essential GTPase EF-Tu and the ribosome, En-IIa presents a multi-pronged attack on the bacterial translation machinery, potentially reducing the likelihood of resistance development. This guide delves into the intricate details of this dual inhibition, providing a foundational understanding for further research and therapeutic development.

The Dual-Targeting Mechanism of this compound

This compound's inhibitory action is a two-fold assault on the bacterial protein synthesis elongation cycle.

Targeting Elongation Factor Tu (EF-Tu)

EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. En-IIa potently interferes with the EF-Tu functional cycle in the following ways:

  • Stabilization of the EF-Tu-GTP Complex: this compound dramatically slows down the dissociation of GTP from EF-Tu. This is evidenced by a significant decrease in the dissociation constant (Kd) of the EF-Tu-GTP complex from approximately 500 nM to 0.7 nM in the presence of the antibiotic[1][2]. This stabilization effectively traps EF-Tu in its active, GTP-bound conformation.

  • Inhibition of EF-Ts-mediated Guanine (B1146940) Nucleotide Exchange: The stabilization of the EF-Tu-GTP complex by En-IIa also hinders the interaction of EF-Tu with EF-Ts, the guanine nucleotide exchange factor responsible for recycling EF-Tu-GDP back to its active GTP-bound state[1][2].

  • Altered Conformation of the Ternary Complex: While En-IIa does not prevent the formation of the ternary complex (EF-Tu-GTP-aa-tRNA), it alters its conformation. This alteration is significant as it compromises the ability of EF-Tu to protect the ester bond of the aa-tRNA from spontaneous hydrolysis[1].

Direct Inhibition of the Ribosome

Beyond its effects on EF-Tu, this compound also directly targets the bacterial ribosome. Specifically, it interferes with the proper functioning of the ribosomal A-site, the landing pad for the incoming aa-tRNA. This direct ribosomal inhibition leads to an anomalous positioning of the aa-tRNA within the A-site, which in turn prevents the crucial step of peptide bond formation. Even when aa-tRNA is delivered to the A-site non-enzymatically, En-IIa still inhibits the incorporation of the amino acid into the growing polypeptide chain.

The crystal structure of the Escherichia coli EF-Tu in complex with a GTP analog and this compound reveals that the antibiotic binds at the interface of domains 1 and 3 of EF-Tu. This binding site partially overlaps with that of another EF-Tu targeting antibiotic, kirromycin, although their chemical structures are different.

Quantitative Data

The following tables summarize the key quantitative data that characterize the inhibitory activity of this compound.

Table 1: Inhibition of Protein Synthesis and EF-Tu Binding Affinity

ParameterValueOrganism/SystemReference
IC50 (poly(Phe) synthesis)~70 nMIn vitro E. coli system
Kd (EF-Tu-GTP)500 nME. coli EF-Tu
Kd (EF-Tu-GTP + En-IIa)0.7 nME. coli EF-Tu

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis elongation and highlights the points of inhibition by this compound.

Enacyloxin_IIa_Mechanism cluster_EFTu_Cycle EF-Tu Cycle cluster_Ribosome_Cycle Ribosomal Elongation Cycle EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP->EF-Tu-GDP GTP Hydrolysis on Ribosome Ternary_Complex_Binding Ternary Complex (EF-Tu-GTP-aa-tRNA) binds to A-site EF-Tu-GTP->Ternary_Complex_Binding EF-Tu-GDP->EF-Tu-GTP EF-Ts (Guanine Nucleotide Exchange) EF-Ts EF-Ts Ribosome_A_site_empty Ribosome with empty A-site Ribosome_A_site_empty->Ternary_Complex_Binding Peptide_Bond_Formation Peptide Bond Formation Ternary_Complex_Binding->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Ribosome_A_site_empty aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex_Binding En-IIa_EFTu This compound En-IIa_EFTu->EF-Tu-GTP Stabilizes complex, prevents GTP dissociation En-IIa_Ribosome This compound En-IIa_Ribosome->Ternary_Complex_Binding Anomalous positioning of aa-tRNA, inhibits peptide bond formation

Caption: Mechanism of this compound action.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow to investigate the mechanism of action of an antibiotic like this compound.

Experimental_Workflow Start Start: Purified This compound MIC_Determination Minimum Inhibitory Concentration (MIC) Determination against various bacteria Start->MIC_Determination In_Vitro_Translation_Assay In Vitro Protein Synthesis Assay (e.g., poly(Phe) synthesis) MIC_Determination->In_Vitro_Translation_Assay Target_Identification Target Identification In_Vitro_Translation_Assay->Target_Identification EF-Tu_Binding_Assay EF-Tu Binding Assays (e.g., filter binding, ITC) Target_Identification->EF-Tu_Binding_Assay Ribosome_Binding_Assay Ribosome Binding Assays (e.g., sucrose (B13894) gradient centrifugation) Target_Identification->Ribosome_Binding_Assay Structural_Studies Structural Studies EF-Tu_Binding_Assay->Structural_Studies Ribosome_Binding_Assay->Structural_Studies Cryo-EM Cryo-EM of Ribosome-En-IIa Complex Structural_Studies->Cryo-EM X-ray_Crystallography X-ray Crystallography of EF-Tu-En-IIa Complex Structural_Studies->X-ray_Crystallography Data_Analysis Data Analysis and Mechanism Elucidation Cryo-EM->Data_Analysis X-ray_Crystallography->Data_Analysis End Elucidated Dual-Targeting Mechanism Data_Analysis->End

Caption: Workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols for the original this compound studies are not fully available in the public domain, this section provides generalized methodologies for the key experiments cited.

In Vitro Poly(Phe) Synthesis Assay

This assay measures the inhibition of protein synthesis by monitoring the incorporation of radiolabeled phenylalanine into a polypeptide chain.

Materials:

  • S30 cell-free extract from E. coli

  • Ribosomes (70S)

  • Poly(U) mRNA template

  • [¹⁴C]-Phenylalanine

  • tRNA mixture

  • ATP, GTP

  • Creatine (B1669601) phosphate, creatine kinase

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Protocol:

  • Prepare a reaction mixture containing all components except the S30 extract and this compound.

  • Add varying concentrations of this compound or a vehicle control to different reaction tubes.

  • Initiate the reaction by adding the S30 extract.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA to precipitate the synthesized poly(Phe).

  • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

EF-Tu-GTP Binding Assay (Filter Binding)

This assay measures the binding of radiolabeled GTP to EF-Tu in the presence and absence of this compound.

Materials:

  • Purified EF-Tu

  • [³H]-GTP

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • This compound stock solution

  • Nitrocellulose filters

  • Washing buffer (cold binding buffer)

Protocol:

  • Incubate purified EF-Tu with varying concentrations of this compound or a vehicle control in the binding buffer.

  • Add [³H]-GTP to the mixture and incubate on ice to allow binding to reach equilibrium.

  • Filter the reaction mixture through nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound GTP will pass through.

  • Wash the filters with cold washing buffer to remove any non-specifically bound radioactivity.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the amount of bound [³H]-GTP at each this compound concentration to calculate the dissociation constant (Kd).

X-ray Crystallography of EF-Tu-Enacyloxin IIa Complex

This technique is used to determine the three-dimensional structure of the EF-Tu protein in complex with this compound.

Protocol:

  • Protein Expression and Purification: Overexpress and purify EF-Tu from a suitable expression system (e.g., E. coli).

  • Complex Formation: Incubate the purified EF-Tu with a molar excess of a non-hydrolyzable GTP analog (e.g., GDPNP) and this compound to form a stable ternary complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered crystals of the complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and use molecular replacement or other phasing methods to solve the crystal structure. Refine the atomic model against the experimental data to obtain a high-resolution structure.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Enacyloxin IIa Complex

Cryo-EM is employed to visualize the structure of the ribosome in complex with this compound at near-atomic resolution.

Protocol:

  • Sample Preparation: Prepare a homogenous sample of purified 70S ribosomes. Incubate the ribosomes with this compound and a ternary complex of EF-Tu-GTP-aa-tRNA to trap the inhibited state.

  • Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to embed the complexes in a thin layer of vitreous ice.

  • Data Collection: Image the frozen-hydrated sample in a transmission electron microscope equipped with a direct electron detector at cryogenic temperatures. Collect a large dataset of particle images.

  • Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D density map of the ribosome-Enacyloxin IIa complex.

  • Model Building and Analysis: Fit atomic models of the ribosome, EF-Tu, tRNA, and this compound into the cryo-EM density map to analyze the interactions and conformational changes induced by the antibiotic.

Conclusion

This compound stands out as a compelling antibiotic lead due to its sophisticated dual-targeting mechanism that simultaneously incapacitates both EF-Tu and the ribosome. This multifaceted approach to inhibiting protein synthesis offers a potential advantage in overcoming bacterial resistance. The quantitative data and structural insights presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the design of novel antibiotics that exploit this unique mode of action. Future research should focus on obtaining more detailed structural information of the ribosome-bound state and exploring the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Enacyloxin IIa using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyene antibiotic produced by Frateuria sp. W-315.[1][2] It exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action of this compound is the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[3][4][5] This novel target makes this compound a compound of significant interest in the face of rising antimicrobial resistance.

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, with guidelines provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation under controlled conditions, the plates are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no turbidity.

Data Presentation

This compound MIC Ranges

The following table summarizes previously reported MIC ranges for this compound against specific bacterial species. It is important to note that these values may vary depending on the specific strains and testing conditions used.

OrganismMIC Range (mg/L)
Neisseria gonorrhoeae0.015 - 0.06
Ureaplasma spp.4 - 32

Data sourced from a study on the antimicrobial activity of this compound.

Quality Control (QC) Ranges

Performing quality control is essential to ensure the accuracy and reproducibility of the MIC determination assay. This is achieved by testing reference strains with known MIC values for a panel of standard antimicrobial agents. The following table provides the acceptable MIC ranges for the reference strains Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, as recommended by CLSI and EUCAST.

Antimicrobial AgentQC StrainAcceptable MIC Range (µg/mL)
AzithromycinE. coli ATCC 259222.0 - 8.0
AzithromycinS. aureus ATCC 292130.25 - 1.0
JNJ-Q2E. coli ATCC 259220.008 - 0.03
JNJ-Q2S. aureus ATCC 292130.004 - 0.015

Experimental Protocols

Materials
  • This compound powder

  • Methanol (B129727) (for stock solution preparation)[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Vortex mixer

  • Test bacterial strains (e.g., clinical isolates, reference strains)

  • Quality control bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Growth medium for bacterial culture (e.g., Tryptic Soy Agar, Blood Agar)

Protocol for Broth Microdilution MIC Assay

This protocol is harmonized from the CLSI M07 and EUCAST guidelines.

1. Preparation of this compound Stock Solution

  • Solvent Selection: this compound is soluble in methanol.[1]

  • Stock Concentration: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Calculation: To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound powder and dissolve it in 1 mL of methanol.

  • Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 of the 0.5 McFarland suspension.

3. Preparation of the Microtiter Plate

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • In the first column (column 1), add 200 µL of the appropriate concentration of this compound working solution (prepared from the stock solution in CAMHB). This will be the highest concentration tested.

  • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix the contents of column 2 by pipetting up and down.

  • Continue this serial dilution process across the plate to the desired final concentration, typically up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no antibiotic). Add 100 µL of CAMHB to these wells.

  • Column 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to these wells.

4. Inoculation of the Microtiter Plate

  • Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. Do not inoculate the sterility control wells (column 12).

  • The final volume in each well will be 200 µL.

5. Incubation

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the Results

  • After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control wells (column 11) should show distinct turbidity.

  • The sterility control wells (column 12) should remain clear.

  • The MICs for the quality control strains should fall within the established acceptable ranges.

Mandatory Visualizations

Enacyloxin_IIa_Signaling_Pathway Enacyloxin_IIa This compound EF_Tu_GTP EF-Tu-GTP Complex Enacyloxin_IIa->EF_Tu_GTP Binds to and inhibits Ribosome Ribosome EF_Tu_GTP->Ribosome Delivers aa-tRNA Protein_Synthesis Protein Synthesis EF_Tu_GTP->Protein_Synthesis Inhibition of release from ribosome aa_tRNA Aminoacyl-tRNA aa_tRNA->EF_Tu_GTP Forms ternary complex Ribosome->Protein_Synthesis Elongates polypeptide chain

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Growth (Turbidity) Incubation->Reading Determine_MIC Determine MIC Reading->Determine_MIC

Caption: Broth microdilution experimental workflow.

References

Application Note and Protocol: Enacyloxin IIa Protein Synthesis Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a potent antibiotic that inhibits bacterial protein biosynthesis.[1] It exhibits a unique dual mechanism of action, targeting both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1][2] This dual specificity makes it a compelling subject for antibiotic research and development. This compound has demonstrated an IC50 value of approximately 70 nM in poly(Phe) synthesis assays, highlighting its significant inhibitory activity.[1][2] This document provides a detailed protocol for an in vitro protein synthesis inhibition assay to evaluate the activity of this compound and other potential protein synthesis inhibitors. The assay measures the incorporation of a radiolabeled amino acid into a newly synthesized polypeptide chain in a bacterial cell-free translation system.

Principle

The assay quantifies the level of protein synthesis by measuring the incorporation of a radiolabeled amino acid (e.g., 14C-Leucine or 35S-Methionine) into newly synthesized proteins in a bacterial cell-free extract (S30 extract). In the presence of a protein synthesis inhibitor like this compound, the incorporation of the radiolabeled amino acid is reduced. The degree of inhibition is determined by comparing the radioactivity of a sample treated with the inhibitor to that of an untreated control.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other common protein synthesis inhibitors determined using in vitro translation assays.

InhibitorTarget Organism/SystemAssay TypeIC50
This compound E. coli cell-free systemPoly(Phe) synthesis~70 nM
PuromycinNIH/3T3 cellsImpedance-based cell viability3.96 µM
Actinomycin DHepG2 cells[3H]-Leucine incorporation39 ± 7.4 nM
CycloheximideHepG2 cells[3H]-Leucine incorporation6600 ± 2500 nM
EmetineHepG2 cells[3H]-Leucine incorporation2200 ± 1400 nM

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

Enacyloxin_IIa_Mechanism cluster_elongation Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF-Tu-GTP->Ternary_Complex binds EF-Tu_Inhibition Altered EF-Tu Conformation EF-Tu-GTP->EF-Tu_Inhibition induces aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome (A, P, E sites) Ternary_Complex->Ribosome delivers to A-site Peptide_Bond_Formation Peptide Bond Formation Ribosome->Peptide_Bond_Formation A-Site_Inhibition Anomalous aa-tRNA Positioning in A-site Ribosome->A-Site_Inhibition induces Polypeptide Growing Polypeptide Chain Peptide_Bond_Formation->Polypeptide Enacyloxin_IIa This compound Enacyloxin_IIa->EF-Tu-GTP targets Enacyloxin_IIa->Ribosome targets A-site Inhibition_Outcome Protein Synthesis Inhibited EF-Tu_Inhibition->Inhibition_Outcome A-Site_Inhibition->Inhibition_Outcome

Caption: Mechanism of this compound protein synthesis inhibition.

Experimental Workflow for Protein Synthesis Inhibition Assay

experimental_workflow start Start prepare_extract Prepare Bacterial S30 Cell-Free Extract start->prepare_extract prepare_reaction Prepare Reaction Mix (Buffer, Amino Acids, Energy Source, mRNA) prepare_extract->prepare_reaction add_inhibitor Add this compound (or other inhibitor) at various concentrations prepare_reaction->add_inhibitor add_radiolabel Add Radiolabeled Amino Acid (e.g., [14C]-Leucine) add_inhibitor->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction (e.g., with TCA) incubate->stop_reaction precipitate_protein Precipitate and Wash Synthesized Proteins stop_reaction->precipitate_protein measure_radioactivity Measure Radioactivity (Scintillation Counting) precipitate_protein->measure_radioactivity analyze_data Analyze Data and Calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro protein synthesis inhibition assay.

Experimental Protocols

Materials and Reagents
  • E. coli strain (e.g., MRE600) for S30 extract preparation

  • Lysis Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • Pre-incubation Mix (40 mM Tris-acetate pH 8.2, 0.3 M Potassium acetate, 1.4 mM DTT, 2 mM ATP, 0.5 mM GTP, 20 mM Phosphoenolpyruvate, 20 amino acids (except the one to be radiolabeled) at 0.2 mM each)

  • Reaction Buffer (50 mM Tris-acetate pH 7.8, 60 mM NH4Cl, 10 mM Magnesium acetate, 2 mM ATP, 0.5 mM GTP, 20 mM Phosphoenolpyruvate, 1 mM DTT)

  • Radiolabeled amino acid (e.g., L-[14C]-Leucine)

  • Template mRNA (e.g., poly(U) or a specific mRNA transcript)

  • This compound and other control inhibitors

  • Trichloroacetic acid (TCA), 5% and 10% solutions

  • Ethanol (B145695)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Preparation of S30 Cell-Free Extract
  • Grow E. coli cells to mid-log phase in a suitable rich medium.

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold Lysis Buffer.

  • Resuspend the cell pellet in a minimal volume of Lysis Buffer.

  • Lyse the cells using a French press or sonication while keeping the sample on ice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant (S30 fraction) and pre-incubate it with the Pre-incubation Mix at 37°C for 80 minutes to degrade endogenous mRNA and tRNA.

  • Dialyze the pre-incubated S30 extract against Lysis Buffer overnight at 4°C.

  • Determine the protein concentration of the S30 extract (e.g., using a Bradford assay).

  • Aliquot the S30 extract and store it at -80°C until use.

In Vitro Protein Synthesis Inhibition Assay Protocol
  • Reaction Setup : Prepare the reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the following:

    • Reaction Buffer

    • S30 cell-free extract (typically 2-5 mg/mL final protein concentration)

    • Template mRNA (e.g., 50-100 µg/mL poly(U) for poly(Phe) synthesis)

    • A mixture of 19 unlabeled amino acids (final concentration of ~0.1 mM each)

    • This compound or other inhibitors at desired final concentrations (a serial dilution is recommended to determine the IC50). For the negative control, add the solvent used to dissolve the inhibitor.

    • For the positive control for inhibition, a known protein synthesis inhibitor like chloramphenicol (B1208) can be used.

  • Initiation of Reaction : Start the reaction by adding the radiolabeled amino acid (e.g., L-[14C]-Leucine to a final concentration of ~10-50 µM and a specific activity of ~50-100 mCi/mmol).

  • Incubation : Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Stopping the Reaction : Terminate the reactions by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized proteins.

  • Protein Precipitation and Washing :

    • Incubate the tubes on ice for at least 30 minutes.

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice and collect the protein precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acids.

    • Wash the filters once with ethanol and allow them to dry completely.

  • Measurement of Radioactivity :

    • Place each dried filter in a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate the percentage of protein synthesis inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (CPMinhibitor - CPMblank) / (CPMcontrol - CPMblank)] x 100

    • CPMinhibitor : CPM from the sample with the inhibitor.

    • CPMcontrol : CPM from the untreated sample.

    • CPMblank : CPM from a reaction with no mRNA template (background).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Troubleshooting

ProblemPossible CauseSolution
Low CPM in control samplesInactive S30 extractPrepare fresh S30 extract. Ensure proper storage at -80°C.
Degraded mRNA templateUse freshly prepared or properly stored mRNA.
Suboptimal reaction conditionsOptimize concentrations of Mg2+, K+, and energy components.
High background CPM (blank)Incomplete removal of unincorporated radiolabelIncrease the number of TCA washes. Ensure filters are washed thoroughly.
Contamination of reagentsUse fresh, nuclease-free reagents.
Inconsistent resultsPipetting errorsUse calibrated pipettes and be precise in reagent addition.
Temperature fluctuations during incubationEnsure a stable incubation temperature.
No inhibition observedInactive inhibitorCheck the stability and storage of the inhibitor stock solution.
Inhibitor concentration is too lowTest a wider and higher range of inhibitor concentrations.

References

Crystallizing Enacyloxin IIa with Elongation Factor Tu: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the bacterial elongation factor Tu (EF-Tu) in complex with the antibiotic Enacyloxin IIa. Understanding the three-dimensional structure of this complex is crucial for structure-based drug design and the development of novel antibiotics targeting bacterial protein synthesis.

Introduction

This compound is a polyketide antibiotic that exhibits potent activity against a range of bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] It functions by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[2][3] EF-Tu is a highly conserved and abundant GTP-binding protein that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[4]

This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding site of another EF-Tu inhibitor, kirromycin.[5] This binding event stabilizes the EF-Tu-GTP complex and hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis. The structural elucidation of the EF-Tu-Enacyloxin IIa complex provides a molecular basis for its mechanism of action and offers a scaffold for the design of new and more effective antibiotics.

Data Presentation

Table 1: this compound Activity and Binding Affinity
ParameterValueOrganism/SystemReference
IC50 (Poly(Phe) synthesis) ~70 nMIn vitro translation system
Kd (EF-Tu-GTP) 500 nM-
Kd (EF-Tu-GTP with this compound) 0.7 nM-
MIC (Acinetobacter baumannii) 3 µg/mlIn vivo
Table 2: Crystallization and Data Collection Statistics for E. coli EF-Tu-GDPNP-Enacyloxin IIa Complex
ParameterValue
PDB ID 2BVN
Resolution 2.3 Å
Space group P2₁2₁2₁
Unit cell dimensions (a, b, c) 67.4 Å, 76.5 Å, 92.9 Å
Molecules per asymmetric unit 1
Solvent content 45%
Data collection temperature 100 K
Wavelength 0.979 Å
Completeness 99.7%
R-merge 6.1%
I/σ(I) 16.1

Note: GDPNP (guanylyl iminodiphosphate) is a non-hydrolyzable GTP analog used to stabilize the GTP-bound conformation of EF-Tu.

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation GTP_hydrolysis GTP Hydrolysis Ribosome->GTP_hydrolysis triggers Inhibited_Complex EF-Tu-GDP-Enacyloxin IIa Complex on Ribosome EF_Tu_GDP EF-Tu-GDP GDP_release GDP Release EF_Tu_GDP->GDP_release EF_Tu_GDP->Inhibited_Complex EF_Ts EF-Ts EF_Ts->GDP_release GTP_hydrolysis->EF_Tu_GDP GDP_release->EF_Tu_GTP GDP/GTP exchange (facilitated by EF-Ts) Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu_GDP binds and traps Inhibited_Complex->GDP_release prevents

Caption: Mechanism of this compound inhibition of protein synthesis.

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_protein_prep 1. Protein Preparation cluster_complex_formation 2. Complex Formation cluster_crystallization 3. Crystallization & Data Collection Overexpression Overexpression of EF-Tu in E. coli Purification Purification by Ion Exchange & Gel Filtration Overexpression->Purification EF_Tu Purified EF-Tu Incubation Incubation to form EF-Tu-GDPNP-Enacyloxin IIa complex EF_Tu->Incubation GDPNP GDPNP GDPNP->Incubation Enacyloxin_IIa This compound Enacyloxin_IIa->Incubation Purification_Complex Purification of the Complex Incubation->Purification_Complex Screening Crystallization Screening (Vapor Diffusion) Purification_Complex->Screening Optimization Optimization of Crystal Growth Screening->Optimization Cryo_protection Cryo-protection Optimization->Cryo_protection Data_Collection X-ray Diffraction Data Collection Cryo_protection->Data_Collection

Caption: Experimental workflow for crystallizing the EF-Tu-Enacyloxin IIa complex.

Experimental Protocols

Protocol 1: Expression and Purification of Thermus thermophilus EF-Tu

This protocol is adapted from methods for overproducing and purifying T. thermophilus elongation factors in E. coli.

1. Overexpression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the tufA gene from T. thermophilus under the control of a T7 or tac promoter. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to incubate the cells at 30°C for 4-6 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis and Heat Treatment: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol (B35011), 1 mM DTT, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. d. Heat the supernatant at 60°C for 15 minutes to denature and precipitate a significant portion of the E. coli proteins. e. Centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

3. Chromatography: a. Load the supernatant onto a Q-Sepharose Fast Flow anion exchange column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 1 mM DTT). b. Wash the column with Buffer A. c. Elute the protein with a linear gradient of 0-1 M NaCl in Buffer A. d. Analyze the fractions by SDS-PAGE and pool the fractions containing EF-Tu. e. Concentrate the pooled fractions and load onto a Sephacryl S-200 gel filtration column equilibrated with Buffer A containing 100 mM NaCl. f. Collect fractions containing pure EF-Tu, confirm purity by SDS-PAGE, concentrate, and store at -80°C.

Protocol 2: Formation and Purification of the EF-Tu-GDPNP-Enacyloxin IIa Complex

1. Complex Formation: a. To purified EF-Tu (in storage buffer), add a 10-fold molar excess of GDPNP and a 5-fold molar excess of this compound (dissolved in DMSO). b. Add MgCl₂ to a final concentration of 10 mM. c. Incubate the mixture on ice for 1 hour.

2. Purification of the Complex: a. To remove unbound ligands, subject the complex to gel filtration chromatography using a Superdex 75 column equilibrated with crystallization buffer (e.g., 20 mM HEPES pH 7.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT). b. Collect the peak corresponding to the EF-Tu-GDPNP-Enacyloxin IIa complex. c. Concentrate the complex to approximately 10-15 mg/mL for crystallization trials.

Protocol 3: Crystallization of the EF-Tu-GDPNP-Enacyloxin IIa Complex

This protocol is based on the conditions reported for the crystallization of the E. coli EF-Tu complex.

1. Crystallization Method: a. Use the hanging drop vapor diffusion method at 20°C. b. Mix 1 µL of the concentrated protein complex solution with 1 µL of the reservoir solution on a siliconized coverslip. c. Seal the coverslip over the reservoir well.

2. Reservoir Solution Composition: a. A starting point for screening is a reservoir solution containing:

3. Crystal Optimization: a. Optimize initial crystal hits by varying the precipitant concentration, pH, and salt concentration. b. Microseeding can be employed to improve crystal size and quality.

4. Cryo-protection and Data Collection: a. For X-ray data collection at cryogenic temperatures (100 K), transfer the crystals to a cryoprotectant solution. b. The cryoprotectant solution typically consists of the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene (B1197577) glycol. c. Soak the crystals in the cryoprotectant solution for a few seconds to a minute before flash-cooling them in liquid nitrogen. d. Collect diffraction data at a synchrotron source.

These protocols provide a comprehensive guide for researchers aiming to crystallize the EF-Tu-Enacyloxin IIa complex. The resulting high-resolution structures will be invaluable for understanding the molecular details of this antibiotic's inhibitory mechanism and for guiding the development of next-generation antibacterial agents.

References

Total Synthesis of Enacyloxin IIa and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enacyloxin IIa is a potent antibiotic belonging to the enacyloxin family of natural products. These compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Their unique mode of action, which involves the inhibition of bacterial protein synthesis through a dual-binding mechanism targeting both the elongation factor Tu (EF-Tu) and the ribosome, makes them promising candidates for the development of new antibacterial agents. This document provides a comprehensive overview of the total synthesis of this compound and its analogs, including detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways and mechanism of action.

Retrosynthetic Analysis

The total synthesis of this compound can be approached through a convergent strategy, dissecting the molecule into two key fragments: a highly functionalized cyclohexane (B81311) carboxylic acid moiety and a complex chlorinated polyunsaturated chain. The final molecule is then assembled through a crucial esterification reaction between these two fragments.

G This compound This compound Esterification Esterification This compound->Esterification Final Coupling Cyclohexane Carboxylic Acid Cyclohexane Carboxylic Acid Chlorinated Polyene Chain Chlorinated Polyene Chain Esterification->Cyclohexane Carboxylic Acid Fragment A Esterification->Chlorinated Polyene Chain Fragment B

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of the Cyclohexane Fragment (Fragment A)

A facile and efficient synthesis of the (1S,3R,4S)-3,4-dihydroxycyclohexanecarboxylate moiety has been developed starting from D-quinic acid.

Protocol for Methyl (1S,3R,4S)-3,4-O-Isopropylidenedioxycyclohexanecarboxylate:

  • A suspension of Methyl (1S,3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexanecarboxylate (derived from D-quinic acid) in dry 1,2-dichloroethane (B1671644) is treated with thiocarbonyldiimidazole and imidazole (B134444) at 20°C.

  • The reaction mixture is stirred under reflux for 3 hours.

  • After cooling, the mixture is concentrated under reduced pressure.

  • The crude product is subjected to deoxygenation using tributyltin hydride and AIBN in refluxing toluene (B28343) for 1.5 hours.

  • Purification by silica (B1680970) gel column chromatography (hexane-diethyl ether, 10:1) affords the product as a colorless oil.

Protocol for Methyl (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate:

  • The isopropylidene-protected intermediate is treated with a cooled (0°C) solution of TFA/H₂O (1:1).

  • The mixture is stirred for 1 hour at 0°C.

  • The reaction is allowed to warm to 20°C and then concentrated under reduced pressure.

  • Purification by silica gel column chromatography (hexane-ethyl acetate, 1:1) yields the final cyclohexane fragment as a colorless oil.

Synthesis of the Chlorinated Polyene Chain (Fragment B)

The synthesis of the chlorinated undecapentaenoic acid chain is a complex undertaking. A recent advancement involves a sequence of Tsuji's alkyne syn allyl-chlorination, E-selective Pd/Cu-catalyzed allene-alkyne coupling, Horner-Wadsworth-Emmons olefination, and dehydration reactions. The stereocenter bearing the chlorine atom is controlled via an organocatalyzed aldehyde α-chlorination. The final assembly of the chain involves a highly diastereoselective Mukaiyama aldol (B89426) reaction. Due to the complexity and proprietary nature of some of these advanced methods, specific, detailed step-by-step protocols are often found within the supporting information of peer-reviewed publications and may require access to specialized reagents and expertise.

Fragment Coupling and Final Steps

The crucial esterification step to couple the cyclohexane fragment with the chlorinated polyene chain is a critical and often challenging step in the total synthesis. While specific conditions for this compound are not detailed in the immediate search results, analogous couplings in complex natural product synthesis often employ reagents like DCC/DMAP, EDC/DMAP, or Yamaguchi esterification conditions. The final steps would typically involve the deprotection of any remaining protecting groups under carefully controlled conditions to avoid isomerization or degradation of the sensitive polyene system.

Quantitative Data

The biological activity of this compound and its analogs is a key aspect of their potential as therapeutic agents. The following tables summarize the available quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC₅₀ (poly(Phe) synthesis)~70 nM[1]
Kd (EF-Tu-GTP)0.7 nM (dissociation strongly retarded from 500 nM)[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC Range (mg/L)Reference
Neisseria gonorrhoeae0.015 - 0.06
Ureaplasma spp.4 - 32
Burkholderia multivoransActive (qualitative)[2]

Mechanism of Action: Signaling Pathway

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu) and the ribosome. The antibiotic binds to a pocket on EF-Tu, stabilizing the EF-Tu-GTP complex and preventing its dissociation from the ribosome even after GTP hydrolysis. This effectively stalls the ribosome, preventing the accommodation of the aminoacyl-tRNA in the A-site and subsequent peptide bond formation.

G cluster_ribosome Ribosome A_site A-site Stalled_Complex Stalled Ribosomal Complex A_site->Stalled_Complex GTP Hydrolysis (EF-Tu-GDP not released) P_site P-site E_site E-site aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (aa-tRNA-EF-Tu-GTP) aa_tRNA->Ternary_Complex EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex Ternary_Complex->A_site Binding Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu_GTP Binds and Stabilizes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound.

Conclusion

The total synthesis of this compound is a challenging yet important endeavor in the quest for new antibiotics. The convergent synthetic strategy, while complex, allows for the preparation of this potent natural product and provides a platform for the synthesis of analogs with potentially improved pharmacological properties. The dual-targeting mechanism of action of this compound offers a promising avenue for combating antibiotic resistance. Further research into the total synthesis of diverse analogs and comprehensive biological evaluation is crucial for the development of this promising class of antibiotics.

References

Application Notes and Protocols for the Genetic Manipulation of the Enacyloxin IIa Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Produced by Burkholderia ambifaria, this complex natural product is synthesized by an unusual hybrid modular polyketide synthase (PKS) encoded by a large, cryptic biosynthetic gene cluster (BGC).[2] The unique structure and mechanism of action of this compound, which involves the inhibition of the ribosomal elongation factor Tu, make it an attractive candidate for further drug development.[3] Genetic manipulation of the this compound BGC offers a promising avenue for the engineered biosynthesis of novel derivatives with improved therapeutic properties.[2] This document provides detailed application notes and protocols for the genetic manipulation of the this compound BGC in Burkholderia ambifaria.

Data Presentation

While specific production titers of this compound in genetically engineered Burkholderia ambifaria strains are not extensively reported in the literature, qualitative and semi-quantitative data from gene knockout experiments demonstrate the essentiality of key genes in the biosynthetic pathway. The following table summarizes the observed effects of targeted gene deletions on this compound production.

Gene(s) DeletedPutative FunctionEffect on this compound ProductionReference
cepIN-octanoyl-homoserine lactone synthase (Quorum Sensing)Decreased antifungal and antimicrobial activity[4]
bamb_5915NRPS condensation domain-like protein (Chain release)Abolished
bamb_5917Acyl carrier protein (Chain release)Abolished

Further research is required to quantify the precise impact of these and other genetic modifications on this compound production yields.

The minimum inhibitory concentration (MIC) of this compound against Burkholderia multivorans has been reported to be 4 µg/mL. Evolutionary adaptation of B. multivorans to this compound resulted in an increased MIC of 24 µg/mL, highlighting the importance of understanding resistance mechanisms.

Experimental Protocols

Protocol 1: Gene Knockout in Burkholderia ambifaria via Allelic Exchange

This protocol describes the generation of a markerless in-frame deletion of a target gene within the this compound BGC using a suicide vector and homologous recombination.

Materials:

  • Burkholderia ambifaria wild-type strain

  • Escherichia coli donor strain (e.g., SM10 λpir)

  • Suicide vector (e.g., pKNOCK-Cm)

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics for selection (e.g., chloramphenicol, gentamicin)

  • Culture media (e.g., Luria-Bertani (LB) broth and agar (B569324), Tryptic Soy Broth (TSB))

Methodology:

  • Construction of the Gene Deletion Vector:

    • Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the target gene from B. ambifaria genomic DNA using PCR with primers incorporating appropriate restriction sites.

    • Digest the PCR products and the suicide vector with the corresponding restriction enzymes.

    • Ligate the flanking regions into the suicide vector.

    • Transform the ligation mixture into a suitable E. coli strain and select for transformants on antibiotic-containing media.

    • Verify the correct plasmid construction by restriction digestion and sequencing.

  • Conjugation and Selection of Single Crossover Mutants:

    • Grow overnight cultures of the E. coli donor strain carrying the deletion vector and the recipient B. ambifaria strain.

    • Perform a triparental or biparental mating by mixing the donor and recipient strains on an LB agar plate and incubating overnight.

    • Resuspend the bacterial growth and plate dilutions onto selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for B. ambifaria cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.

    • Incubate the plates until colonies appear.

  • Selection of Double Crossover Mutants (Markerless Deletion):

    • (If using a counter-selectable marker like sacB) Streak single crossover mutants on agar medium containing sucrose (B13894). Growth in the presence of sucrose selects for cells that have undergone a second homologous recombination event, resulting in the excision of the vector and the target gene.

    • (If not using a counter-selectable marker) Grow single crossover mutants in non-selective liquid medium for several generations to allow for the second recombination event to occur. Plate dilutions onto non-selective agar and then replica-plate onto antibiotic-containing plates to identify colonies that have lost the vector.

    • Confirm the deletion of the target gene by colony PCR using primers that flank the deleted region and by sequencing.

Protocol 2: Heterologous Expression of the this compound BGC

This protocol provides a general framework for the heterologous expression of the large this compound BGC in a suitable host strain.

Materials:

  • Genomic DNA from Burkholderia ambifaria

  • A suitable heterologous host (e.g., Myxococcus xanthus, Pseudomonas putida, or another Burkholderia species)

  • A suitable expression vector (e.g., a Bacterial Artificial Chromosome (BAC) or a vector compatible with Transformation-Associated Recombination (TAR) cloning)

  • Restriction enzymes or a TAR cloning kit

  • Competent cells of the heterologous host

Methodology:

  • Cloning the this compound BGC:

    • BAC library construction: Construct a BAC library from B. ambifaria genomic DNA and screen the library using PCR with primers specific for genes within the this compound BGC to identify a BAC clone containing the entire cluster.

    • TAR cloning: Design a TAR vector with homology arms corresponding to the ends of the this compound BGC. Co-transform the TAR vector and B. ambifaria genomic DNA into competent yeast cells. The yeast homologous recombination machinery will assemble the BGC into the vector.

  • Transformation into the Heterologous Host:

    • Isolate the BAC or TAR plasmid containing the this compound BGC.

    • Introduce the plasmid into the chosen heterologous host via an appropriate method (e.g., electroporation or conjugation).

    • Select for transformants using the appropriate antibiotic resistance marker present on the vector.

  • Cultivation and Analysis of this compound Production:

    • Cultivate the heterologous host strain under various fermentation conditions (e.g., different media, temperatures, and aeration) to induce the expression of the BGC.

    • Extract the culture broth and cell pellet with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the presence of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Visualizations

Enacyloxin_IIa_Biosynthetic_Pathway cluster_precursor Precursor Biosynthesis cluster_pks Polyketide Chain Assembly (PKS) cluster_release Chain Release and Tailoring Shikimate Shikimate Pathway DHCCA (1S,3R,4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) Shikimate->DHCCA Bamb_5913 (putative) Bamb_5915_C Bamb_5915 C domain DHCCA->Bamb_5915_C PKS_modules Hybrid cis-AT and trans-AT PKS Modules (e.g., Bamb_5919) Polyketide_chain Fully Assembled Polyketide Chain (on ACP) PKS_modules->Polyketide_chain Chain Elongation Bamb_5919_KS0 Bamb_5919 KS⁰ domain Bamb_5917_PCP Bamb_5917 PCP domain Bamb_5919_KS0->Bamb_5917_PCP Transacylation Bamb_5917_PCP->Bamb_5915_C Condensation Enacyloxin_IIa_core This compound Core Structure Bamb_5915_C->Enacyloxin_IIa_core Tailoring_enzymes Tailoring Enzymes (e.g., Halogenases, Methyltransferases) Enacyloxin_IIa_core->Tailoring_enzymes Enacyloxin_IIa This compound Tailoring_enzymes->Enacyloxin_IIa Quorum_Sensing_Regulation cluster_QS Quorum Sensing Circuit cluster_BGC This compound Biosynthetic Gene Cluster CepI CepI (AHL Synthase) C8_HSL C8-HSL (Autoinducer) CepI->C8_HSL synthesis CepR CepR (Transcriptional Regulator) C8_HSL->CepR binds CepR_active Active CepR-AHL Complex CepR->CepR_active ena_genes enacyloxin BGC (enaA, enaB, etc.) CepR_active->ena_genes positively regulates Enacyloxin_IIa This compound Production ena_genes->Enacyloxin_IIa biosynthesis Gene_Knockout_Workflow start Start: Select Target Gene in Enacyloxin BGC construct_vector Construct Suicide Vector with Flanking Homology Regions start->construct_vector conjugation Conjugate Vector into Burkholderia ambifaria construct_vector->conjugation single_crossover Select for Single Crossover (Vector Integration) conjugation->single_crossover counter_selection Counter-selection for Double Crossover (Vector Excision) single_crossover->counter_selection screening Screen for Loss of Vector and Target Gene counter_selection->screening verification Verify Gene Deletion by PCR and Sequencing screening->verification end End: Markerless Deletion Mutant verification->end

References

Application Notes and Protocols for Enacyloxin IIa in Bacterial Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyene antibiotic produced by several bacterial species, including Frateuria sp. W-315 and Burkholderia ambifaria.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][3] The unique dual-targeting mechanism of action of this compound, inhibiting bacterial protein synthesis by acting on both Elongation Factor Tu (EF-Tu) and the ribosomal A-site, makes it a compound of significant interest for antimicrobial research and development.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in various bacterial cell-based assays.

Mechanism of Action

This compound is a potent inhibitor of bacterial protein biosynthesis.[4] Its mode of action is distinguished by its ability to target two crucial components of the translational machinery:

  • Elongation Factor Tu (EF-Tu): this compound strongly retards the dissociation of the EF-Tu-GTP complex, effectively locking EF-Tu in its active conformation. This leads to a significant decrease in the dissociation constant (Kd) of EF-Tu-GTP.[4][5] The antibiotic also inhibits the stimulation of EF-Tu-GDP dissociation by EF-Ts.[4] While the EF-Tu-GTP complex can still bind to aminoacyl-tRNA (aa-tRNA), this compound alters the orientation of EF-Tu-GTP with respect to the 3' end of the aa-tRNA, impairing its protection against spontaneous deacylation.[4]

  • Ribosomal A-site: this compound directly affects the ribosomal A-site, leading to an anomalous positioning of aa-tRNA.[4] This incorrect placement inhibits the incorporation of the amino acid into the growing polypeptide chain.[4][6] The activity of the peptidyl-transferase center, however, is not directly affected.[4]

This dual-specificity makes this compound a unique antibiotic, capable of inhibiting protein synthesis through a multifaceted approach.[4][5]

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity. Researchers should note that the antibacterial spectrum presented here is not exhaustive and further studies are required to determine the full range of its activity.

Assay TypeTarget/OrganismParameterValueReference(s)
In vitro Protein SynthesisPoly(Phe) synthesisIC50~70 nM[4][5]
Antibacterial SusceptibilityNeisseria gonorrhoeaeMIC Range0.015–0.06 mg/L[7]
Antibacterial SusceptibilityUreaplasma spp.MIC Range4–32 mg/L[7]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standard procedure for assessing the in vitro activity of an antimicrobial agent against a bacterial isolate.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a working stock of this compound in the appropriate growth medium at twice the highest desired final concentration. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. c. Add 200 µL of the working stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12. b. The final volume in each test well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. Optionally, the plate can be read on a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol describes a method to assess the ability of this compound to inhibit the formation of bacterial biofilms.

Materials:

  • This compound stock solution

  • Appropriate bacterial growth medium for biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose)

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • Bacterial inoculum adjusted to a specific optical density (e.g., OD₆₀₀ of 0.1)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare Assay Plate: a. Prepare serial dilutions of this compound in the biofilm growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only as a negative control and wells with bacteria and no antibiotic as a positive growth control.

  • Inoculation: a. Add 100 µL of the adjusted bacterial inoculum to each well (except for the negative control wells). b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: a. Gently aspirate the planktonic cells from each well. b. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells three times with PBS as described in step 4.

  • Solubilization and Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of growth control well)] x 100

Visualizations

Enacyloxin_IIa_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome delivers aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain elongation Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu-GTP stabilizes complex, alters aa-tRNA binding Enacyloxin_IIa->Ribosome distorts A-site, prevents peptide bond formation

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial dilutions of This compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum prep_antibiotic->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Biofilm_Inhibition_Workflow start Start prep_plate Prepare serial dilutions of this compound and add bacterial inoculum to 96-well plate start->prep_plate incubate Incubate plate at 37°C for 24-48 hours prep_plate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain biofilm with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain with 30% acetic acid wash_stain->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for Biofilm Inhibition Assay.

References

Application Notes and Protocols for the Development of Enacyloxin IIa Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Its unique mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[1] this compound binds to EF-Tu and stabilizes the EF-Tu-GTP complex, which hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[1] The discovery of the biosynthetic gene cluster for enacyloxins has opened the door for engineered biosynthesis of novel derivatives.[2] This document provides a framework for the development and evaluation of this compound derivatives with the goal of improving potency and antibacterial spectrum.

While extensive research has been conducted on the parent compound, this compound, public domain data on a series of synthesized derivatives with corresponding potency is limited. Therefore, these application notes provide a roadmap for the generation and testing of novel this compound analogs based on its known structure-activity relationships and biosynthetic pathway.

Data Presentation: Potency of this compound

The following table summarizes the known biological activity of the parent compound, this compound. This table should be expanded with data from newly synthesized derivatives to facilitate structure-activity relationship (SAR) studies.

CompoundTarget/AssayOrganism/SystemPotencyReference
This compoundpoly(Phe) synthesisIn vitroIC50 ≈ 70 nM[1]
This compoundEF-Tu-GTP dissociationIn vitroKd changes from 500 to 0.7 nM
This compoundAntibacterial ActivityNeisseria gonorrhoeaeMIC: 0.015–0.06 mg/L
This compoundAntibacterial ActivityUreaplasma spp.MIC: 4–32 mg/L
This compoundAntibacterial ActivityAcinetobacter baumanniiMIC = 3 µg/ml

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers Stalled Complex Stalled Complex Ternary Complex->Stalled Complex forms Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis elongates This compound This compound This compound->Ternary Complex binds to Inhibition Inhibition Stalled Complex->Inhibition Inhibition->Protein Synthesis cluster_0 Derivative Generation cluster_1 Screening and Evaluation cluster_2 Lead Optimization Biosynthetic Engineering Biosynthetic Engineering MIC Assay MIC Assay Biosynthetic Engineering->MIC Assay Chemical Synthesis Chemical Synthesis Chemical Synthesis->MIC Assay In Vitro Translation Assay In Vitro Translation Assay MIC Assay->In Vitro Translation Assay Active Compounds SAR Studies SAR Studies In Vitro Translation Assay->SAR Studies SAR Studies->Chemical Synthesis Iterative Design Improved Potency Derivative Improved Potency Derivative SAR Studies->Improved Potency Derivative cluster_modifications Chemical Modifications Enacyloxin_IIa_Core This compound Scaffold Cyclohexane_Ring_Analogs Cyclohexane Ring Analogs Enacyloxin_IIa_Core->Cyclohexane_Ring_Analogs Polyene_Side_Chain_Modifications Polyene Side Chain Modifications Enacyloxin_IIa_Core->Polyene_Side_Chain_Modifications Ester_Linkage_Bioisosteres Ester Linkage Bioisosteres Enacyloxin_IIa_Core->Ester_Linkage_Bioisosteres Potency_Data MIC & IC50 Values Cyclohexane_Ring_Analogs->Potency_Data Polyene_Side_Chain_Modifications->Potency_Data Ester_Linkage_Bioisosteres->Potency_Data SAR_Insights Structure-Activity Relationship Insights Potency_Data->SAR_Insights

References

Purification of Enacyloxin IIa: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-01

Abstract

Enacyloxin IIa, a potent polyketide antibiotic, has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Produced by bacterial species such as Frateuria sp. W-315 and Burkholderia ambifaria, this molecule holds promise for the development of novel antimicrobial agents.[1][3][4] this compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), preventing the release of EF-Tu-GDP from the ribosome. This application note provides a comprehensive overview and detailed protocols for the purification of this compound from bacterial cultures, intended for researchers, scientists, and drug development professionals. The methodology covers bacterial cultivation, initial extraction, and a multi-step chromatographic purification process.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial compounds. Enacyloxins represent a class of polyketide antibiotics with a unique mode of action, making them attractive candidates for further investigation. This compound is a structurally complex molecule featuring a polyhydroxy-polyenic acyl side chain attached to a dihydroxycyclohexanecarboxylic acid moiety. Its biosynthesis is directed by a hybrid modular polyketide synthase (PKS) gene cluster. This document outlines a generalized yet detailed procedure for the isolation and purification of this compound from bacterial fermentation broth, based on established methods for polyketide recovery.

Materials and Equipment

  • Bacterial Strain: Frateuria sp. W-315 or Burkholderia ambifaria

  • Culture Media: Czapek-Dox medium or other suitable growth medium

  • Solvents: Methanol, Ethyl Acetate (B1210297), Hexane (B92381) (all HPLC grade)

  • Chromatography Resins: Silica (B1680970) gel, Reversed-phase C18 silica

  • Equipment:

    • Fermenter or shaker incubator

    • Centrifuge

    • Rotary evaporator

    • Flash chromatography system

    • High-Performance Liquid Chromatography (HPLC) system with a preparative column

    • Lyophilizer

    • Spectrophotometer

    • Mass spectrometer

    • NMR spectrometer

Experimental Protocols

Protocol 1: Bacterial Cultivation
  • Prepare a seed culture by inoculating a suitable liquid medium with a single colony of the producing bacterial strain.

  • Incubate the seed culture at the optimal temperature and agitation for 24-48 hours.

  • Inoculate the production-scale fermenter containing Czapek-Dox medium with the seed culture. Frateuria sp. W-315 has been reported to produce enacyloxins in Czapek-Dox medium.

  • Maintain the fermentation under controlled conditions of temperature, pH, and aeration for the optimal production period, which should be determined empirically.

  • Monitor the production of this compound periodically by extracting a small sample of the culture and analyzing it via HPLC.

Protocol 2: Extraction of this compound
  • Harvest the fermentation broth by centrifugation to separate the bacterial cells from the supernatant.

  • The active compound is typically extracellular, so the supernatant is the primary source.

  • Extract the supernatant with an equal volume of ethyl acetate two to three times.

  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For intracellular products, the cell pellet can be extracted with methanol. The methanolic extract is then concentrated.

Protocol 3: Chromatographic Purification

Step 1: Silica Gel Chromatography (Initial Cleanup)

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

  • Load the dried material onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the enriched fractions and evaporate the solvent.

Step 2: Reversed-Phase HPLC (High-Resolution Purification)

  • Dissolve the partially purified product from the silica gel step in a suitable solvent, such as methanol.

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered sample onto a preparative reversed-phase C18 HPLC column.

  • Elute the column with a gradient of water and acetonitrile (B52724) (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be from 10% to 90% acetonitrile over 30-40 minutes.

  • Monitor the elution profile using a UV detector at a wavelength determined from the UV-Vis spectrum of this compound.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fractions using analytical HPLC, mass spectrometry, and NMR.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Data Presentation

The following table summarizes the expected outcomes of a typical purification process for a polyketide antibiotic like this compound. The values are hypothetical and should be determined experimentally.

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract50005100
Silica Gel Chromatography8003096
Reversed-Phase HPLC200>9880

Visualization of Workflow and Biosynthesis

This compound Purification Workflow

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Purification Bacterial_Culture Bacterial Cultivation (Frateuria sp. or Burkholderia sp.) Harvesting Centrifugation (Separation of Biomass and Supernatant) Bacterial_Culture->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Supernatant Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography (Initial Cleanup) Crude_Extract->Silica_Gel RP_HPLC Reversed-Phase HPLC (High-Resolution Purification) Silica_Gel->RP_HPLC Pure_Product Pure this compound RP_HPLC->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Simplified this compound Biosynthetic Pathway

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) (Hybrid cis-AT and trans-AT) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Post_PKS Post-PKS Tailoring (e.g., Halogenation, Hydroxylation) Polyketide_Chain->Post_PKS Enacyloxin This compound Post_PKS->Enacyloxin

Caption: A simplified diagram of the this compound biosynthetic pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of this compound from bacterial cultures. The multi-step process, involving cultivation, extraction, and sequential chromatographic separations, is designed to yield a highly pure product suitable for further biological and pharmacological studies. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and the characteristics of their producing strain. The continued investigation of this compound and its analogs is crucial for the development of next-generation antibiotics.

References

Troubleshooting & Optimization

Navigating the Intricacies of Enacyloxin IIa: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the synthesis and purification of Enacyloxin IIa, a potent antibiotic with a complex molecular architecture, the path can be fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during experimentation, ensuring a smoother and more efficient workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis Phase

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant hurdles primarily due to its complex structure, which includes a chlorinated polyunsaturated chain and a densely functionalized cyclohexanecarboxylic acid moiety. Key challenges include:

  • Stereochemical Control: Achieving the precise stereochemistry of the multiple stereocenters, particularly within the chlorinated undecapentaenoic chain and the syn-anti -OH/–Cl/–OCONH2 triad, is a primary difficulty.[1]

  • Complex Reactions: The synthesis involves a sequence of intricate and sensitive reactions, such as Tsuji's alkyne syn allyl-chlorination, E-selective Pd/Cu-catalyzed allene-alkyne coupling, Horner-Wadsworth-Emmons olefination, and a highly diastereoselective Mukaiyama aldol (B89426) reaction.[2] Each of these steps requires careful optimization to achieve desired yields and stereoselectivity.

  • Protecting Group Strategy: The selection and removal of protecting groups are critical. Improper choice or harsh deprotection conditions can lead to detrimental side reactions, such as ester shifts.[3]

  • Stability of Intermediates: The polyene structure of this compound and its synthetic intermediates can be sensitive to light, acid, and air, leading to degradation or isomerization.

Q2: I am observing low yields in the Mukaiyama aldol reaction. What are the potential causes and solutions?

Low yields in the Mukaiyama aldol reaction for coupling the C1-C16 ketone and the C17-C23 aldehyde fragments can be attributed to several factors.

Troubleshooting Low Yields in Mukaiyama Aldol Reaction

Potential Cause Recommended Solution
Poor quality of reactants Ensure the aldehyde and silyl (B83357) enol ether are of high purity. The aldehyde can be sensitive and may require fresh preparation or purification before use.
Inefficient Lewis acid activation The choice and stoichiometry of the Lewis acid are critical. Screen different Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) and optimize the concentration. Ensure anhydrous conditions as trace water can deactivate the Lewis acid.
Incorrect reaction temperature This reaction is often temperature-sensitive. Perform the reaction at low temperatures (e.g., -78 °C) to improve diastereoselectivity and minimize side reactions.
Steric hindrance The bulky nature of the reacting fragments can impede the reaction. Slower addition of the electrophile and prolonged reaction times may be necessary.

Purification Phase

Q3: What are the common difficulties encountered during the purification of this compound?

The purification of this compound is challenging due to:

  • Presence of Stereoisomers: The synthesis can produce a mixture of diastereomers, including the notable iso-enacyloxin IIa, which can be difficult to separate from the desired product.[4]

  • Sensitivity to Purification Conditions: The molecule's instability can lead to degradation on common purification media like silica (B1680970) gel.

  • Similar Polarity of Impurities: Byproducts and unreacted starting materials may have polarities very similar to this compound, making chromatographic separation difficult.

Q4: My final product shows contamination with iso-enacyloxin IIa after HPLC purification. How can I improve the separation?

Improving the separation of this compound from its stereoisomers often requires careful optimization of the chromatographic conditions.

Troubleshooting Isomer Separation by HPLC

Parameter Suggested Optimization Strategy
Stationary Phase If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a chiral column.
Mobile Phase Fine-tune the mobile phase composition. A shallow gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water with an appropriate additive (e.g., formic acid or trifluoroacetic acid to suppress ionization) can enhance resolution.
Temperature Column temperature can influence selectivity. Experiment with different temperatures (e.g., 30°C, 40°C) to see if it improves the separation between the two isomers.
Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

Experimental Protocols

General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized for individual systems and separation requirements.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically in the range of 300-400 nm due to the polyene structure).

  • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas to determine the relative purity of the sample.

Visualizing the Workflow

Diagram of the this compound Synthesis Troubleshooting Logic

Enacyloxin_IIa_Synthesis_Troubleshooting cluster_synthesis Synthesis Phase cluster_mukayama_troubleshooting Mukaiyama Troubleshooting cluster_purification Purification Phase start Low Yield or Impure Product check_reaction Identify Problematic Reaction Step start->check_reaction mukayama Mukaiyama Aldol check_reaction->mukayama e.g. olefination HWE Olefination check_reaction->olefination coupling Allene-Alkyne Coupling check_reaction->coupling check_reactants Check Reactant Purity mukayama->check_reactants optimize_lewis Optimize Lewis Acid/Conditions mukayama->optimize_lewis adjust_temp Adjust Reaction Temperature mukayama->adjust_temp improve_synthesis Improved Yield/ Purity check_reactants->improve_synthesis Solution Found optimize_lewis->improve_synthesis Solution Found adjust_temp->improve_synthesis Solution Found impure_final Impure Final Product check_hplc Optimize HPLC Method impure_final->check_hplc change_column Change Stationary Phase check_hplc->change_column adjust_mobile Adjust Mobile Phase check_hplc->adjust_mobile optimize_temp Optimize Column Temperature check_hplc->optimize_temp pure_product Pure this compound change_column->pure_product Solution Found adjust_mobile->pure_product Solution Found optimize_temp->pure_product Solution Found

Caption: A logical workflow for troubleshooting common issues in this compound synthesis and purification.

References

improving solubility and stability of Enacyloxin IIa for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many polyene antibiotics, has very poor solubility in neutral aqueous solutions[1][2]. Direct dissolution in water or phosphate-buffered saline (PBS) will likely fail. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for creating a primary stock solution of this compound and other polyene antibiotics[2][3]. Dimethylformamide (DMF) can also be an alternative[2]. For some applications, methanol (B129727) or ethanol (B145695) may be used, but their solvating capacity might be lower.

Q3: How should I store my solid this compound and its stock solution?

A3: Solid, powdered this compound should be stored at -20°C, protected from light and moisture, to ensure long-term stability. Stock solutions in DMSO or other organic solvents should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.

Q4: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution is a common issue caused by the compound's low solubility in the final aqueous medium. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <1%, ideally <0.5%) and compatible with your experimental system. Adding the stock solution to your medium drop-wise while vortexing or stirring vigorously can also help improve dispersion and prevent immediate precipitation.

Q5: Is this compound sensitive to pH, light, or temperature?

A5: Yes. As a polyene antibiotic, this compound is expected to be sensitive to degradation by heat, UV radiation, and extreme pH levels. Experiments should be conducted with minimal exposure to light. Aqueous solutions are generally less stable than organic stock solutions, especially outside of a neutral pH range.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Bioactivity or Inconsistent Results Compound degradation due to improper storage or handling.Store solid compound and stock solutions at -20°C, protected from light. Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles.
Precipitation of the compound in the assay medium, reducing the effective concentration.Decrease the final concentration of this compound. Ensure the final solvent concentration is non-toxic and minimal (e.g., <0.5% DMSO). Add the stock solution to the medium with vigorous mixing.
Cloudiness or Precipitate in Working Solution The aqueous solubility limit has been exceeded.Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider using a co-solvent or a formulation agent like cyclodextrin (B1172386) if compatible with your assay.
Interaction with components in the medium (e.g., proteins, salts).Prepare the working solution in a simplified buffer first to check for precipitation before using complex media like cell culture medium.
Difficulty Dissolving the Compound in DMSO The concentration is too high for the solvent.Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. If it still doesn't dissolve, you may need to prepare a less concentrated stock solution.

Logical Flowchart for Solubility Issues

G start Start: Need to prepare This compound solution stock Prepare concentrated stock in 100% DMSO start->stock dissolve_check Does it dissolve? stock->dissolve_check warm Warm gently (37°C) & vortex dissolve_check->warm No dilute Dilute stock into final aqueous medium (vortexing) dissolve_check->dilute Yes warm->stock lower_conc Prepare a more dilute stock solution warm->lower_conc precip_check Does precipitate form? dilute->precip_check success Solution is ready for experiment precip_check->success No troubleshoot Troubleshoot Dilution: - Lower final concentration - Ensure final DMSO < 0.5% - Check for media interactions precip_check->troubleshoot Yes G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experiment weigh 1. Weigh Solid This compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store at -20°C (Protected from Light) aliquot->store thaw 5. Thaw One Stock Aliquot store->thaw dilute 6. Dilute Stock into Assay Medium thaw->dilute serial_dilute 7. Perform Serial Dilutions in Microplate dilute->serial_dilute inoculate 8. Add Inoculum to Plate serial_dilute->inoculate incubate 9. Incubate Plate inoculate->incubate read 10. Read Results (MIC) incubate->read G EFTu_GDP EF-Tu•GDP (Inactive) EFTu_GTP EF-Tu•GTP (Active) EFTu_GDP->EFTu_GTP GTP Exchange Ternary EF-Tu•GTP•aa-tRNA (Ternary Complex) EFTu_GTP->Ternary Inhibited_Complex Inhibited Complex EFTu_GTP->Inhibited_Complex aatRNA Aminoacyl-tRNA aatRNA->Ternary Ribosome Ribosome A-Site Ternary->Ribosome Delivery to Ribosome Protein_Synth Protein Synthesis (Elongation) Ribosome->Protein_Synth Peptide Bond Formation Enacyloxin This compound Enacyloxin->Inhibited_Complex Inhibition INHIBITION Inhibited_Complex->Inhibition

References

Technical Support Center: Overcoming Enacyloxin IIa Degradation in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antibiotic produced by several bacterial species, including Frateuria sp. W-315 and Burkholderia ambifaria.[1][2] It functions as a potent inhibitor of bacterial protein synthesis.[3][4] Its primary target is the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[3][4] By binding to EF-Tu, this compound stalls the ribosome, thereby halting protein production and inhibiting bacterial growth.

Q2: What are the main factors that contribute to the degradation of this compound?

As a polyene antibiotic, this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:

  • pH: Extreme pH conditions, both acidic and alkaline, can lead to the hydrolysis of its ester linkage and other chemical modifications.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: The conjugated polyene system in this compound makes it sensitive to light, which can induce isomerization and oxidation.

  • Oxidation: The double bonds in the polyene chain are prone to oxidation, which can disrupt its structure and function.

Q3: What are the known degradation products of this compound?

One known degradation or related product is iso-enacyloxin IIa . This compound is a stereoisomer of this compound, specifically a Z-isomer at the Δ-4,5 position.[1] The formation of this isomer can be influenced by factors such as light exposure. Other potential degradation products, resulting from hydrolysis or oxidation, may include the cleaved polyene chain and the dihydroxycyclohexanecarboxylic acid moiety.

Q4: How can I detect this compound degradation in my experiments?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, including iso-enacyloxin IIa.[5] A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound solution over a short period. Degradation due to improper storage conditions.Store stock solutions at -20°C or lower in a light-protected container. Prepare fresh working solutions for each experiment and use them promptly.
Inconsistent results between experiments. Variability in the extent of this compound degradation.Standardize the handling protocol. Ensure that all solutions are prepared and stored under identical conditions (pH, temperature, light protection).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Compare the retention times of the unknown peaks with a standard of iso-enacyloxin IIa, if available. To minimize degradation during analysis, use a mobile phase with a neutral to slightly acidic pH and protect the samples from light.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of polyene antibiotics.Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and then dilute into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Dissolve powdered this compound in a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot and dilute it to the desired final concentration in the appropriate experimental buffer (ideally at a pH between 6.0 and 8.0).

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline. The specific parameters may need to be optimized for your HPLC system and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier to maintain a slightly acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a suitable concentration.

  • Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of the parent compound over time.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G start Inconsistent or Negative Experimental Results check_activity Verify Biological Activity of this compound Stock start->check_activity activity_ok Activity Confirmed check_activity->activity_ok Yes activity_bad Activity Lost or Reduced check_activity->activity_bad No check_storage Review Storage and Handling Procedures activity_ok->check_storage new_stock Prepare Fresh Stock of this compound activity_bad->new_stock storage_ok Procedures Correct check_storage->storage_ok Yes storage_bad Procedures Incorrect check_storage->storage_bad No hplc_analysis Perform Stability-Indicating HPLC Analysis storage_ok->hplc_analysis implement_sop Implement Strict SOP for Handling and Storage storage_bad->implement_sop degradation_present Degradation Products Detected hplc_analysis->degradation_present Yes no_degradation No Degradation Detected hplc_analysis->no_degradation No optimize_conditions Optimize Experimental Conditions (pH, Temp, Light) degradation_present->optimize_conditions re_evaluate Re-evaluate Experimental Design and Other Reagents no_degradation->re_evaluate optimize_conditions->start new_stock->start implement_sop->new_stock

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways of this compound

G enacyloxin This compound iso_enacyloxin iso-Enacyloxin IIa (Z-isomer) enacyloxin->iso_enacyloxin Light hydrolysis_products Hydrolysis Products (e.g., Cleaved Polyene Chain + Dihydroxycyclohexanecarboxylic Acid) enacyloxin->hydrolysis_products pH (Acid/Base), Temperature oxidation_products Oxidation Products (e.g., Epoxides, Carbonyls) enacyloxin->oxidation_products Oxygen, Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Enacyloxin IIa in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential off-target effects of Enacyloxin IIa in cellular assays. While this compound is known as a potent inhibitor of bacterial protein synthesis, its effects in eukaryotic systems are less characterized.[1][2][3] This guide offers general strategies for identifying and mitigating off-target effects applicable to small molecules like this compound when used in eukaryotic cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound is an antibiotic that primarily targets the bacterial elongation factor Tu (EF-Tu).[1][3] It inhibits bacterial protein synthesis by preventing the release of EF-Tu GDP from the ribosome.[1][3] It has also been shown to affect the ribosomal A-site directly.[1][2]

Q2: Are there known off-target effects of this compound in eukaryotic cells?

A2: Currently, there is limited specific information available in the public domain regarding the off-target effects of this compound in eukaryotic cells. Antibiotics that target bacterial ribosomes can sometimes interact with eukaryotic ribosomes, although often with lower affinity.[4][5][6] Additionally, some bactericidal antibiotics have been shown to induce mitochondrial dysfunction and oxidative stress in mammalian cells.[7][8] Therefore, it is crucial for researchers using this compound in eukaryotic systems to experimentally characterize its selectivity and potential off-target effects.

Q3: What are the initial signs of potential off-target effects in my cellular assay?

A3: Common indicators of off-target effects include:

  • Discrepancy between potency in biochemical vs. cellular assays: The effective concentration in your cell-based assay is significantly higher than the reported IC50 against the bacterial target.[9]

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same hypothetical eukaryotic protein (if one is being investigated) produces a different phenotype.[9]

  • Phenotype does not match genetic validation: The cellular phenotype observed with this compound differs from the phenotype seen when the putative eukaryotic target is knocked down or knocked out using techniques like CRISPR-Cas9.[9][10]

  • Unexpected cytotoxicity: The compound shows significant cytotoxicity at concentrations where the on-target effect is not yet observed.[11]

Q4: What are the general strategies to minimize off-target effects?

A4: Key strategies include:

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[9]

  • Orthogonal validation: Confirm the observed phenotype using structurally and mechanistically diverse compounds that target the same putative pathway.

  • Target engagement assays: Directly measure the binding of this compound to its intended target in the cellular context using methods like the Cellular Thermal Shift Assay (CETSA).[12][13][14]

  • Genetic validation: Use techniques like CRISPR-Cas9 to knock out the putative target and verify that the phenotype is lost.[15][16][17][18]

  • Proteome-wide profiling: Employ unbiased methods to identify all cellular targets of this compound.[9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results and potential off-target effects when using this compound in cellular assays.

Problem 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause Troubleshooting Steps
General Cellular Toxicity 1. Perform a dose-response curve to determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo).[19][20] 2. Compare the cytotoxicity EC50 with the EC50 of the desired phenotypic effect. A small therapeutic window may indicate off-target toxicity.[9]
Mitochondrial Toxicity 1. Assess mitochondrial membrane potential using dyes like TMRM or JC-1. 2. Measure the production of reactive oxygen species (ROS).[7] 3. Evaluate changes in mitochondrial respiration using techniques like Seahorse XF analysis.
Inhibition of Essential Cellular Processes 1. If a specific off-target is suspected (e.g., a kinase), perform a targeted assay for that protein's activity. 2. Consider broad-spectrum profiling, such as kinome-wide profiling, to identify unexpected targets.[21][22][23][24]
Problem 2: Discrepancy Between Expected and Observed Phenotype
Possible Cause Troubleshooting Steps
Off-Target Engagement 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the intended target in your cells.[12][13][14][25] 2. Use proteomic profiling techniques (e.g., affinity purification-mass spectrometry, thermal proteome profiling) to identify all binding partners of this compound in your cellular model.
Activation of Compensatory Pathways 1. Use western blotting to probe for the activation of known compensatory signaling pathways.[11] 2. Consider using inhibitors of suspected compensatory pathways in combination with this compound.
Compound Instability or Metabolism 1. Assess the stability of this compound in your cell culture medium over the course of the experiment using LC-MS.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the cells and to establish the therapeutic window.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution.

  • Incubation: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for cytotoxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to a putative eukaryotic target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blot Analysis: Analyze the amount of the soluble target protein in each sample by western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][13][14][25]

Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation

Objective: To determine if the observed cellular phenotype is dependent on the presence of the putative target protein.

Methodology:

  • gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting the gene of the putative target protein into a Cas9 expression vector.[10]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Screen the clones for the absence of the target protein by western blotting or sequencing.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and perform the primary cellular assay. If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.[9][10]

Visualizations

G Troubleshooting Workflow for Suspected Off-Target Effects cluster_0 Start cluster_1 Initial Checks cluster_2 Target Engagement Validation cluster_3 Genetic Validation cluster_4 Off-Target Identification cluster_5 Conclusion start Unexpected Phenotype or High Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay start->dose_response compare_potency Compare Cellular EC50 with Biochemical IC50 dose_response->compare_potency cetsa Cellular Thermal Shift Assay (CETSA) compare_potency->cetsa Potency Discrepancy? profiling Proteomic/Kinase Profiling compare_potency->profiling High Cytotoxicity? crispr CRISPR-Cas9 Target Knockout cetsa->crispr Target Engagement Confirmed? cetsa->profiling No Target Engagement? on_target Phenotype is On-Target crispr->on_target Phenotype Abolished in KO cells? off_target Phenotype is Off-Target crispr->off_target Phenotype Persists in KO cells? profiling->off_target

Caption: A logical workflow for troubleshooting suspected off-target effects.

G Experimental Workflow for Minimizing Off-Target Effects cluster_0 Start cluster_1 Step 1: Determine Optimal Concentration cluster_2 Step 2: Validate On-Target Effect cluster_3 Step 3: Identify Off-Targets (if necessary) cluster_4 End start Hypothesis: this compound modulates a eukaryotic target dose_response Dose-Response Curve (Phenotypic Assay) start->dose_response cytotoxicity Dose-Response Curve (Viability Assay) start->cytotoxicity select_conc Select Lowest Effective, Non-Toxic Concentration dose_response->select_conc cytotoxicity->select_conc orthogonal Orthogonal Compound Testing select_conc->orthogonal cetsa CETSA for Target Engagement select_conc->cetsa genetic_validation CRISPR-Cas9 Target Knockout select_conc->genetic_validation conclusion Confident Interpretation of Results orthogonal->conclusion cetsa->conclusion profiling Unbiased Proteomic/ Kinase Profiling genetic_validation->profiling If phenotype persists genetic_validation->conclusion profiling->conclusion

Caption: A systematic experimental workflow to minimize and validate off-target effects.

References

Technical Support Center: Optimizing Enacyloxin IIa Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enacyloxin IIa antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antibiotic that exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome.[2][3] By binding to EF-Tu, this compound prevents the release of EF-Tu-GDP from the ribosome, effectively stalling protein synthesis.[2] The binding site of this compound is located at the interface of domains 1 and 3 of EF-Tu.[2]

Q2: What is the general antimicrobial spectrum of this compound?

This compound has demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown potential against clinically significant pathogens such as multidrug-resistant Neisseria gonorrhoeae and Ureaplasma species.

Q3: How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. It is recommended to prepare a high-concentration stock solution (e.g., 100 times the highest desired final concentration) and then make intermediate dilutions in the same solvent before further dilution in the aqueous assay medium. This helps to prevent precipitation of the compound when it is introduced into the aqueous environment.

Q4: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound, stock solutions should be stored at low temperatures, such as -20°C or -80°C. It is advisable to store the stock solution in small aliquots to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to degradation of the compound. For products sensitive to light, storage in light-resistant containers, such as amber vials, is recommended.

Troubleshooting Guides

Issue 1: My this compound precipitates out of solution when I add it to the broth medium.

This is a common challenge with poorly soluble compounds.

  • Cause: The compound is crashing out of solution as the highly polar aqueous environment of the broth is unable to keep the nonpolar compound dissolved.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5% (v/v), to minimize any potential inhibitory effects on the bacteria. Always include a solvent control (broth with the same concentration of solvent but without this compound) to verify that the solvent itself is not affecting bacterial growth.

    • Use Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock solution directly to the large volume of broth, prepare intermediate dilutions of your stock in the same solvent first. Then, add a larger volume of a lower concentration intermediate to the broth. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.

    • Incorporate a Surfactant: For some lipophilic compounds, the addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to the broth medium can help to maintain solubility. A final concentration of 0.002% Tween 80 has been shown to be effective for some compounds without inhibiting bacterial growth. It is crucial to include a control with the surfactant alone to ensure it has no antimicrobial activity at the concentration used.

    • Sonication: After adding this compound to the broth, brief sonication in a water bath sonicator can help to disperse the compound and create a more uniform suspension.

Issue 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.

Inconsistent MIC values can arise from several factors.

  • Cause: Variability in experimental conditions can significantly impact the outcome of MIC assays.

  • Solution:

    • Standardize Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Ensure that you are consistently preparing your inoculum to the correct turbidity standard (e.g., 0.5 McFarland standard) and then diluting it to the final required cell density in the wells.

    • Control Media Composition: Use a consistent source and lot of Mueller-Hinton Broth (MHB) or other recommended media. Variations in cation concentrations (Ca²⁺, Mg²⁺) and pH can affect the activity of some antimicrobial agents.

    • Maintain Consistent Incubation Conditions: Use a calibrated incubator and ensure a consistent incubation time and temperature (typically 35°C ± 2°C for 16-20 hours for most bacteria). Avoid stacking plates in a way that prevents uniform heat distribution.

    • Use Quality Control (QC) Strains: Always include a reference QC strain with a known MIC for this compound (if available) or other control antibiotics in each assay. This helps to validate the accuracy and reproducibility of your testing method.

Issue 3: I am not seeing a clear zone of inhibition in my agar (B569324) diffusion assay.

This can be a problem with poorly soluble compounds that do not diffuse well through the agar.

  • Cause: this compound, being poorly soluble in water, may not diffuse effectively from the paper disk into the aqueous agar medium.

  • Solution:

    • Consider an Alternative Method: For compounds with poor aqueous solubility, broth-based methods like broth microdilution are generally more reliable than agar diffusion methods.

    • Use a Solubilizing Agent in the Disk: While less common, incorporating a small amount of a solubilizing agent into the solution used to impregnate the disks could potentially improve diffusion. However, this would require careful validation to ensure the agent itself does not affect the results.

Data Presentation

This compound Antimicrobial Activity
OrganismMIC Range (mg/L)MethodReference
Neisseria gonorrhoeae0.015 - 0.06Agar Dilution
Ureaplasma spp.4 - 32Broth Microdilution
Preparation of this compound Stock and Working Solutions
StepParameterRecommendation
1. Stock Solution SolventDimethyl sulfoxide (DMSO)
ConcentrationPrepare a high-concentration stock (e.g., 10 mg/mL)
Storage-20°C or -80°C in small, single-use aliquots
2. Intermediate Dilutions SolventDMSO
PurposeTo create a dilution series from the stock solution
3. Working Solutions DiluentAppropriate broth medium (e.g., Mueller-Hinton Broth)
Final Solvent Conc.Keep below 0.5% (v/v)

Experimental Protocols

Broth Microdilution Method (based on CLSI guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Prepare this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.

    • Perform a serial twofold dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.

    • Continue this serial dilution process across the plate to column 10. Discard 100 µL from the wells in column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Agar Dilution Method (based on CLSI guidelines)

This method determines the MIC by incorporating the antimicrobial agent directly into the agar medium.

  • Prepare this compound Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO).

    • For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

    • Pour the agar mixture into sterile petri dishes and allow it to solidify completely.

    • Prepare a control plate containing no this compound.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension, creating discrete spots.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the visible growth of the organism.

Mandatory Visualizations

Enacyloxin_IIa_Mechanism_of_Action cluster_ribosome Ribosome A_site A-site EF_Tu_GDP_stalled EF-Tu-GDP (Stalled on Ribosome) A_site->EF_Tu_GDP_stalled GTP Hydrolysis P_site P-site EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ternary_Complex->A_site Binds to A-site Enacyloxin This compound Enacyloxin->EF_Tu_GDP_stalled Binds and Prevents Release Protein_Synthesis_Blocked Protein Synthesis Blocked EF_Tu_GDP_stalled->Protein_Synthesis_Blocked

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow start Start prepare_antibiotic Prepare Serial Dilutions of this compound in 96-well Plate start->prepare_antibiotic prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_antibiotic->inoculate_plate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prepare_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth microdilution experimental workflow.

Agar_Dilution_Workflow start Start prepare_plates Prepare Agar Plates with Serial Dilutions of this compound start->prepare_plates prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum inoculate_plates Inoculate Plates with Standardized Bacterial Suspension prepare_plates->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate at 35°C for 16-20h inoculate_plates->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Agar dilution experimental workflow.

References

troubleshooting Enacyloxin IIa crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Enacyloxin IIa. The guidance is based on established principles of small molecule crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties relevant to crystallization?

This compound is a polyene antibiotic produced by strains of Frateuria sp. W-315 or Burkholderia ambifaria.[][2] It is known to be a yellow powder, soluble in methanol, with a molecular weight of approximately 702.6 g/mol .[][3] As an antibiotic with multiple functional groups, its solubility is expected to be sensitive to pH and the choice of solvent.[4]

Q2: Which crystallization methods are most suitable for a molecule like this compound?

For obtaining high-quality single crystals of small molecules, especially when only milligram quantities are available, the vapor diffusion method is highly recommended. This technique, performed as either a "hanging drop" or "sitting drop" experiment, allows for the slow and controlled increase of the compound's concentration, which is ideal for crystal growth. Other methods like slow evaporation or solvent layering can also be effective.

Q3: What are the most critical factors to control in this compound crystallization experiments?

The success of crystallization hinges on carefully controlling several parameters to achieve a state of optimal supersaturation. The key factors include:

  • Purity of the Compound: Impurities can significantly inhibit nucleation or affect crystal quality.

  • Solvent and Precipitant (or Anti-solvent) System: The choice of solvents dictates solubility and is fundamental to the experiment.

  • pH: For ionizable molecules like many antibiotics, pH dramatically influences solubility.

  • Temperature: Temperature affects solubility and the rates of nucleation and crystal growth.

  • Concentration: Both the initial concentration of this compound and the precipitant are critical variables.

Q4: What is "oiling out" and why does it happen?

"Oiling out" occurs when the solute comes out of solution as a liquid phase (an oil) instead of a solid crystal. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment, or if the concentration of the solute is too high, leading to rapid phase separation.

Troubleshooting Crystallization Experiments

This section addresses specific problems you might encounter during your this compound crystallization trials.

Problem 1: No Crystals Formed After an Extended Period

Possible Cause: The solution has not reached a sufficient level of supersaturation. This could be due to several factors.

Solutions:

  • Increase Compound Concentration: If the initial concentration of this compound is too low, it may not reach the nucleation zone. Try concentrating your stock solution.

  • Adjust Precipitant Concentration: The concentration of the precipitant in the reservoir may be too low. Increase its concentration to draw more water from the drop, thereby concentrating your compound.

  • Change the Solvent/Precipitant System: this compound may be too soluble in the chosen system. Experiment with different solvents where it has moderate solubility. A common technique is to dissolve the compound in a "good" solvent and introduce a "bad" solvent (an anti-solvent) in which it is less soluble to induce crystallization.

  • Vary the Temperature: Temperature significantly impacts solubility. If experiments at room temperature fail, try incubating at a lower temperature (e.g., 4°C) or a slightly higher one, as this can alter the solubility curve favorably.

  • Check the pH: The solubility of complex molecules like antibiotics can be highly pH-dependent. Prepare buffers at various pH levels (e.g., in 0.5 unit increments) to screen for conditions where solubility is reduced.

Problem 2: A Heavy, Amorphous Precipitate Forms Instead of Crystals

Possible Cause: The level of supersaturation is too high, causing the compound to "crash out" of solution too rapidly for an ordered crystal lattice to form.

Solutions:

  • Decrease Compound/Precipitant Concentration: The most direct approach is to lower the initial concentration of this compound or the precipitant to slow down the process.

  • Slow Down Equilibration: In vapor diffusion, you can slow the rate of water vapor leaving the drop by reducing the concentration difference between the drop and the reservoir.

  • Modify the Drop Ratio: Changing the ratio of your compound solution to the reservoir solution in the drop can fine-tune the starting conditions and the path to supersaturation.

  • Temperature Control: Increasing the temperature of the experiment can sometimes increase solubility and slow down precipitation, allowing for more controlled crystal growth.

Problem 3: Only Very Small, Needle-Like, or Poor-Quality Crystals Appear

Possible Cause: Nucleation is too rapid, leading to the formation of many small crystals rather than the growth of a few large ones. This is a common optimization challenge.

Solutions:

  • Refine Concentrations: Perform finer screening around the condition that produced microcrystals. Slightly decrease the concentrations of both the compound and the precipitant.

  • Temperature Gradient: Experiment with a very slow temperature change. A gradual decrease in temperature can sometimes favor the growth of existing nuclei over the formation of new ones.

  • Additive Screening: Consider using additives or co-solvents in very small concentrations. These can sometimes influence crystal packing and habit.

  • Seeding: If you have a few small crystals, you can use them to "seed" a new experiment. Prepare a solution that is metastable (close to, but not yet at the point of spontaneous nucleation) and introduce a tiny seed crystal. This encourages growth on the existing seed rather than new nucleation.

Data Presentation: Suggested Starting Parameters

Since specific crystallization data for this compound is not publicly available, the following tables provide suggested starting ranges for key parameters based on general principles for complex small molecules and antibiotics.

Table 1: Suggested Starting Concentrations for Vapor Diffusion

ParameterSuggested Starting RangeNotes
This compound Concentration2 - 15 mg/mLStart in the middle of this range and adjust based on initial results (precipitate vs. clear drops).
Precipitant Concentration5 - 25% (w/v or v/v)Highly dependent on the precipitant used. Polyethylene glycols (PEGs) are common.
Buffer pH Range4.0 - 8.5Screen a wide range initially, as antibiotics can have critical pH-dependent solubility points.

Table 2: Common Solvents and Precipitants for Screening

ClassExamplesRole
Solvents Methanol, Ethanol, DMSO, AcetonitrileTo initially dissolve the this compound sample.
Precipitants PEGs (400, 1500, 4000), Salts (e.g., (NH₄)₂SO₄, NaCl), Alcohols (e.g., 2-Propanol)Used in the reservoir to induce supersaturation by drawing out water/solvent.

Experimental Protocols & Visualizations

Protocol: Hanging Drop Vapor Diffusion
  • Reservoir Preparation: Pipette 500 µL of the precipitant solution into the well of a crystallization plate.

  • Grease the Well: Apply a thin, continuous bead of vacuum grease to the rim of the well to ensure an airtight seal.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the this compound solution with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, pressing gently to create a seal with the grease. The mixed drop will be "hanging" over the reservoir.

  • Equilibration: Allow the system to equilibrate. Water vapor will slowly diffuse from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration).

  • Observation: Periodically observe the drop under a microscope over days or weeks for the appearance of crystals.

Diagrams

Troubleshooting_Workflow start Start Crystallization Trial observe Observe Outcome After Incubation start->observe clear Result: Clear Drop observe->clear No Change precipitate Result: Amorphous Precipitate observe->precipitate Precipitate microcrystals Result: Microcrystals / Poor Quality observe->microcrystals Poor Crystals crystals Result: Good Crystals observe->crystals Success sol_clear Action: Increase Supersaturation - Increase [Compound] - Increase [Precipitant] - Change Solvent/pH clear->sol_clear sol_precipitate Action: Decrease Supersaturation - Decrease [Compound] - Decrease [Precipitant] - Slow Equilibration precipitate->sol_precipitate sol_micro Action: Optimize Growth - Fine-tune Conditions - Seeding - Slower Equilibration microcrystals->sol_micro end_node End: Harvest Crystals crystals->end_node sol_clear->start Retry sol_precipitate->start Retry sol_micro->start Retry

Caption: A logical workflow for troubleshooting common crystallization experiment outcomes.

Supersaturation_Phases cluster_0 Supersaturation Phase Diagram cluster_1 Experimental Path a Concentration phase_diagram Labile Zone (Rapid Precipitation) Metastable Zone (Crystal Nucleation & Growth) Undersaturated Zone (Soluble) exp_path start Initial Drop Concentration end Final Crystal Equilibrium start_point end_point start_point->end_point Vapor Diffusion Path

Caption: Phase diagram illustrating the path to crystallization via vapor diffusion.

Vapor_Diffusion_Workflow cluster_setup Experiment Setup cluster_process Equilibration cluster_result Outcome prep_reservoir 1. Pipette Reservoir Solution into Well prep_drop 2. Mix Compound + Reservoir Solution on Coverslip prep_reservoir->prep_drop seal 3. Invert Coverslip and Seal Well prep_drop->seal diffusion Vapor Diffusion: Water moves from drop to reservoir seal->diffusion concentration Concentrations of Compound & Precipitant Increase in Drop diffusion->concentration supersaturation Drop becomes Supersaturated concentration->supersaturation nucleation Crystal Nucleation & Growth supersaturation->nucleation

Caption: Experimental workflow for the hanging drop vapor diffusion method.

References

Technical Support Center: Iso-Enacyloxin IIa Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iso-enacyloxin IIa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification, handling, and experimental use of this potent polyketide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is iso-enacyloxin IIa and how does it differ from enacyloxin IIa?

A1: Iso-enacyloxin IIa is a stereoisomer of this compound, a polyketide antibiotic produced by the bacterium Burkholderia ambifaria.[1][2] Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This structural difference can lead to variations in biological activity and physicochemical properties, making their separation and individual characterization crucial.

Q2: What is the primary mechanism of action for iso-enacyloxin IIa?

A2: The primary mechanism of action for this compound is the inhibition of bacterial protein biosynthesis. It achieves this by targeting and inhibiting the function of elongation factor Tu (EF-Tu) and the ribosome.[3][4][5][6] This dual-targeting action disrupts the elongation step of protein synthesis, ultimately leading to bacterial cell death. It is highly probable that iso-enacyloxin IIa shares this mechanism of action due to its structural similarity to this compound.

Q3: What are the known antimicrobial activities of this compound?

A3: this compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][5] Its efficacy against pathogens like Acinetobacter baumannii makes it a compound of significant interest in antibiotic research and development.[7]

Troubleshooting Guides

Issue 1: Poor Separation of Iso-Enacyloxin IIa from this compound

Problem: You are observing co-elution or poor resolution between iso-enacyloxin IIa and this compound during chromatographic purification.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For separating stereoisomers, a chiral stationary phase (CSP) is often required. Consider using a polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) which are effective for separating a wide range of chiral compounds.
Suboptimal Mobile Phase Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of hexane/isopropanol (B130326) or hexane/ethanol. For reversed-phase, adjust the acetonitrile (B52724)/water or methanol (B129727)/water gradient. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
Temperature Fluctuations Ensure the column is in a thermostatically controlled compartment. Temperature can significantly affect enantiomeric separation. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for resolution.
Low Efficiency Column The column may be old or fouled. Perform a column performance test with a standard compound. If the efficiency is low, try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Issue 2: Presence of Unexpected Contaminants in the Purified Sample

Problem: Your purified iso-enacyloxin IIa sample shows additional peaks in analytical chromatograms (HPLC, LC-MS) that are not related to the desired compound or its known isomer.

Possible Causes & Solutions:

Potential ContaminantSourceSuggested Action
Other Burkholderia Metabolites Burkholderia ambifaria produces a variety of other secondary metabolites, including other polyketides, siderophores, and peptides.Employ orthogonal purification techniques. If you are using reversed-phase HPLC, consider adding a normal-phase or ion-exchange chromatography step to remove compounds with different polarities or charge states.
Culture Media Components Residual components from the bacterial growth medium may be carried through the extraction process.Perform a thorough desalting or solid-phase extraction (SPE) clean-up of the crude extract before proceeding to high-resolution chromatography.
Plasticizers and other Lab Contaminants Phthalates and other plasticizers can leach from plastic labware and solvents.Use high-purity solvents and glass or polypropylene (B1209903) labware whenever possible. Run a blank sample (solvent only) to identify any background contaminants.
Degradation Products Iso-enacyloxin IIa, being a polyene, may be susceptible to degradation by light, heat, or extreme pH.Handle the compound under controlled temperature and light conditions. Store purified samples at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Detection and Quantification of Iso-Enacyloxin IIa using HPLC-MS/MS

This protocol provides a general framework for the detection and quantification of iso-enacyloxin IIa. Method optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • From Culture Broth:
  • Centrifuge the Burkholderia ambifaria culture to separate the supernatant from the cell pellet.
  • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
  • Pool the organic layers and evaporate to dryness under reduced pressure.
  • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC-MS/MS analysis.
  • From Purified Fractions:
  • Dilute the sample in the mobile phase to a concentration within the linear range of the instrument.

2. HPLC-MS/MS Conditions:

ParameterRecommended Setting
HPLC Column Chiral Stationary Phase (e.g., CHIRALPAK series) for isomer separation. Dimensions: 4.6 x 250 mm, 5 µm particle size.
Mobile Phase Isocratic or gradient elution with a mixture of n-hexane and isopropanol (for normal phase) or acetonitrile and water with 0.1% formic acid (for reversed phase). The exact ratio should be optimized for best separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (can be optimized)
Injection Volume 5 - 20 µL
Ionization Source Electrospray Ionization (ESI) in positive or negative mode (to be determined based on compound ionization efficiency).
MS/MS Detection Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions need to be determined by infusing a purified standard of the compound.

3. Data Analysis:

  • Create a calibration curve using a certified reference standard of iso-enacyloxin IIa.
  • Quantify the amount of iso-enacyloxin IIa in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G Mechanism of Action: Inhibition of Bacterial Protein Synthesis A_site A Site P_site P Site A_site->P_site Peptide bond formation & Translocation E_site E Site P_site->E_site Translocation Growing_Peptide Growing Peptide Chain P_site->Growing_Peptide Exit Exit E_site->Exit EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP_aa_tRNA->A_site Binds to A site mRNA mRNA Iso_enacyloxin_IIa iso-enacyloxin IIa Iso_enacyloxin_IIa->A_site Inhibits aa-tRNA binding Iso_enacyloxin_IIa->EF_Tu_GTP_aa_tRNA Inhibits

Caption: Inhibition of bacterial protein synthesis by iso-enacyloxin IIa.

Experimental Workflow: Purification of Iso-Enacyloxin IIa

G Purification Workflow for Iso-Enacyloxin IIa Start Burkholderia ambifaria Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Extraction->Aqueous_Phase Evaporation Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Crude_Extract->SPE Fractionation Preparative Chiral HPLC Crude_Extract->Fractionation Direct SPE->Fractionation Fractions Collect Fractions Fractionation->Fractions Analysis Analytical HPLC/LC-MS for Purity Check Fractions->Analysis Pure_Product Pure Iso-Enacyloxin IIa Analysis->Pure_Product

Caption: General workflow for the purification of iso-enacyloxin IIa.

Logical Relationship: Troubleshooting Contamination

G Troubleshooting Iso-Enacyloxin IIa Contamination Start Contaminated Sample (Unexpected Peaks) Identify Identify Source of Contamination Start->Identify Isomer Is it the Stereoisomer (this compound)? Identify->Isomer Metabolite Is it another Bacterial Metabolite? Identify->Metabolite External Is it an External Contaminant? Identify->External Optimize_Chiral_HPLC Optimize Chiral HPLC Method Isomer->Optimize_Chiral_HPLC Yes Orthogonal_Purification Add Orthogonal Purification Step Metabolite->Orthogonal_Purification Yes Improve_Handling Improve Sample Handling (e.g., use glass, high-purity solvents) External->Improve_Handling Yes

Caption: Decision tree for troubleshooting contamination issues.

References

Enacyloxin IIa assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enacyloxin IIa. Our goal is to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyene antibiotic produced by the bacterium Burkholderia ambifaria. It is a potent inhibitor of bacterial protein biosynthesis. Its unique mechanism of action involves a dual-targeting approach, binding to both the elongation factor Tu (EF-Tu) and the bacterial ribosome. This binding prevents the release of EF-Tu-GDP from the ribosome, ultimately stalling protein synthesis.[1]

Q2: What are the common assays used to evaluate the activity of this compound?

The most common assays for this compound are:

  • Antimicrobial Susceptibility Testing (AST): Primarily through broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

  • In Vitro Protein Synthesis Inhibition Assays: To directly measure the inhibitory effect on bacterial translation machinery.

  • Cytotoxicity Assays: To assess the effect of the compound on eukaryotic cells and determine its selectivity.

Q3: I am seeing significant variability in my MIC results for this compound. What are the potential causes?

Variability in MIC assays for natural products like this compound is a common challenge. Several factors can contribute to this:

  • Compound Stability: this compound is a polyene antibiotic, which are known to be sensitive to light and oxidation.[1][2] Improper handling and storage can lead to degradation and loss of activity.

  • Solubility Issues: Poor solubility of this compound in aqueous assay media can lead to inconsistent concentrations in the wells.

  • Presence of Stereoisomers: this compound is known to have a stereoisomer, iso-enacyloxin IIa.[3] If your sample is not highly purified, the presence of this isomer could contribute to variability, as its biological activity may differ.

  • Bacterial Strain Variability: Different strains or even sub-cultures of the same bacterial species can exhibit varying susceptibility to antibiotics.[4]

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Inconsistent inoculum preparation can lead to significant variations in MIC values.

  • Assay Media Components: Components in the growth media, such as divalent cations or serum proteins, can interact with this compound and affect its activity. It has been noted that this compound binds to serum proteins, which can lead to higher MIC values.[1]

Q4: How should I prepare and store this compound stock solutions?

To ensure the stability and reproducibility of your experiments, follow these guidelines for preparing and storing this compound stock solutions:

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound.[5]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) to minimize the volume of DMSO added to your assay, as high concentrations of DMSO can be toxic to cells.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark to protect it from light and repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Potential Cause Troubleshooting Steps
This compound Degradation 1. Protect all solutions containing this compound from light by using amber tubes or wrapping them in foil. 2. Prepare fresh working solutions for each experiment from a frozen stock. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.
Poor Solubility 1. Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. 2. When diluting into broth, vortex or pipette mix thoroughly after each dilution step. 3. Consider using a small percentage of a non-ionic surfactant like Tween-80 in the assay medium to improve solubility, but first validate that the surfactant does not affect bacterial growth or the activity of the antibiotic.
Inconsistent Inoculum 1. Strictly adhere to a standardized protocol for preparing the bacterial inoculum to a 0.5 McFarland standard. 2. Use a spectrophotometer to verify the optical density of the inoculum before use. 3. Ensure the inoculum is in the logarithmic growth phase.
Presence of Iso-enacyloxin IIa 1. Verify the purity of your this compound sample using analytical HPLC. 2. If significant impurities are present, repurify the compound using preparative HPLC.
Media and Plasticware Interactions 1. Be aware that components of the media can chelate or interact with the compound. Use a consistent source and lot of media. 2. Some compounds can adsorb to plastic surfaces. Consider using low-binding microplates.
Issue 2: Inconsistent Results in In Vitro Protein Synthesis Inhibition Assays
Potential Cause Troubleshooting Steps
Variable Ribosome/Extract Activity 1. Use a consistent source and preparation method for your ribosomal extracts or purified components. 2. Aliquot and store extracts at -80°C and avoid multiple freeze-thaw cycles. 3. Always include a positive control inhibitor (e.g., chloramphenicol, tetracycline) to ensure the system is working correctly.
Substrate Degradation 1. Ensure that mRNA and amino acid substrates are of high quality and have not degraded. 2. Store substrates according to the manufacturer's recommendations.
Incorrect Buffer Conditions 1. Optimize the concentration of Mg²⁺ and other ions in the reaction buffer, as these can significantly impact ribosome function. 2. Maintain a consistent pH of the reaction buffer.
Endpoint Detection Issues 1. If using a colorimetric or fluorescent readout, ensure that this compound does not interfere with the detection method (e.g., quenching fluorescence). 2. Run a control with the compound and the detection reagents in the absence of the biological system.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and should be optimized for the specific bacterial strains being tested.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Vortex until fully dissolved.

    • Store in amber, single-use aliquots at -20°C or -80°C.

  • Preparation of Microtiter Plates:

    • In a 96-well, sterile, clear-bottom microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.

    • Prepare a starting solution of this compound in MHB at twice the highest desired final concentration (e.g., for a final concentration of 64 µg/mL, prepare a 128 µg/mL solution). Add 100 µL of this starting solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:100 in fresh MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This is a conceptual protocol for a cell-free transcription-translation assay. Specific kits and reagents will have detailed instructions.

  • Prepare Master Mix:

    • Prepare a master mix containing the cell-free extract (e.g., S30 extract from E. coli), reaction buffer, amino acid mixture, and an energy source (e.g., ATP, GTP).

    • Add a DNA or mRNA template encoding a reporter protein (e.g., luciferase, β-galactosidase).

  • Prepare this compound Dilutions:

    • Prepare serial dilutions of this compound in the reaction buffer at 2x the final desired concentrations.

  • Assay Setup:

    • In a microplate, combine the master mix with the this compound dilutions (or vehicle control).

    • Include a positive control inhibitor (e.g., chloramphenicol).

    • Include a no-template control.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the appropriate time to allow for protein synthesis.

  • Detection:

    • Measure the activity of the reporter protein according to the manufacturer's instructions (e.g., by adding a substrate and measuring luminescence or absorbance).

  • Data Analysis:

    • Calculate the percent inhibition of protein synthesis for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Quality Control Strains

Bacterial StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli259220.25 - 1
Staphylococcus aureus292130.125 - 0.5
Pseudomonas aeruginosa278538 - 32

Note: These are hypothetical values for illustrative purposes. Actual expected ranges should be determined in-house or by referencing relevant literature.

Table 2: Troubleshooting Checklist for Assay Variability

Parameter Check Notes
This compound Stock Freshly prepared? Stored properly? Protected from light?Polyenes are light and oxygen sensitive.
Bacterial Inoculum Correct density (0.5 McFarland)? Log phase growth?Inoculum density is a major source of variability.
Assay Medium Consistent lot? Any supplements (e.g., serum)?Media components can interact with the compound.
Incubation Correct temperature and time?Ensure consistent incubation conditions.
Pipetting Calibrated pipettes? Proper technique?Accurate dilutions are crucial.
Plate Reading Consistent method (visual/instrumental)?Subjectivity in visual reading can be a factor.

Visualizations

Enacyloxin_IIa_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Ribosome Ribosome EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP GTP Hydrolysis Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Peptide Bond Formation EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site A-site A-site EF-Tu_GDP->EF-Tu_GTP_aa-tRNA Recycling (EF-Ts, GTP) Enacyloxin_IIa This compound Enacyloxin_IIa->Ribosome Induces Anomalous Positioning of aa-tRNA Enacyloxin_IIa->EF-Tu_GDP Inhibits Release from Ribosome

Figure 1: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Media Prepare Serial Dilutions in 96-well Plate Stock->Media Inoculate Inoculate Plates with Bacterial Suspension Media->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Plates Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC

Figure 2: Workflow for MIC determination.

Troubleshooting_Logic Start Assay Variability or Inconsistent Results Check_Compound Check Compound Integrity (Purity, Storage, Handling) Start->Check_Compound Check_Protocol Review Experimental Protocol (Inoculum, Media, Incubation) Start->Check_Protocol Check_Controls Evaluate Controls (Positive, Negative, Growth) Start->Check_Controls Impurity_Issue Purify Compound (HPLC) Check_Compound->Impurity_Issue Impurity Detected? Protocol_Deviation Standardize Protocol Steps Check_Protocol->Protocol_Deviation Deviation Found? Control_Failure Troubleshoot Assay System (Reagents, Equipment) Check_Controls->Control_Failure Controls Failed? Re-run Re-run Experiment Impurity_Issue->Re-run Protocol_Deviation->Re-run Control_Failure->Re-run

References

light sensitivity and storage conditions for Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving Enacyloxin IIa. As specific stability data for this compound is limited, the recommendations provided are based on the general characteristics of polyene antibiotics, the class to which this compound belongs.

Troubleshooting Guide

Researchers encountering unexpected results or a loss of activity with this compound can refer to the following troubleshooting guide. The primary cause of such issues often relates to the degradation of the compound due to improper handling or storage.

Issue: Reduced or No Biological Activity of this compound in Experiments

Use the following workflow to diagnose potential issues with your this compound stock and experimental setup.

Enacyloxin_IIa_Troubleshooting cluster_storage Storage & Handling Review cluster_experiment Experimental Protocol Review cluster_validation Activity Validation cluster_outcome Outcome storage_check 1. Review Storage Conditions - Protected from light? - Stored at appropriate temperature? dissolution_check 2. Examine Dissolution Protocol - Freshly prepared solution? - Appropriate solvent used? storage_check->dissolution_check If storage was correct new_stock 5. Prepare Fresh Stock Solution - Use a fresh aliquot of solid this compound. storage_check->new_stock If storage was incorrect light_exposure 3. Assess Light Exposure During Experiment - Were steps taken to minimize light exposure? dissolution_check->light_exposure If dissolution was correct dissolution_check->new_stock If dissolution was incorrect buffer_check 4. Check pH of Experimental Buffer - Is the pH within a stable range for polyenes? light_exposure->buffer_check If light exposure was minimized light_exposure->new_stock If excessive light exposure occurred buffer_check->new_stock If buffer pH is appropriate buffer_check->new_stock If buffer pH is suspect run_control 6. Run a Control Experiment - Use the new stock in a validated assay. new_stock->run_control activity_restored Activity Restored run_control->activity_restored Successful activity_not_restored Activity Not Restored (Contact Technical Support) run_control->activity_not_restored Unsuccessful start Start: Reduced/No Activity start->storage_check

Caption: Troubleshooting workflow for this compound activity loss.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific studies on this compound are not available, as a polyene antibiotic, it is recommended to store it as a solid in a tightly sealed container, protected from light, and at low temperatures. Polyene antibiotics are known to be unstable in aqueous solutions and sensitive to heat and light.[1] For long-term storage, temperatures of -20°C to -70°C are advisable.[2]

Q2: Is this compound sensitive to light?

Yes, polyene antibiotics are known to be sensitive to light, particularly UV radiation, which can cause rapid degradation.[1][3][4] It is crucial to protect this compound from light during storage and handling. When working with solutions, use amber-colored vials or cover tubes with aluminum foil.

Q3: How should I prepare solutions of this compound?

Due to the poor stability of polyene antibiotics in aqueous solutions, it is recommended to prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and to prepare them freshly before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: At what pH is this compound stable?

The stability of polyene antibiotics can be affected by pH extremes. While the optimal pH for this compound is not documented, it is advisable to maintain experimental conditions within a neutral pH range and to assess the stability of the compound in your specific buffer system.

Data Summary

The following table summarizes the general stability and handling recommendations for polyene antibiotics, which should be applied to this compound in the absence of specific data.

ParameterRecommendationRationale
Storage (Solid) Store at -20°C to -70°C, protected from light.Polyenes are more stable as solids and low temperatures minimize degradation. Light can cause photodegradation.
Storage (Solution) Prepare fresh or store as frozen aliquots at -70°C for short periods. Avoid repeated freeze-thaw cycles.Polyenes have poor stability in aqueous solutions.
Light Exposure Minimize exposure to ambient and UV light at all times. Use amber vials or foil.The conjugated double bond system in polyenes is susceptible to photodegradation.
Solvents Use DMSO or other suitable organic solvents for stock solutions.Polyenes are poorly soluble in water.
pH Maintain solutions at a neutral pH and avoid extremes.Polyene stability is pH-dependent.

Mechanism of Action

This compound is an inhibitor of bacterial protein biosynthesis. It has a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome.

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Translation EF-Tu_GTP EF-Tu-GTP Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu_GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to A-site Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Peptide bond formation EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP GTP hydrolysis & release Enacyloxin_IIa This compound Enacyloxin_IIa->Ternary_Complex Inhibits proper binding to ribosome Enacyloxin_IIa->EF-Tu_GDP Prevents release from ribosome

Caption: Mechanism of action of this compound in bacterial protein synthesis.

References

Technical Support Center: Enacyloxin IIa Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for bacterial resistance to Enacyloxin IIa.

FAQs: Understanding this compound and Resistance Potential

Q1: What is the mechanism of action of this compound?

This compound is a polyketide antibiotic that inhibits bacterial protein biosynthesis through a unique dual-targeting mechanism. It binds to both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1] This interaction prevents the release of EF-Tu-GDP from the ribosome, ultimately stalling protein synthesis.[1][2]

Q2: Has resistance to this compound been reported in clinical or laboratory settings?

To date, there are no published reports detailing the development of resistance to this compound in either clinical isolates or through targeted laboratory evolution experiments. Studies have shown that this compound maintains potent activity against a range of multidrug-resistant bacteria, suggesting that the development of resistance may be challenging for microorganisms.

Q3: What are the theoretical mechanisms by which bacteria could develop resistance to this compound?

Based on its mechanism of action, potential resistance mechanisms could include:

  • Target Modification: Mutations in the tuf genes encoding EF-Tu could alter the binding site of this compound, reducing its affinity. Similarly, mutations in the 23S rRNA component of the ribosome, specifically at the A-site, could also confer resistance.

  • Efflux Pumps: Overexpression or mutation of efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.

  • Drug Inactivation: Bacteria could acquire enzymes capable of modifying or degrading this compound, rendering it inactive.

Q4: What is the likelihood of cross-resistance between this compound and other antibiotics?

Due to its unique dual-targeting mechanism, the potential for cross-resistance with other antibiotic classes is considered low. This compound has demonstrated efficacy against strains resistant to other classes of protein synthesis inhibitors. However, mutations in general resistance mechanisms, such as broad-spectrum efflux pumps, could potentially confer low-level resistance to a variety of compounds.

Troubleshooting Guide: Investigating this compound Resistance

This guide addresses potential issues that may arise during experiments aimed at generating and characterizing this compound-resistant mutants.

Problem Possible Cause Suggested Solution
No resistant mutants are obtained after plating on this compound-containing agar (B569324). The spontaneous mutation frequency for resistance is very low.Increase the number of cells plated (e.g., >10^10 CFU). Consider using a hypermutator strain to increase the overall mutation rate. Alternatively, use a serial passage protocol with sub-inhibitory concentrations of this compound to gradually select for resistance.[3][4][5]
Resistant colonies are isolated, but the resistance phenotype is unstable. The resistance mechanism may be due to transient gene amplification or regulatory changes rather than stable genetic mutations.Subculture the resistant isolates for several generations in the absence of this compound and then re-test for resistance. This will help to distinguish between stable and unstable resistance.
MIC of the "resistant" mutant is only slightly higher than the wild-type. The selected mutant may only possess a low-level resistance mechanism. High-level resistance may require the accumulation of multiple mutations.[6]Perform whole-genome sequencing on the low-level resistant mutant to identify the initial mutation. Use this strain as the background for further selection at higher concentrations of this compound to select for additional mutations.
Difficulty in determining the fitness cost of resistance. The fitness cost may be small and not easily detectable in standard growth curve assays.Use more sensitive methods such as competition assays where the resistant and susceptible strains are co-cultured.[7][8] These assays are better at detecting subtle differences in fitness.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Bacterium Strain Type This compound MIC Range (mg/L) Reference
Neisseria gonorrhoeaeAntibiotic-susceptible and multidrug-resistant0.015 - 0.06[9]
Ureaplasma spp.Macrolide, tetracycline, and ciprofloxacin-resistant4 - 32[9]

Experimental Protocols

Serial Passage Experiment for In Vitro Evolution of Resistance

This protocol is designed to gradually select for bacterial resistance to this compound.

  • Preparation: Prepare a series of liquid broth cultures with increasing concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

  • Inoculation: Inoculate the broth with the lowest concentration of this compound with a starting culture of the bacterium of interest (e.g., 10^5 CFU/mL). Also, inoculate a control broth with no antibiotic.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterium with shaking.

  • Passage: After 24 hours, transfer an aliquot from the highest concentration culture that shows growth to the next higher concentration of this compound.

  • Repeat: Repeat the passage every 24 hours for a set number of days or until significant growth is observed at higher concentrations.

  • Isolation and Characterization: Isolate single colonies from the cultures that have adapted to higher concentrations of this compound. Determine the MIC of the isolated colonies to confirm resistance and perform further genetic and phenotypic characterization.[3][5]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

  • Preparation: Prepare a 96-well microtiter plate with a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

Competition Assay to Determine Fitness Cost

This protocol assesses the relative fitness of a resistant mutant compared to its susceptible wild-type counterpart.

  • Strain Preparation: Grow the resistant and susceptible strains separately in antibiotic-free broth overnight.

  • Co-inoculation: Mix the two strains in a 1:1 ratio and inoculate a fresh antibiotic-free broth.

  • Sampling: Take a sample at time zero (t=0) and at subsequent time points (e.g., every 12 hours for 48 hours).

  • Enumeration: Plate serial dilutions of the samples on both non-selective agar and selective agar containing this compound to determine the CFU/mL of the total population and the resistant mutant, respectively.

  • Calculation: The relative fitness can be calculated based on the change in the ratio of the two strains over time.[7][8]

Visualizations

Enacyloxin_IIa_Mechanism cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Peptide bond formation Stalled_Complex Stalled Ribosomal Complex A_site->Stalled_Complex aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (aa-tRNA:EF-Tu-GTP) aa_tRNA->Ternary_Complex binds EF_Tu_GTP EF-Tu-GTP EF_Tu_GTP->Ternary_Complex binds EF_Tu_GDP EF-Tu-GDP EF_Tu_GTP->EF_Tu_GDP GTP hydrolysis Ternary_Complex->A_site delivers to Enacyloxin This compound Enacyloxin->A_site Binds to Enacyloxin->EF_Tu_GDP Binds to EF_Tu_GDP->Stalled_Complex Trapped on ribosome

Caption: Mechanism of action of this compound.

Resistance_Workflow Start Start with susceptible bacterial population Selection Selection Pressure (this compound) Start->Selection Spontaneous_Mutation Spontaneous Mutation (e.g., serial passage) Selection->Spontaneous_Mutation Resistant_Mutant Isolate Potential Resistant Mutant Spontaneous_Mutation->Resistant_Mutant MIC_Test Confirm Resistance (MIC Assay) Resistant_Mutant->MIC_Test Verify Characterization Characterize Mutant MIC_Test->Characterization Confirmed WGS Whole Genome Sequencing Characterization->WGS Fitness_Assay Fitness Cost (Competition Assay) Characterization->Fitness_Assay Mechanism_Study Mechanism of Resistance Study Characterization->Mechanism_Study

Caption: Experimental workflow for resistance development.

Potential_Resistance_Mechanisms Enacyloxin This compound Target_Mod Target Modification Enacyloxin->Target_Mod prevented by Efflux Efflux Pump Overexpression Enacyloxin->Efflux removed by Inactivation Enzymatic Inactivation Enacyloxin->Inactivation degraded by EF_Tu_Mutation tuf gene mutation Target_Mod->EF_Tu_Mutation Ribosome_Mutation 23S rRNA mutation Target_Mod->Ribosome_Mutation

Caption: Potential mechanisms of resistance to this compound.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Enacyloxin IIa and Kirromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent bacterial protein synthesis inhibitors: Enacyloxin IIa and kirromycin (B1673653). Both antibiotics target the essential elongation factor Tu (EF-Tu), a key player in the delivery of aminoacyl-tRNA to the ribosome. However, subtle yet significant differences in their interactions and downstream effects provide valuable insights for the development of novel antimicrobial agents.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and kirromycin disrupt the bacterial translation elongation cycle by targeting EF-Tu. This GTP-binding protein is responsible for chaperoning aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed, and EF-Tu-GDP is released from the ribosome, allowing for peptide bond formation.

Kirromycin acts by binding to EF-Tu and locking it in a conformation that remains tightly bound to the ribosome even after GTP hydrolysis. This persistent EF-Tu-GDP complex on the ribosome physically obstructs the binding of the next aa-tRNA, thereby halting protein synthesis.[1]

This compound , in contrast, exhibits a dual-targeting mechanism. While it also binds to EF-Tu and stabilizes the EF-Tu-GTP complex, it has an additional effect on the ribosome itself. This dual action leads to an anomalous positioning of the aa-tRNA in the ribosomal A-site, which in turn inhibits peptide bond formation.

The following diagrams illustrate the distinct mechanisms of action of these two antibiotics.

Enacyloxin_IIa_Mechanism cluster_ribosome Ribosome A_site A-site Anomalous_Binding Anomalous aa-tRNA positioning in A-site A_site->Anomalous_Binding P_site P-site Inhibition Inhibition of Peptide Bond Formation E_site E-site EF-Tu-GTP-aa-tRNA EF-Tu-GTP -aa-tRNA Complex EF-Tu-GTP-aa-tRNA -Enacyloxin IIa EF-Tu-GTP-aa-tRNA->Complex Enacyloxin_IIa This compound Enacyloxin_IIa->Complex Complex->A_site Binding to A-site Complex->Anomalous_Binding Anomalous_Binding->Inhibition

This compound Mechanism of Action

Kirromycin_Mechanism cluster_ribosome Ribosome A_site_K A-site GTP_Hydrolysis GTP Hydrolysis A_site_K->GTP_Hydrolysis P_site_K P-site E_site_K E-site EF-Tu-GTP-aa-tRNA_K EF-Tu-GTP -aa-tRNA Complex_K EF-Tu-GTP-aa-tRNA -Kirromycin EF-Tu-GTP-aa-tRNA_K->Complex_K Kirromycin Kirromycin Kirromycin->Complex_K Complex_K->A_site_K Binding to A-site Stalled_Complex EF-Tu-GDP-Kirromycin Stalled on Ribosome GTP_Hydrolysis->Stalled_Complex Inhibition_K Inhibition of further aa-tRNA binding Stalled_Complex->Inhibition_K

Kirromycin Mechanism of Action

Quantitative Comparison of Inhibitory Activity

The following table summarizes key quantitative data for this compound and kirromycin, providing a direct comparison of their potency and binding affinities.

ParameterThis compoundKirromycinReference
Target EF-Tu and Ribosomal A-siteEF-Tu
IC50 (poly(Phe) synthesis) ~70 nMNot explicitly found
Binding Affinity (Kd) for EF-Tu-GTP 0.7 nM (from 500 nM without the drug)0.25 µM (K = 4 x 10^6 M-1)[2]
MIC against Neisseria gonorrhoeae 0.015-0.06 mg/LNot found[3][4]
MIC against Ureaplasma spp. 4-32 mg/LNot found[3]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanisms of action of this compound and kirromycin.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Workflow Diagram:

IVT_Workflow Reaction_Setup Set up in vitro translation reaction (e.g., PURE system) Add_Components Add: - DNA/mRNA template - Ribosomes, tRNAs, amino acids - Energy source (ATP, GTP) Reaction_Setup->Add_Components Add_Inhibitor Add varying concentrations of This compound or Kirromycin Add_Components->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Detection Detect reporter protein (e.g., Luciferase, GFP) Incubation->Detection Data_Analysis Measure signal and calculate IC50 Detection->Data_Analysis

In Vitro Translation Assay Workflow

Protocol:

  • Reaction Assembly: Prepare a master mix containing all components for in vitro transcription and translation (e.g., PURExpress® kit), including ribosomes, tRNAs, amino acids, and an energy source.

  • Template Addition: Add a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein).

  • Inhibitor Addition: Add serial dilutions of this compound or kirromycin to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Detection: Measure the amount of synthesized reporter protein. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, fluorescence is measured directly.

  • Data Analysis: Plot the reporter signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Filter Binding Assay for Binding Affinity (Kd) Determination

This technique is used to quantify the interaction between a protein (EF-Tu) and a ligand (antibiotic).

Workflow Diagram:

Filter_Binding_Workflow Incubation_FB Incubate radiolabeled EF-Tu with varying concentrations of antibiotic Filtration Pass mixture through nitrocellulose filter Incubation_FB->Filtration Washing Wash filter to remove unbound EF-Tu Filtration->Washing Quantification Quantify radioactivity retained on the filter Washing->Quantification Data_Analysis_FB Plot bound EF-Tu vs. antibiotic concentration and determine Kd Quantification->Data_Analysis_FB

Filter Binding Assay Workflow

Protocol:

  • Labeling: Prepare a radiolabeled version of EF-Tu (e.g., with ³H or ³⁵S).

  • Binding Reaction: Set up a series of binding reactions, each containing a fixed concentration of radiolabeled EF-Tu and increasing concentrations of the unlabeled antibiotic (this compound or kirromycin).

  • Equilibration: Allow the reactions to incubate until equilibrium is reached.

  • Filtration: Pass each reaction mixture through a nitrocellulose filter. The protein and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with a suitable buffer to remove any non-specifically bound molecules.

  • Quantification: Measure the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound EF-Tu as a function of the antibiotic concentration. The data can then be fit to a binding isotherm to calculate the dissociation constant (Kd).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique used to visualize the three-dimensional structure of macromolecular complexes, such as the ribosome with bound antibiotics and factors.

Workflow Diagram:

CryoEM_Workflow Sample_Prep Prepare ribosome-antibiotic -EF-Tu complex Vitrification Apply sample to EM grid and plunge-freeze in liquid ethane Sample_Prep->Vitrification Data_Collection Collect images using a transmission electron microscope Vitrification->Data_Collection Image_Processing Particle picking, 2D classification, 3D reconstruction Data_Collection->Image_Processing Model_Building Build and refine atomic model into the 3D map Image_Processing->Model_Building

References

A Structural Showdown: Enacyloxin IIa and Other EF-Tu Inhibitors in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The bacterial elongation factor Tu (EF-Tu), a crucial GTPase, plays a central role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. Its essential function and conservation across bacterial species make it a prime target for antibiotic development. This guide provides a detailed structural and functional comparison of Enacyloxin IIa with other prominent EF-Tu inhibitors: kirromycin (B1673653), pulvomycin (B1679863), and GE2270 A. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future drug discovery efforts.

At a Glance: Key Differences in Mechanism and Binding

This compound and its fellow EF-Tu inhibitors can be broadly categorized into two groups based on their mechanism of action. This compound and kirromycin act by trapping the EF-Tu•GDP complex on the ribosome, effectively stalling translation.[1][2] In contrast, pulvomycin and GE2270 A prevent the initial formation of the crucial ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA.[2][3] These distinct mechanisms are a direct consequence of their unique binding sites on the EF-Tu protein.

Table 1: Structural and Mechanistic Comparison of EF-Tu Inhibitors

InhibitorBinding Site on EF-TuMechanism of ActionConsequence
This compound Interface of domains 1 and 3[4]Prevents the release of the EF-Tu•GDP complex from the ribosome[4]Halts ribosomal translocation and protein synthesis.[5]
Kirromycin Overlaps with the this compound binding site at the interface of domains 1 and 3[2]Stabilizes the EF-Tu•GDP complex on the ribosome, mimicking the GTP-bound state[2][6]Blocks the A-site of the ribosome, preventing the binding of the next aminoacyl-tRNA.[2]
Pulvomycin Spans across all three domains (1, 2, and 3)[2]Prevents the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex[3]Inhibits the delivery of aminoacyl-tRNA to the ribosome.[3]
GE2270 A Primarily on domain 2 with some contact with domain 1[2][7]Hinders the binding of aminoacyl-tRNA to the EF-Tu•GTP complex[8][9]Blocks the elongation cycle of protein synthesis.[8]

Quantitative Analysis: A Look at Inhibitory Potency

Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into their relative activities.

Table 2: Quantitative Data for EF-Tu Inhibitors

InhibitorParameterValueAssay Condition
This compound IC50~70 nMIn vitro poly(Phe) synthesis[1][10]
Kd (for EF-Tu•GTP)0.7 nM (from 500 nM without inhibitor)Not specified[1][10]
Kirromycin EC501 - 5 µMFRET-based ternary complex formation assay[11]
Pulvomycin Effect on AffinityIncreases EF-Tu affinity for GTP by 1000-fold; Decreases affinity for GDP by 10-foldNot specified[12]
GE2270 A EC501 - 5 µMFRET-based ternary complex formation assay[11]

Visualizing the Inhibition: Signaling Pathways and Workflows

To better understand the mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the bacterial translation elongation cycle.

EF_Tu_Inhibition_Mechanisms cluster_cycle Translation Elongation Cycle cluster_inhibitors Inhibitor Action EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome Binding to A-site EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis & Peptide Bond Formation EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (catalyzed by EF-Ts) EF-Ts EF-Ts Pulvomycin_GE2270A Pulvomycin GE2270 A Pulvomycin_GE2270A->Ternary Complex Inhibit Formation Enacyloxin_Kirromycin This compound Kirromycin Enacyloxin_Kirromycin->Ribosome Trap EF-Tu-GDP on Ribosome

Figure 1. Mechanism of Action of EF-Tu Inhibitors.

experimental_workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_structural Structural Analysis Purify EF-Tu Purify EF-Tu Binding Assay Filter Binding Assay (Determine Kd) Purify EF-Tu->Binding Assay Functional Assay In Vitro Translation (Determine IC50) Purify EF-Tu->Functional Assay Enzymatic Assay GTPase Activity Assay (Measure GTP hydrolysis) Purify EF-Tu->Enzymatic Assay Crystallography X-ray Crystallography (Determine 3D structure) Purify EF-Tu->Crystallography Prepare Inhibitors Prepare Inhibitors Prepare Inhibitors->Binding Assay Prepare Inhibitors->Functional Assay Prepare Inhibitors->Enzymatic Assay Prepare Inhibitors->Crystallography Label aa-tRNA Prepare Labeled aminoacyl-tRNA Label aa-tRNA->Binding Assay Label aa-tRNA->Functional Assay

Figure 2. General Experimental Workflow for Characterizing EF-Tu Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitors. Below are representative protocols for key experiments cited in the characterization of EF-Tu inhibitors.

In Vitro Protein Synthesis Inhibition Assay (Poly(Phe) Synthesis)

This assay measures the overall inhibitory effect of a compound on protein synthesis.

  • Principle: A cell-free translation system is programmed with a poly(U) mRNA template to synthesize a polypeptide chain of phenylalanine (poly(Phe)). The incorporation of a radiolabeled amino acid ([¹⁴C]Phe) is measured in the presence and absence of the inhibitor.

  • Materials:

    • S30 cell-free extract from E. coli

    • Reaction buffer (Tris-HCl, MgCl₂, NH₄Cl, DTT)

    • ATP, GTP

    • Creatine (B1669601) phosphate (B84403) and creatine kinase (ATP regenerating system)

    • Poly(U) mRNA

    • [¹⁴C]Phenylalanine and a mixture of the other 19 unlabeled amino acids

    • Inhibitor stock solution

    • Trichloroacetic acid (TCA)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing all components except the inhibitor and [¹⁴C]Phe.

    • Add varying concentrations of the inhibitor to the reaction tubes. Include a no-inhibitor control.

    • Initiate the reaction by adding [¹⁴C]Phe.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding cold 10% TCA to precipitate the synthesized poly(Phe).

    • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA and then ethanol.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Nitrocellulose Filter-Binding Assay

This assay is used to determine the binding affinity of an inhibitor to EF-Tu or to measure the formation of the ternary complex.

  • Principle: Proteins bind to nitrocellulose filters, while free nucleic acids (like tRNA) do not. A radiolabeled ligand (e.g., [³H]GTP or [¹⁴C]aa-tRNA) is used to quantify the amount of complex retained on the filter.

  • Materials:

    • Purified EF-Tu

    • Binding buffer (Tris-HCl, MgCl₂, KCl, DTT)

    • Radiolabeled ligand ([³H]GTP or [¹⁴C]Phe-tRNA)

    • Unlabeled GTP or aa-tRNA

    • Inhibitor stock solution

    • Nitrocellulose filters (0.45 µm pore size)

    • Filtration apparatus

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing EF-Tu and the radiolabeled ligand in the binding buffer.

    • Add varying concentrations of the inhibitor.

    • Incubate the mixtures at room temperature or 37°C to allow binding to reach equilibrium.

    • Filter the reaction mixtures through pre-wetted nitrocellulose filters under gentle vacuum.

    • Wash the filters with cold binding buffer to remove unbound radiolabeled ligand.

    • Dry the filters and measure the retained radioactivity by scintillation counting.

    • Plot the amount of bound ligand as a function of the inhibitor concentration to determine binding constants (Kd or Ki).

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu, which can be affected by inhibitors.

  • Principle: The hydrolysis of [γ-³²P]GTP to GDP and free [³²P]phosphate is measured. The amount of released [³²P]phosphate is quantified after separation from the unhydrolyzed GTP.

  • Materials:

    • Purified EF-Tu

    • GTPase buffer (Tris-HCl, MgCl₂, NH₄Cl, DTT)

    • [γ-³²P]GTP

    • Inhibitor stock solution

    • Activated charcoal solution (to adsorb nucleotides)

  • Procedure:

    • Prepare reaction mixtures containing EF-Tu in GTPase buffer.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]GTP.

    • Incubate at 37°C. Aliquots are taken at different time points.

    • Stop the reaction in the aliquots by adding the activated charcoal solution.

    • Centrifuge the samples to pellet the charcoal with the bound, unhydrolyzed GTP.

    • Measure the radioactivity of the [³²P]phosphate in the supernatant using a scintillation counter.

    • Calculate the rate of GTP hydrolysis for each inhibitor concentration.

X-ray Crystallography of EF-Tu-Inhibitor Complexes

This technique provides high-resolution structural information on how an inhibitor binds to EF-Tu.

  • Principle: A highly purified and concentrated solution of the EF-Tu-inhibitor complex is induced to form a crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.

  • General Workflow:

    • Protein Expression and Purification: Overexpress and purify EF-Tu to high homogeneity.

    • Complex Formation: Incubate the purified EF-Tu with a molar excess of the inhibitor and a non-hydrolyzable GTP analog (e.g., GDPNP) to form a stable complex.

    • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

    • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.

    • Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.

    • Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known EF-Tu structure as a model) to solve the phase problem. Build and refine the atomic model of the EF-Tu-inhibitor complex.

This guide offers a foundational comparison of this compound and other key EF-Tu inhibitors. The provided data and protocols are intended to aid researchers in the design and execution of further studies aimed at understanding the intricate mechanisms of these potent antibacterial agents and in the development of novel therapeutics.

References

Validating Enacyloxin IIa Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enacyloxin IIa's performance in target engagement within bacteria against other well-established antibiotics. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of pathways and workflows to facilitate a comprehensive understanding.

This compound is a polyene antibiotic that uniquely inhibits bacterial protein synthesis through a dual-targeting mechanism, engaging both the elongation factor Tu (EF-Tu) and the ribosome.[1][2] This dual specificity distinguishes it from many other protein synthesis inhibitors and presents a compelling case for its development as a novel antibacterial agent. Validating the engagement of this compound with its targets is crucial for understanding its mechanism of action and advancing its development.

Comparative Analysis of Target Engagement and Potency

To contextualize the efficacy of this compound, this section compares its target binding affinity and antibacterial activity with other antibiotics that target either EF-Tu (Kirromycin) or the ribosome (Tetracycline).

CompoundTarget(s)Binding Affinity (Kd)In Vitro Potency (IC50)Organism
This compound EF-Tu-GTP, Ribosome0.7 nM (for EF-Tu-GTP)[2][3]~70 nM (poly(Phe) synthesis)[2][3]E. coli
Kirromycin (B1673653) EF-Tu250 nM[4]0.13 µM (poly(Phe) synthesis, E. coli EF-Tu)[5][6]E. coli
Tetracycline 30S Ribosomal Subunit1 - 20 µM[7]Not directly comparableE. coli

Table 1: Comparison of Binding Affinities and In Vitro Potency. this compound demonstrates a significantly higher binding affinity for its primary target, EF-Tu-GTP, compared to Kirromycin. The in vitro potency of this compound in inhibiting protein synthesis is also noteworthy.

CompoundEscherichia coli MICStaphylococcus aureus MIC
This compound Data not availableData not available
Kirromycin Data not available≥ 1000 µM[5]
Tetracycline ~1 µg/mL0.25 - >128 µg/mL[8][9][10][11][12]

Experimental Protocols for Target Validation

Validating that a compound interacts with its intended target within a living system is a cornerstone of drug development. The following are detailed methodologies for key experiments to confirm this compound's target engagement in bacteria.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a compound to its protein target in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[13][14]

Objective: To demonstrate that this compound directly binds to EF-Tu in live bacterial cells.

Methodology: [15][16]

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Incubate the bacterial cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3-5 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells using methods such as sonication or enzymatic digestion (e.g., lysozyme).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble EF-Tu using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble EF-Tu against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Biochemical Assay: EF-Tu GTPase Activity

This assay directly measures the functional impact of this compound on its target, EF-Tu. This compound is known to affect the interaction between EF-Tu and GTP.[2][3]

Objective: To quantify the effect of this compound on the intrinsic and ribosome-stimulated GTPase activity of EF-Tu.

Methodology: [17]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified EF-Tu, [γ-³²P]GTP, and other necessary components (e.g., MgCl₂, KCl, DTT).

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Initiation of Reaction: For ribosome-stimulated activity, add purified ribosomes programmed with a suitable mRNA template. For intrinsic activity, omit the ribosomes.

  • Incubation: Incubate the reactions at 37°C for a specific time course.

  • Termination and Analysis: Stop the reaction by adding a solution containing activated charcoal to bind the unhydrolyzed [γ-³²P]GTP. Centrifuge to pellet the charcoal.

  • Quantification: Measure the amount of ³²P released into the supernatant (from GTP hydrolysis) using a scintillation counter.

  • Data Analysis: Plot the rate of GTP hydrolysis as a function of this compound concentration. An alteration in the GTPase rate compared to the control indicates a direct effect on EF-Tu function.

Generation of Resistant Mutants

Identifying mutations in the gene encoding the target protein that confer resistance to the antibiotic is a classic method for target validation.[18]

Objective: To identify mutations in the tuf gene (encoding EF-Tu) that confer resistance to this compound.

Methodology: [19][20]

  • Mutant Selection: Plate a high density of susceptible bacteria (e.g., 10⁸-10⁹ CFU) on agar (B569324) plates containing a concentration of this compound that is 2-4 times the MIC.

  • Isolation and Verification of Resistant Mutants: Isolate colonies that grow on the selective plates. Re-streak the colonies on both antibiotic-containing and antibiotic-free plates to confirm the resistance phenotype.

  • Determination of MIC: Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the resistant mutants and the parent strain.

  • Gene Sequencing: Amplify and sequence the tuf gene from both the resistant and parent strains.

  • Data Analysis: Compare the sequences of the tuf gene from the resistant and parent strains to identify any mutations. The presence of mutations in the tuf gene of the resistant strains provides strong evidence that EF-Tu is the target of this compound.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows for its target validation.

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex binds Blocked EF-Tu-GTP Enacyloxin-EF-Tu-GTP Complex EF-Tu-GTP->Blocked EF-Tu-GTP aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome A-site Ribosome (A-site) Ternary Complex->Ribosome A-site delivers Peptide Bond Formation Peptide Bond Formation Ribosome A-site->Peptide Bond Formation EF-Tu-GDP EF-Tu-GDP Ribosome A-site->EF-Tu-GDP GTP hydrolysis & release Anomalous Binding Anomalous aa-tRNA positioning Ribosome A-site->Anomalous Binding This compound This compound This compound->Blocked EF-Tu-GTP This compound->Anomalous Binding Blocked EF-Tu-GTP->Ribosome A-site Anomalous Binding->Peptide Bond Formation Inhibits

Caption: Mechanism of action of this compound.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Start Start Bacterial_Culture 1. Bacterial Culture Start->Bacterial_Culture Compound_Treatment 2. Treatment with This compound / Vehicle Bacterial_Culture->Compound_Treatment Heat_Treatment 3. Heat Treatment (Temperature Gradient) Compound_Treatment->Heat_Treatment Cell_Lysis 4. Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation 5. Centrifugation to separate soluble fraction Cell_Lysis->Centrifugation Protein_Quantification 6. Quantification of soluble EF-Tu Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis: Plot Melting Curves Protein_Quantification->Data_Analysis End Target Engagement Confirmed Data_Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Method_Comparison cluster_comparison Comparison of Target Validation Methods Target_Validation Target Validation of this compound CETSA CETSA (Cellular Thermal Shift Assay) Target_Validation->CETSA Biochemical_Assay Biochemical Assays (e.g., GTPase activity) Target_Validation->Biochemical_Assay Resistance_Studies Antibiotic Resistance Studies Target_Validation->Resistance_Studies Affinity_Purification Affinity Purification Target_Validation->Affinity_Purification CETSA_Adv Advantage: Directly shows binding in live cells. CETSA->CETSA_Adv Biochemical_Adv Advantage: Measures functional impact on target. Biochemical_Assay->Biochemical_Adv Resistance_Adv Advantage: Genetic validation of the target. Resistance_Studies->Resistance_Adv Affinity_Adv Advantage: Identifies direct binding partners. Affinity_Purification->Affinity_Adv

Caption: Comparison of target validation methods.

References

Enacyloxin IIa: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enacyloxin IIa's performance against antibiotic-resistant bacteria, offering supporting experimental data and detailed methodologies. The unique mechanism of action of this compound suggests a low probability of cross-resistance with other antibiotic classes, a critical advantage in the fight against multidrug-resistant pathogens.

Lack of Cross-Resistance: The Evidence

Studies have shown that the efficacy of this compound is not compromised by existing resistance to several frontline antibiotics. Research on clinical isolates of Neisseria gonorrhoeae and Ureaplasma spp. has demonstrated that the minimum inhibitory concentration (MIC) of this compound remains unaffected in strains resistant to macrolides, tetracyclines, and ciprofloxacin.[1][2][3] This indicates that the resistance mechanisms developed by these bacteria against other antibiotics do not confer resistance to this compound.

The primary reason for this lack of cross-resistance lies in this compound's novel mechanism of action. It inhibits bacterial protein synthesis by targeting the elongation factor-Tu (EF-Tu).[1][4][5][6] This target is not exploited by the majority of clinically available antibiotics, which typically act on cell wall synthesis, DNA replication, or other steps in protein synthesis. By acting on a different target, this compound can bypass the resistance mechanisms that have evolved against other drug classes.[1]

Comparative Activity of this compound

The following table summarizes the available quantitative data on the activity of this compound against antibiotic-susceptible and -resistant bacteria.

OrganismResistance ProfileThis compound MIC Range (mg/L)Reference
Neisseria gonorrhoeaeMultidrug-resistant (including resistance to azithromycin, ciprofloxacin, and tetracycline)0.015 - 0.06[1][2][3]
Ureaplasma spp.Macrolide, tetracycline, and ciprofloxacin-resistant4 - 32[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

2. Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated at an appropriate temperature and duration.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Enacyloxin_IIa_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Catalyzes Peptide Bond Formation mRNA mRNA mRNA->Ribosome Binds to tRNA Aminoacyl-tRNA tRNA->Ribosome Delivered by EF-Tu Inhibition Inhibition of Protein Synthesis EF_Tu Elongation Factor-Tu (EF-Tu) Inactive_Complex Inactive this compound-EF-Tu Complex EF_Tu->Inactive_Complex Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu Binds to Inactive_Complex->tRNA Prevents delivery of

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_preparation Preparation cluster_dilution Dilution and Inoculation cluster_incubation_reading Incubation and Analysis Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions of Antibiotic Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate with Bacterial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Enacyloxin IIa: A Novel Antibiotic Candidate Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview of a Promising, Yet Under-researched, Antibacterial Agent

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its high rates of multidrug resistance. The pipeline for new antibiotics effective against this pathogen is thin, necessitating the exploration of novel compounds. Enacyloxin IIa, a polyketide antibiotic, has been identified as a potential candidate with activity against A. baumannii. This guide provides a comprehensive overview of the available efficacy data for this compound, a comparison with other antibiotics, its mechanism of action, and the experimental protocols used to evaluate its activity.

Important Note on Data Availability: Published research on the efficacy of this compound against a broad panel of clinical Acinetobacter baumannii isolates is currently limited. Direct comparative studies with other antibiotics are not yet available in the public domain. The data presented here is based on the existing preliminary findings and provides an indirect comparison with established and novel therapeutic agents.

Data Presentation: Efficacy of this compound and Comparator Antibiotics

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 1: Reported In Vitro Efficacy of this compound against Acinetobacter baumannii

AntibioticReported MIC (µg/mL)
This compound3

Table 2: In Vitro Efficacy of Selected Comparator Antibiotics against Clinical Isolates of Acinetobacter baumannii

The following table presents the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for several antibiotics commonly used or in development for the treatment of A. baumannii infections. These values are compiled from various surveillance studies and offer a benchmark for comparison.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Amikacin32>64
Ceftazidime64>128
Ciprofloxacin64>64
Meropenem32>128
Minocycline28
Colistin0.51
Tigecycline12
Sulbactam812

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard technique for MIC determination for Acinetobacter baumannii. While the specific protocol for the reported this compound MIC is not publicly available, it would have likely followed a similar procedure.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A. baumannii isolates are cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.
  • Several colonies are then suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of the antimicrobial agent is prepared at a known concentration.
  • Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to span the expected MIC of the organism.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
  • The plate is incubated at 37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualizations

Mechanism of Action: this compound

This compound exhibits a novel mechanism of action by targeting the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein involved in the elongation phase of protein synthesis, where it delivers aminoacyl-tRNA to the ribosome. By inhibiting EF-Tu, this compound effectively halts protein production, leading to bacterial cell death.

Enacyloxin_IIa_Mechanism EF_Tu_GDP EF-Tu-GDP (Inactive) EF_Ts EF-Ts EF_Ts->EF_Tu_GDP EF_Tu_GTP EF-Tu-GTP (Active) Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF_Tu_GTP Binds to and stabilizes the active conformation

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate using the broth microdilution method.

MIC_Workflow Culture Culture A. baumannii on Agar Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Culture->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to Final Concentration Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic in Broth Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Enacyloxin IIa: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Enacyloxin IIa, a potent antibiotic that inhibits bacterial protein synthesis. Due to the limited availability of public in vivo data for this compound, this guide includes a comparative analysis with other antibiotics targeting the same pathway to provide a contextual framework for its potential efficacy.

In Vitro Efficacy of this compound

This compound has demonstrated significant in vitro activity against a range of clinically relevant Gram-negative and Gram-positive bacteria. Its primary mechanism of action is the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] Uniquely, this compound exhibits a dual-inhibitory mechanism, also affecting the ribosomal A-site, which enhances its antibacterial activity.[1][2]

Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of this compound is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)
Acinetobacter baumannii3
Neisseria gonorrhoeae0.015 - 0.06
Ureaplasma spp.4 - 32

Data sourced from available literature. MIC values can vary based on the specific strain and testing conditions.

In Vivo Efficacy: A Comparative Perspective

As of the latest available data, specific in vivo efficacy studies for this compound in animal models of infection have not been extensively published. To provide an informed perspective on its potential in vivo performance, this guide presents efficacy data from studies on other antibiotics that also target the bacterial elongation factor Tu (EF-Tu). These aminothiazole derivatives of GE2270 A serve as a relevant benchmark for antibiotics with a similar mechanism of action.

Comparative In Vivo Efficacy of EF-Tu Inhibitors

The following table summarizes the in vivo efficacy of aminothiazole derivatives of GE2270 A in a murine systemic infection model. The 50% effective dose (ED50) represents the dose of the antibiotic that protects 50% of the infected mice from a lethal infection.

Antibiotic (EF-Tu Inhibitor)Bacterial StrainAnimal ModelED50 (mg/kg)
Aminothiazole Derivative 1Staphylococcus aureusMouse5.2
Aminothiazole Derivative 2Staphylococcus aureusMouse4.3
Aminothiazole Derivative 1Enterococcus faecalisMouse0.56
Aminothiazole Derivative 2Enterococcus faecalisMouse0.23

It is crucial to note that these results are for comparative purposes only and do not represent the direct in vivo efficacy of this compound. Further in vivo studies are required to ascertain the specific pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocols

In Vitro MIC Determination Protocol (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: The antibiotic is serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Murine Systemic Infection Model Protocol (for Comparative EF-Tu Inhibitors)

The following protocol outlines a general procedure for evaluating the in vivo efficacy of antibiotics in a mouse model of systemic infection.

  • Infection: Mice are infected with a lethal dose of the bacterial pathogen (e.g., Staphylococcus aureus or Enterococcus faecalis).

  • Treatment: At a specified time post-infection, the test antibiotic is administered to different groups of mice at varying doses.

  • Observation: The mice are monitored for a defined period (e.g., 7 days) for survival.

  • ED50 Calculation: The 50% effective dose (ED50) is calculated as the dose of the antibiotic that results in the survival of 50% of the infected mice.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Enacyloxin_IIa_Mechanism Mechanism of Action of this compound cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Elongates mRNA mRNA mRNA->Ribosome Binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome Delivered to A-site EF-Tu EF-Tu EF-Tu->Aminoacyl-tRNA Binds Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->Ribosome Affects A-site Enacyloxin_IIa->EF-Tu Inhibits EF-Tu

Caption: Mechanism of Action of this compound

Efficacy_Testing_Workflow Efficacy Testing Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Comparative) Prepare_Inoculum Prepare Bacterial Inoculum Serial_Dilution Serial Dilution of this compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End Infect_Mice Infect Mice with Pathogen Administer_Antibiotic Administer Test Antibiotic Infect_Mice->Administer_Antibiotic Monitor_Survival Monitor Survival Administer_Antibiotic->Monitor_Survival Calculate_ED50 Calculate ED50 Monitor_Survival->Calculate_ED50 Calculate_ED50->End Start Start Start->Prepare_Inoculum Start->Infect_Mice

Caption: Workflow for Efficacy Testing

References

A Comparative Guide to the Structure-Activity Relationship of Enacyloxin IIa Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enacyloxin IIa, a potent polyketide antibiotic produced by Burkholderia ambifaria, has garnered significant interest within the scientific community due to its unique dual mechanism of action and its efficacy against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] This guide provides a comparative analysis of the known structure-activity relationships (SAR) of this compound and its analogs, offering insights for researchers engaged in the development of novel antibacterial agents.

Introduction to this compound

This compound exerts its antibacterial effect by inhibiting protein biosynthesis through a dual-targeting mechanism, acting on both the elongation factor Tu (EF-Tu) and the ribosome.[2] This mode of action distinguishes it from many existing classes of antibiotics and makes it a promising candidate for combating antibiotic resistance. The discovery of the enacyloxin biosynthetic gene cluster has paved the way for the generation of novel analogs through engineered biosynthesis, a strategy that holds immense potential for the development of new and improved antibiotics.[3][4]

Comparative Analysis of this compound and its Analogs

Currently, detailed structure-activity relationship studies for a broad range of synthetic or semi-synthetic this compound analogs are not extensively available in peer-reviewed literature. However, a comparison between this compound and its naturally occurring stereoisomer, iso-Enacyloxin IIa, provides initial insights into the structural features crucial for its antibacterial activity.

CompoundStructureKey Structural DifferenceAntibacterial Activity (Qualitative)
This compound A polyketide with a specific stereochemistry.The geometric configuration of the polyene chain.Potent activity against a range of Gram-positive and Gram-negative bacteria, including MDR strains.[2]
iso-Enacyloxin IIa A stereoisomer of this compound.Differs in the stereochemistry at a specific position within the molecule.Exhibits antibacterial activity, though direct quantitative comparisons with this compound across a wide range of strains are not extensively detailed in the available literature.

Potential for Analog Development

The biosynthesis of this compound involves a modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. A key step in its formation is the esterification of the polyketide chain to a 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety. Research has shown that the chain-releasing mechanism of the enacyloxin polyketide synthase can be manipulated to accept analogs of DHCCA. This flexibility presents a promising avenue for the creation of a diverse library of this compound analogs with potentially enhanced or altered biological activities.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and evaluation of this compound analogs, based on standard practices in antibiotic drug discovery.

Synthesis of this compound Analogs (Bioengineering Approach)

A bioengineering approach leveraging the promiscuity of the enacyloxin biosynthetic pathway is a viable strategy for generating novel analogs.

  • Cultivation of the Producing Strain: Burkholderia ambifaria or a heterologous host expressing the enacyloxin gene cluster is cultured in a suitable production medium.

  • Precursor Feeding: The culture is supplemented with synthetic analogs of 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA).

  • Fermentation and Extraction: The fermentation is carried out under optimized conditions to facilitate the incorporation of the fed precursors. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced enacyloxin analogs.

  • Purification and Structural Elucidation: The crude extract is subjected to chromatographic techniques (e.g., HPLC) to purify the individual analogs. The structures of the purified compounds are then determined using spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Susceptibility Testing

The antibacterial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

  • Bacterial Strains: A diverse panel of Gram-positive and Gram-negative bacteria, including both susceptible and multidrug-resistant strains, should be used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized cell concentration.

  • Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of each analog are prepared in cation-adjusted Mueller-Hinton broth.

  • Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the SAR Workflow

The following diagrams illustrate the key processes in the structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation Strain Burkholderia ambifaria (or heterologous host) Fermentation Fermentation Strain->Fermentation Precursor DHCCA Analogs Precursor->Fermentation Extraction Extraction & Purification Fermentation->Extraction Characterization Structural Characterization (NMR, MS) Extraction->Characterization MIC MIC Determination Characterization->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for the bioengineering and evaluation of this compound analogs.

Signaling_Pathway Enacyloxin This compound / Analog EFTu Elongation Factor Tu (EF-Tu) Enacyloxin->EFTu Inhibition Ribosome Ribosome Enacyloxin->Ribosome Inhibition Protein_Synthesis Protein Synthesis EFTu->Protein_Synthesis Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

References

The Pivotal Role of the Polyene Chain in Enacyloxin IIa's Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest for its activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. Its unique mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu). While the overall structure and biosynthetic pathway of this compound are increasingly understood, the precise contribution of its distinctive chlorine-containing polyene chain to its biological activity remains an area of active investigation. This guide provides a comparative analysis of this compound's activity, drawing upon available data and the well-established roles of polyene systems in other antibiotics to validate the significance of this structural motif.

Unraveling the Structure-Activity Relationship

Direct experimental validation through the synthesis and evaluation of this compound analogs with systematically modified polyene chains is not yet available in public literature. However, the discovery of its biosynthetic gene cluster opens the door for such engineered derivatives.[1] In the interim, valuable insights can be gleaned from naturally occurring analogs and the broader class of polyene antibiotics.

One such potential analog is Enacyloxin IVa , a putative biosynthetic intermediate of this compound.[2] While its structure has been elucidated, comparative bioactivity data remains scarce in accessible literature, hindering a direct assessment of the impact of its potentially different polyene structure.

Drawing parallels with other polyene antibiotics, the polyene chain is fundamentally crucial for their mechanism of action.[3][4] In antifungal polyenes, this hydrophobic chain interacts with ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death.[3] While this compound targets a different cellular component (EF-Tu), the polyene structure likely plays a critical role in traversing the bacterial cell envelope and adopting the correct conformation to bind to its intracellular target.

Comparative Antibacterial Activity of this compound

This compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various clinically relevant pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Acinetobacter baumanniiN/A3N/A
Escherichia coliN/APotent Activity
Gram-positive bacteriaVariousPotent Activity
Gram-negative bacteriaVariousPotent Activity

Experimental Protocols

A standardized method for determining the antibacterial efficacy of compounds like this compound is the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Serial Dilutions:

  • In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve a range of desired concentrations.
  • Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the stock solution is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.
  • Well 11 serves as a growth control (inoculum without the compound), and well 12 as a sterility control (broth only).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL.
  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams are provided.

Enacyloxin_IIa_Mechanism cluster_bacterium Bacterial Cell Enacyloxin_IIa This compound EF_Tu_GTP_aa_tRNA EF-Tu-GTP-aa-tRNA Ternary Complex Enacyloxin_IIa->EF_Tu_GTP_aa_tRNA Binds to and stalls on ribosome Protein_Synthesis Protein Synthesis Enacyloxin_IIa->Protein_Synthesis Inhibits Ribosome Ribosome EF_Tu_GTP_aa_tRNA->Ribosome Delivers aa-tRNA Ribosome->Protein_Synthesis Catalyzes

Caption: Mechanism of Action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Stock Prepare this compound Stock Solution Dilution Serial Dilution of This compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for turbidity Incubation->Reading MIC Determine MIC (Lowest concentration with no growth) Reading->MIC

Caption: Workflow for MIC Determination.

Conclusion

While direct comparative data for this compound analogs with modified polyene chains is eagerly awaited, the existing body of knowledge on polyene antibiotics strongly supports the hypothesis that this structural feature is indispensable for its potent antibacterial activity. Future research focusing on the synthesis of this compound derivatives with altered polyene chains will be critical to definitively validate its role and to potentially develop even more effective antibiotics. The provided experimental protocols offer a standardized framework for the evaluation of such novel compounds.

References

A Comparative Guide to Enacyloxin IIa and Pulvomycin Binding to Elongation Factor Tu (EF-Tu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of two distinct antibiotics, enacyloxin IIa and pulvomycin (B1679863), to the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis, making it a prime target for antibiotic development. Understanding the differential binding and mechanisms of action of these inhibitors is pivotal for the rational design of novel antibacterial agents.

Mechanism of Action at a Glance

This compound and pulvomycin inhibit bacterial protein synthesis by targeting EF-Tu, but they employ fundamentally different mechanisms. This compound belongs to a class of antibiotics that trap the EF-Tu•GDP complex on the ribosome after GTP hydrolysis, effectively stalling the translation process.[1] In contrast, pulvomycin prevents the initial formation of the essential ternary complex between EF-Tu, GTP, and aa-tRNA, thereby blocking the delivery of amino acids to the ribosome.[1][2]

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative parameters describing the interaction of this compound and pulvomycin with EF-Tu.

ParameterThis compoundPulvomycinReference
Mechanism of Action Prevents the release of EF-Tu•GDP from the ribosome.Inhibits the formation of the EF-Tu•GTP•aa-tRNA ternary complex.[1][2]
Binding Site on EF-Tu Interface of domains 1 and 3, overlapping with the kirromycin (B1673653) binding site.Spans across all three domains of EF-Tu, at the interface of domains 1, 2, and 3.[3][4][5]
IC50 (poly(Phe) synthesis) ~70 nMNot explicitly reported, but its inhibitory action on ternary complex formation is well-established.[6][7]
Effect on EF-Tu Affinity for Nucleotides Decreases the dissociation constant (Kd) of the EF-Tu•GTP complex from 500 nM to 0.7 nM.Increases the affinity of EF-Tu for GTP by approximately 1000-fold. Decreases the affinity of EF-Tu for GDP by approximately 10-fold.[2][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the referenced literature to provide a comprehensive overview for researchers.

Poly(Phenylalanine) Synthesis Inhibition Assay (for IC50 Determination of this compound)

This in vitro translation assay measures the ability of an antibiotic to inhibit the synthesis of a polypeptide chain from a poly(U) mRNA template.

  • Reaction Mixture Preparation: A typical reaction mixture contains:

    • Buffer: Tris-HCl buffer at a pH of approximately 7.5.

    • Salts: Magnesium chloride (MgCl2) and potassium chloride (KCl) or ammonium (B1175870) chloride (NH4Cl).

    • Energy Source: GTP and an ATP regeneration system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase).

    • Ribosomes: Purified 70S ribosomes from a bacterial source (e.g., E. coli).

    • tRNA: Total tRNA from E. coli.

    • mRNA Template: Poly(uridylic acid) (poly(U)).

    • Amino Acid: Radiolabeled [14C]phenylalanine.

    • Elongation Factors: Purified EF-Tu and EF-G.

    • Antibiotic: Varying concentrations of this compound.

  • Incubation: The reaction components are mixed and incubated at a controlled temperature, typically 37°C, for a specific duration (e.g., 30 minutes).

  • Precipitation and Quantification: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA), which precipitates the newly synthesized poly(phenylalanine) chains. The precipitate is collected by filtration, and the incorporated radioactivity is measured using a scintillation counter.

  • IC50 Calculation: The percentage of inhibition is calculated for each antibiotic concentration relative to a control reaction without the antibiotic. The IC50 value, the concentration of the antibiotic that causes 50% inhibition of poly(Phe) synthesis, is then determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a dose-response curve.[8]

Determination of EF-Tu•GTP Dissociation Constant (Kd)

The effect of this compound on the affinity of EF-Tu for GTP was determined by measuring the dissociation rate of the complex.

  • Complex Formation: Purified EF-Tu is incubated with radiolabeled [3H]GTP in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT) to form the EF-Tu•[3H]GTP complex.

  • Dissociation Induction: A large excess of unlabeled GTP is added to the reaction mixture to prevent the re-association of [3H]GTP once it dissociates from EF-Tu.

  • Sampling and Filtration: At various time points, aliquots of the reaction mixture are rapidly filtered through nitrocellulose membranes. The EF-Tu•[3H]GTP complex is retained on the filter, while the free [3H]GTP passes through.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Kd Calculation: The dissociation rate constant (koff) is determined by plotting the logarithm of the remaining complex against time. The dissociation constant (Kd) is then calculated from the kinetic parameters. In the presence of this compound, the dissociation of the EF-Tu•GTP complex is significantly retarded, leading to a much lower Kd value.[6][7]

Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Analysis

Native PAGE is used to observe the formation of complexes between EF-Tu, nucleotides, and antibiotics under non-denaturing conditions.

  • Sample Preparation: Purified EF-Tu is incubated with GTP or GDP in the presence or absence of this compound or pulvomycin in a suitable buffer.

  • Gel Electrophoresis: The samples are loaded onto a native polyacrylamide gel. The electrophoresis is typically performed at a low temperature (e.g., 4°C) to maintain the integrity of the protein complexes. A near-neutral pH buffer system is often used.[9][10][11][12]

  • Visualization: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The formation of complexes can be observed as shifts in the electrophoretic mobility of EF-Tu. For instance, the binding of this compound increases the migration velocity of both GTP- and GDP-bound EF-Tu.[6]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct inhibitory pathways of this compound and pulvomycin.

Enacyloxin_IIa_Mechanism EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome binds to A-site GTP Hydrolysis GTP Hydrolysis Ribosome->GTP Hydrolysis EF-Tu-GDP EF-Tu-GDP GTP Hydrolysis->EF-Tu-GDP Stalled Complex Ribosome-EF-Tu-GDP-Enacyloxin IIa EF-Tu-GDP->Stalled Complex + this compound on ribosome This compound This compound

This compound traps EF-Tu•GDP on the ribosome.

Pulvomycin_Mechanism EF-Tu-GTP EF-Tu-GTP Blocked EF-Tu EF-Tu-GTP-Pulvomycin EF-Tu-GTP->Blocked EF-Tu + Pulvomycin aa-tRNA aa-tRNA Ternary Complex EF-Tu-GTP-aa-tRNA aa-tRNA->Ternary Complex Pulvomycin Pulvomycin Blocked EF-Tu->Ternary Complex X (inhibited) Ribosome Ribosome Ternary Complex->Ribosome No binding

Pulvomycin prevents ternary complex formation.

References

Comparative Analysis of Enacyloxin IIa and Gladiolin Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial activities of two polyketide antibiotics, enacyloxin IIa and gladiolin. Both compounds, produced by species of the bacterium Burkholderia, have garnered interest for their potential in combating drug-resistant pathogens. This document summarizes their performance based on experimental data, outlines the methodologies used in these key experiments, and visualizes their mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial activities of this compound and gladiolin have been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of both compounds against various bacterial and fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Comparative Antimicrobial Activity of this compound and Gladiolin (MIC in µg/mL)

MicroorganismThis compound (µg/mL)Gladiolin (µg/mL)
Gram-Negative Bacteria
Neisseria gonorrhoeae0.015 - 0.06[1][2]1 - 2[1][2]
Ureaplasma spp.4 - 32[1][2]>32[1][2]
Acinetobacter baumannii3[3]>64
Burkholderia multivoransInhibits[3]64
Burkholderia dolosaInhibits[4]Not available
Klebsiella pneumoniaeNot available>64
Pseudomonas aeruginosaNot available>64
Enterobacter cloacaeNot available>64
Serratia plymuthicaNot available>64
Escherichia coliNot available>64
Gram-Positive Bacteria
Staphylococcus aureus (including MRSA)Not available8
Enterococcus faeciumNot available32
Bacillus subtilisNot available>64
Mycobacteria
Mycobacterium tuberculosis H37RvNot available0.4
Fungi
Candida albicansNot available4

Experimental Protocols

The MIC values presented in this guide were primarily determined using broth microdilution and agar (B569324) dilution methods. Below are detailed protocols for these standard assays.

Broth Microdilution Assay

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of the antimicrobial agent.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
  • Control wells are included: a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).
  • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

4. Interpretation of Results:

  • After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Dilution Assay

This method is used to determine the MIC of an antimicrobial agent on a solid medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • A stock solution of the antimicrobial agent is prepared.
  • A series of dilutions of the antimicrobial agent are made. Each dilution is then added to molten agar medium (e.g., Mueller-Hinton Agar) at a temperature of 45-50°C.
  • The agar-antimicrobial mixture is poured into sterile Petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared as described for the broth microdilution assay (0.5 McFarland standard).

3. Inoculation and Incubation:

  • The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension, typically using a multipoint replicator.
  • The plates are incubated at an appropriate temperature for 16-20 hours.

4. Interpretation of Results:

  • After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.

Visualization of Mechanisms and Workflows

Mechanisms of Action

This compound and gladiolin exhibit distinct mechanisms of action, targeting different essential cellular processes in bacteria.

dot

Enacyloxin_IIa_Mechanism cluster_ribosome Ribosome A-site A-site P-site P-site A-site->P-site Peptide bond formation Peptide Elongation Peptide Elongation P-site->Peptide Elongation Aminoacyl-tRNA Aminoacyl-tRNA Ternary Complex Ternary Complex (aa-tRNA:EF-Tu:GTP) Aminoacyl-tRNA->Ternary Complex EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary Complex Inhibited Complex Inhibited Complex Ternary Complex->A-site Binds to A-site This compound This compound This compound->EF-Tu-GTP Binds to EF-Tu Inhibited Complex->A-site Prevents proper binding and release of EF-Tu

Caption: Mechanism of action of this compound.

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Specifically, it binds to the EF-Tu GTP complex, preventing its proper interaction with the ribosome and hindering the release of EF-Tu GDP after GTP hydrolysis.[5] This ultimately stalls protein elongation.

Gladiolin_Mechanism DNA Template DNA Template RNA Polymerase RNA Polymerase DNA Template->RNA Polymerase Binds Transcription RNA Transcript RNA Polymerase->Transcription Initiates Transcription Gladiolin Gladiolin Gladiolin->RNA Polymerase Binds to Inhibition->Transcription Inhibits

Caption: General workflow for MIC determination.

This workflow outlines the key steps involved in a typical MIC assay, from the initial preparation of bacterial cultures and antimicrobial dilutions to the final determination of the MIC value.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Enacyloxin IIa, a potent polyene antibiotic active against both gram-positive and gram-negative bacteria, is a critical component of laboratory safety, environmental protection, and the mitigation of antimicrobial resistance.[][2][3] Improper disposal can lead to the contamination of ecosystems and undermine the efficacy of antibiotics.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. As no specific safety data sheet (SDS) with official disposal guidelines for this compound is readily available, these procedures are based on general best practices for the disposal of antibiotic and hazardous chemical waste.

Core Principle: All materials contaminated with this compound, including stock solutions, used media, and personal protective equipment (PPE), should be treated as hazardous chemical waste.[3]

Waste Stream Management and Disposal Protocols

Proper segregation and handling of different waste streams are fundamental to safe laboratory practice. The following table summarizes the recommended disposal methods for materials contaminated with this compound.

Waste StreamRecommended Disposal Protocol
Stock Solutions & Unused Product Collect in a designated, clearly labeled, and leak-proof hazardous waste container. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not attempt to pour down the drain.[3]
Contaminated Liquid Waste (e.g., cell culture media, buffer solutions)Collect in a labeled, leak-proof container. Due to the polyene nature of this compound, it may be susceptible to degradation under certain conditions (e.g., pH <7, light, or elevated temperature). However, without specific data, chemical deactivation should not be attempted without EHS approval. Treat as hazardous chemical waste and arrange for EHS pickup.
Contaminated Solid Waste (Non-Sharps) (e.g., gloves, pipette tips, petri dishes)Place in a designated hazardous waste container that is clearly labeled. This waste should be disposed of through your institution's hazardous chemical waste stream.
Contaminated Sharps (e.g., needles, syringes, broken glass)Immediately place in a puncture-resistant sharps container designated for hazardous chemical waste. Do not overfill. Seal the container when full and arrange for disposal through your institution's EHS department.

Step-by-Step Disposal Procedure for this compound Waste

  • Segregation: At the point of generation, separate waste contaminated with this compound from other laboratory waste. Use designated and clearly labeled waste containers.

  • Containment:

    • Liquids: Use robust, leak-proof containers for all liquid waste. Ensure caps (B75204) are securely fastened.

    • Solids: Use durable bags or containers for solid waste to prevent punctures and leaks.

    • Sharps: Use only approved, puncture-resistant sharps containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical (this compound).

  • Storage: Store waste in a designated and secure area away from general lab traffic. Ensure that incompatible waste types are segregated.

  • Decontamination of Work Surfaces: All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.

  • Disposal: Arrange for the collection and disposal of all this compound waste through your institution's EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Experiment B Liquid Waste A->B C Solid Waste (Non-Sharps) A->C D Sharps Waste A->D E Labeled, Leak-Proof Container B->E Collect F Labeled, Durable Container/Bag C->F Collect G Puncture-Resistant Sharps Container D->G Collect H Store in Designated Waste Area E->H F->H G->H I Arrange EHS Pickup H->I

Caption: Workflow for the Segregation and Disposal of this compound Waste.

References

Personal protective equipment for handling Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Enacyloxin IIa in a laboratory setting. The following procedures are based on general best practices for handling potent antibiotic compounds and should be supplemented by a substance-specific risk assessment conducted by qualified personnel.

Personal Protective Equipment (PPE)

Given that this compound is a potent antibiotic, appropriate PPE is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable GlovesNitrile or latex, powder-free. Consider double-gloving.Prevents skin contact and absorption.
Eye Protection Safety GlassesANSI Z87.1 rated, with side shields.Protects eyes from splashes and aerosols.
GogglesRecommended when there is a significant risk of splashing.Provides a complete seal around the eyes.
Body Protection Laboratory CoatFull-length, with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.
Chemical-Resistant GownRecommended for larger quantities or when splashes are likely.Offers enhanced protection against chemical permeation.
Respiratory Protection Fume HoodUse when handling the solid compound or preparing solutions.Minimizes inhalation of powders or aerosols.
N95 RespiratorNIOSH-approved.Recommended for weighing or handling powders outside of a fume hood to prevent inhalation.[1]

Handling Procedures

Adherence to proper handling procedures is critical to ensure safety.

2.1. Preparation and Weighing:

  • Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • When weighing, use a balance with a draft shield.

  • Utilize disposable weighing papers and spatulas to avoid cross-contamination.

2.2. Solution Preparation:

  • Prepare solutions in a fume hood.

  • Add solvent to the solid slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

2.3. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

3.1. Spill Response:

  • Small Spills:

    • Alert others in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, safety goggles).

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminant (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for large chemical spills.

3.2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

EnacyloxinIIa_Handling_Workflow start Start: Review Protocol & SDS ppe 1. Don Personal Protective Equipment (PPE) start->ppe end End: Documentation prep_area 2. Prepare Work Area (Fume Hood) ppe->prep_area weigh 3. Weigh this compound prep_area->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment spill_check Spill? experiment->spill_check decontaminate 6. Decontaminate Work Area & Equipment dispose 7. Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe doff_ppe->end spill_check->decontaminate No spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes spill_protocol->decontaminate

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.